Desbutyl Lumefantrine D9
Description
Properties
IUPAC Name |
1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUTQNEBVPTES-HVYWULERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Desbutyl Lumefantrine D9: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Desbutyl Lumefantrine D9 is the deuterium-labeled analog of Desbutyl Lumefantrine, the principal and pharmacologically active metabolite of the antimalarial drug Lumefantrine.[1][2] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the accurate quantification of Desbutyl Lumefantrine and its parent drug, Lumefantrine, in biological matrices.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathways, in vitro activity, pharmacokinetic profile, and detailed experimental protocols for its application in research.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound that is chemically identical to Desbutyl Lumefantrine, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the butyl group. This mass difference allows for its clear distinction in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| IUPAC Name | (Z)-2-((butyl-d9)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol | [1] |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO | [1] |
| Molecular Weight | 481.89 g/mol | |
| CAS Number | 1346606-35-6 | |
| Appearance | Powder | |
| Storage | -20°C for 3 years (in powder form) |
Metabolic Pathway of Lumefantrine
Lumefantrine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, Desbutyl Lumefantrine. This metabolite is then further metabolized in a Phase II reaction through glucuronidation by uridine-glucuronosyltransferases (UGT) to form more polar conjugates that can be readily excreted.
Metabolic Pathway of Lumefantrine
In Vitro Antimalarial Activity
Desbutyl Lumefantrine exhibits potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that Desbutyl Lumefantrine is significantly more potent than its parent compound, Lumefantrine.
| P. falciparum Strain | Compound | IC₅₀ (nM) | 95% Confidence Interval | Reference |
| 3D7 (Chloroquine-sensitive) | Desbutyl Lumefantrine | 9.0 | 5.7 - 14.4 | |
| Lumefantrine | 65.2 | 42.3 - 100.8 | ||
| W2mef (Chloroquine-resistant) | Desbutyl Lumefantrine | 9.5 | 7.5 - 11.9 | |
| Lumefantrine | 55.5 | 40.6 - 75.7 |
Pharmacokinetics
The pharmacokinetic profile of Desbutyl Lumefantrine is intrinsically linked to the administration and metabolism of its parent drug, Lumefantrine. Following oral administration of Lumefantrine, Desbutyl Lumefantrine is formed and can be detected in plasma.
Preclinical Pharmacokinetics in Rats (Following Lumefantrine Administration)
| Parameter | 10 mg/kg Oral | 20 mg/kg Oral | 40 mg/kg Oral | 0.5 mg/kg IV | Reference |
| Cₘₐₓ (ng/mL) | 27.3 ± 10.1 | 39.7 ± 11.2 | 70.2 ± 20.5 | 7.9 ± 1.9 | |
| AUC₀₋t (ng·h/mL) | 1480 ± 350 | 1600 ± 280 | 2770 ± 560 | 376 ± 74 |
Human Pharmacokinetics (Following Lumefantrine Administration)
In human studies, Desbutyl Lumefantrine concentrations are generally much lower than those of the parent drug. In a study with pregnant women receiving the standard artemether-lumefantrine regimen, the mean in vivo ratio of lumefantrine to desbutyl-lumefantrine exposure was found to be 27.4. However, the potent antimalarial activity of Desbutyl Lumefantrine suggests that it may still contribute to the overall therapeutic effect. In children with falciparum malaria, the mean plasma concentration of Desbutyl Lumefantrine on day 7 post-treatment was 15.5 ng/mL (31.9 nM).
Experimental Protocols
Bioanalytical Method for Quantification of Lumefantrine and Desbutyl Lumefantrine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of Lumefantrine and Desbutyl Lumefantrine in human plasma. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions (Multiple Reaction Monitoring - MRM):
-
Lumefantrine: m/z 528.2 → 510.2
-
Desbutyl Lumefantrine: m/z 472.3 → 454.3
-
This compound (IS): m/z 481.3 → 463.3
-
-
Data Analysis: Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a blank biological matrix.
In Vitro Antimalarial Susceptibility Testing (Hypoxanthine Incorporation Assay)
This protocol describes a common method for assessing the in vitro activity of antimalarial compounds against P. falciparum.
1. Parasite Culture
-
Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or W2mef strains) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
2. Drug Preparation
-
Prepare stock solutions of Desbutyl Lumefantrine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.
3. Assay Procedure
-
Adjust the synchronized parasite culture (ring stage) to a 1% parasitemia and 2% hematocrit in complete culture medium.
-
In a 96-well microtiter plate, add 100 µL of the parasite culture to wells containing 100 µL of the serially diluted drug solutions. Include drug-free control wells.
-
Incubate the plate for 24 hours at 37°C.
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
Harvest the parasites onto a glass fiber filter using a cell harvester.
-
Wash the filters and measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Pharmacokinetic Study Workflow
Conclusion
This compound is an essential analytical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for Lumefantrine and its active metabolite. The potent antimalarial activity of the unlabeled Desbutyl Lumefantrine also makes it a compound of continued interest in the development of new antimalarial therapies. This guide provides a foundational resource for the effective application of this compound in a research setting.
References
An In-depth Technical Guide to the Physicochemical Properties of Desbutyl Lumefantrine D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Desbutyl Lumefantrine D9, a deuterated metabolite of the antimalarial drug Lumefantrine. Due to the limited availability of direct experimental data for the deuterated form, this document also presents extensive information on the parent compound, Lumefantrine, as a critical reference point. The methodologies for key analytical procedures are detailed to support further research and application in drug development.
Introduction to this compound
Desbutyl Lumefantrine is the major metabolite of Lumefantrine, an essential component of artemisinin-based combination therapies for malaria.[1] The deuterated isotopologue, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[2][3] Its stability and distinct mass make it an invaluable tool in clinical and preclinical drug analysis.
Physicochemical Properties
Direct experimental data on the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, key molecular identifiers have been established.
The primary available data for this compound is summarized in the table below. This information is fundamental for analytical applications, particularly in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO | [4][5] |
| Molecular Weight | 481.89 g/mol | |
| Parent Drug | Lumefantrine | |
| Primary Application | Internal standard for LC-MS/MS |
The physicochemical properties of Lumefantrine have been experimentally determined and provide a valuable reference for understanding the behavior of its metabolites. As a highly lipophilic and weakly basic compound, its solubility and partitioning characteristics are critical to its bioavailability and distribution.
| Property | Value | Source |
| Melting Point | 128-131 °C | |
| pKa (ionization constant) | 9.35 (in 0.1 M perchloric acid) | |
| Log P (Partition Coefficient) | 2.29 - 3.52 | |
| Water Solubility | 0.002% (practically insoluble) | |
| Solubility in Organic Solvents | - 7.5% in chloroform (soluble)- 7.5% in dichloromethane (soluble)- 0.013% in acetonitrile (very slightly soluble) | |
| Appearance | Yellow powder |
Experimental Protocols
The following sections detail the methodologies employed for the analysis of Desbutyl Lumefantrine and the determination of the physicochemical properties of Lumefantrine.
This protocol outlines a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Desbutyl Lumefantrine (DBL) in human plasma, utilizing this compound as an internal standard.
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution containing this compound.
-
Induce protein precipitation by adding acetonitrile.
-
Vortex the mixture and centrifuge to separate the supernatant.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (20×2.1mm, 1.9µm)
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: 0.5% formic acid in methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: A gradient elution is used.
-
Total Run Time: 2.2 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Selected reaction monitoring (SRM)
The following methods were used to experimentally determine the key physicochemical properties of the parent drug, Lumefantrine.
Melting Point Determination:
-
A standard melting point apparatus was used to determine the melting point of the Lumefantrine powder.
Solubility Assessment:
-
15 mg of Lumefantrine was placed in a series of vials.
-
Various organic solvents were incrementally added until the drug completely dissolved to estimate the volume required for dissolution.
pKa Determination (Potentiometric Titration):
-
Lumefantrine was dissolved in a suitable solvent.
-
The solution was titrated with 0.1 M perchloric acid.
-
The pKa was determined from the resulting titration curve.
Log P Determination (Shake-Flask Method):
-
The ratio of the concentration of Lumefantrine in an organic phase (e.g., n-octanol) to an aqueous phase was determined after partitioning.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the quantification of Desbutyl Lumefantrine in plasma samples using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Desbutyl Lumefantrine quantification.
This guide provides a foundational understanding of the physicochemical properties of this compound and its parent compound, Lumefantrine, supported by detailed experimental protocols. The provided information is intended to aid researchers in the design and execution of studies involving these compounds.
References
- 1. Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desbutyl Lumefantrine-d9 (Mixture of Z and E Isomers) - CAS - 1346606-35-6 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
In-Depth Technical Guide: Synthesis and Characterization of Desbutyl Lumefantrine-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Desbutyl Lumefantrine-D9, a deuterated analog of the primary metabolite of the antimalarial drug Lumefantrine. Desbutyl Lumefantrine-D9 is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays.[1] This document outlines a likely synthetic pathway, detailed experimental protocols, and in-depth characterization data.
Introduction
Desbutyl Lumefantrine is the major active metabolite of Lumefantrine. The deuterated version, Desbutyl Lumefantrine-D9, is essential for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the quantification of Desbutyl Lumefantrine in plasma and other biological samples.[1] The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of matrix effects and variability in sample processing.
Synthesis of Desbutyl Lumefantrine-D9
A plausible and efficient synthesis of Desbutyl Lumefantrine-D9 involves a multi-step process culminating in the introduction of the deuterated butyl group. The following proposed synthesis is based on established methodologies for the synthesis of Lumefantrine and its analogs.[2][3]
Proposed Synthetic Pathway
The synthesis commences with the Friedel-Crafts acylation of 2,7-dichlorofluorene, followed by a series of reactions to build the core structure, and finally, N-alkylation with a deuterated butyl source.
Caption: Proposed synthesis pathway for Desbutyl Lumefantrine-D9.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of Desbutyl Lumefantrine-D9.
Step 1: Synthesis of 2-(Butylamino-D9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Alkylation: Add n-bromobutane-D9 (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 16 hours.
-
Work-up: After cooling to room temperature, filter the solid. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(butylamino-D9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.
Step 2: Synthesis of Desbutyl Lumefantrine-D9
-
Reaction Setup: To a stirred solution of p-chlorobenzaldehyde (1.3 eq) in methanol, add 2-(butylamino-D9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (1.0 eq).
-
Base Addition: Heat the suspension to 50-60°C and add a solution of sodium hydroxide (NaOH, 2.0 eq) in methanol.
-
Reaction Conditions: Stir the resulting suspension at reflux temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Cool the reaction mixture to room temperature and stir overnight to allow for precipitation.
-
Isolation: Filter the precipitated solid, wash with cold methanol, and dry under vacuum to obtain Desbutyl Lumefantrine-D9.
Characterization of Desbutyl Lumefantrine-D9
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Desbutyl Lumefantrine-D9.
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO |
| Molecular Weight | 481.89 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the butyl group protons (typically at 0.94, 1.25-1.56, and 2.57-2.79 ppm) will be absent. Aromatic and other aliphatic protons will be observed. |
| ¹³C NMR (CDCl₃, ppm) | Signals for the deuterated carbons in the butyl group will be observed as multiplets with significantly lower intensity due to C-D coupling. |
| Mass Spectrometry (ESI-MS) | m/z: 482.9 [M+H]⁺, 484.9 [M+H+2]⁺, 486.9 [M+H+4]⁺ |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Expected Purity: ≥98%.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass and isotopic distribution. Tandem mass spectrometry (MS/MS) to confirm the fragmentation pattern, which will differ from the non-deuterated standard due to the presence of deuterium atoms.
Experimental and Analytical Workflow
The overall workflow for the synthesis and characterization of Desbutyl Lumefantrine-D9 is depicted below.
Caption: Overall workflow for the synthesis and characterization of Desbutyl Lumefantrine-D9.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Desbutyl Lumefantrine-D9. The proposed synthetic route is based on established chemical principles and offers a viable method for obtaining this essential internal standard. The characterization protocols outlined will ensure the production of a high-purity, well-characterized compound suitable for demanding bioanalytical applications in drug metabolism and pharmacokinetic research.
References
Desbutyl Lumefantrine D9 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desbutyl Lumefantrine D9, a deuterated analog of Desbutyl Lumefantrine, the primary metabolite of the antimalarial drug Lumefantrine. This document compiles essential chemical data and detailed analytical methodologies relevant to its use as an internal standard in pharmacokinetic and metabolic studies.
Chemical and Physical Data
This compound is a stable isotope-labeled compound crucial for enhancing the accuracy of mass spectrometry and liquid chromatography analyses.[1] It serves as an ideal internal standard for the precise quantification of Desbutyl Lumefantrine in biological samples.[1]
| Property | Value | Reference |
| IUPAC Name | (Z)-2-((butyl-d9)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol | [1] |
| Alternate Names | α-[(Butylamino-d9)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol | [2] |
| CAS Number | 1346606-35-6 (for E/Z-Mixture) | [3] |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO | |
| Molecular Weight | 481.89 g/mol | |
| Parent Drug | Lumefantrine |
Experimental Protocols
The quantification of Desbutyl Lumefantrine and its deuterated internal standard, this compound, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common method for extracting the analyte from plasma involves protein precipitation.
-
To a 100 μL plasma sample, add an internal standard solution containing this compound.
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
For enhanced protein precipitation, 40 μl of 0.1 M ZnSO₄ can be added to a 20-μl sample and briefly vortexed before the addition of the organic solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-LCMS-MS) method is employed for the analysis.
-
Chromatographic Column: A Hypersil Gold C18 column (20×2.1mm, 1.9μm) is suitable for separation.
-
Mobile Phase: A gradient elution is used with:
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
-
Flow Rate: A flow rate of 0.5 mL/min is maintained.
-
Total Chromatography Time: The total run time is approximately 2.2 minutes.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) is used for quantification.
-
Monitored Transitions:
-
Desbutyl Lumefantrine: m/z 472.1 → [product ion]
-
Internal Standard (Hexyl analogue): m/z 500.1 → 346.0
-
-
Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Desbutyl Lumefantrine using this compound as an internal standard.
Structural Characterization
The structural confirmation of Desbutyl Lumefantrine and related substances is achieved through various spectroscopic techniques.
-
Mass Spectrometry (MS): The mass spectrum of Desbutyl Lumefantrine displays a protonated molecular ion [M+H]⁺ at m/z 472.
-
Infrared (IR) Spectroscopy: The IR spectrum shows a broad band corresponding to the N-H stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum exhibits signals corresponding to the butyl protons. The chemical shifts are reported on the δ scale in ppm, relative to an internal standard like TMS.
References
A Technical Guide to Desbutyl Lumefantrine D9 for Research Applications
This technical guide provides an in-depth overview of Desbutyl Lumefantrine D9, a deuterated analog of the primary active metabolite of the antimalarial drug Lumefantrine. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's properties, suppliers, and its critical role as an internal standard in pharmacokinetic and metabolic studies. Furthermore, it details experimental protocols for its use and presents key biological data for its non-deuterated counterpart, Desbutyl Lumefantrine.
Introduction
Desbutyl Lumefantrine is the major and more potent antimalarial metabolite of Lumefantrine, formed primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Due to its significance in understanding the overall efficacy and pharmacokinetics of Lumefantrine, accurate quantification of both the parent drug and its metabolite is crucial in clinical and research settings. This compound, a stable isotope-labeled version of the metabolite, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[4] Its use ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[5]
Suppliers of this compound
A number of chemical suppliers provide this compound for research purposes. These include:
-
Veeprho
-
Clinivex
-
Santa Cruz Biotechnology (SCBT)
-
ChemSrc
-
Acanthus Research
-
Hexonsynth
-
Pharmaffiliates
-
Axios Research
-
Clearsynth
-
TargetMol
It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO | |
| Molecular Weight | 481.89 g/mol | |
| CAS Number | 1346606-35-6 | |
| IUPAC Name | (Z)-2-((butyl-d9)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol | |
| Synonyms | α-[(Butylamino-d9)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol, Desbutyl-benflumetol D9 | |
| Primary Application | Internal standard for quantification of Lumefantrine and Desbutyl Lumefantrine by LC-MS/MS |
Biological Activity of Desbutyl Lumefantrine (Non-deuterated)
Research has demonstrated that Desbutyl Lumefantrine exhibits greater in vitro antimalarial potency than its parent compound, Lumefantrine. This enhanced activity is a significant factor in the overall therapeutic effect of artemether-lumefantrine combination therapy.
In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Desbutyl Lumefantrine and Lumefantrine against chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | Geometric Mean IC₅₀ (nM) | 95% Confidence Interval (nM) | Reference |
| Desbutyl Lumefantrine | 3D7 | 9.0 | 5.7 - 14.4 | |
| Desbutyl Lumefantrine | W2mef | 9.5 | 7.5 - 11.9 | |
| Lumefantrine | 3D7 | 65.2 | 42.3 - 100.8 | |
| Lumefantrine | W2mef | 55.5 | 40.6 - 75.7 |
The data clearly indicates that Desbutyl Lumefantrine is significantly more potent in vitro than Lumefantrine against both parasite strains.
Metabolic Pathway and Mechanism of Action
The metabolic conversion of Lumefantrine to the more active Desbutyl Lumefantrine is a key pharmacokinetic process. The diagram below illustrates this pathway and the subsequent inhibitory action on P. falciparum.
Caption: Metabolic activation of Lumefantrine and the antimalarial action of its metabolite.
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lumefantrine and Desbutyl Lumefantrine in biological matrices such as plasma. Below are detailed protocols adapted from published literature.
Protocol 1: LC-MS/MS Quantification in Human Plasma (Method A)
This method utilizes protein precipitation for sample preparation.
1. Sample Preparation:
- To 100 µL of human plasma, add an appropriate amount of internal standard solution (this compound and Lumefantrine-d18 in acetonitrile).
- Perform protein precipitation by adding a specified volume of acetonitrile.
- Vortex mix the samples vigorously.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
- Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm)
- Mobile Phase A: 0.5% formic acid in water
- Mobile Phase B: 0.5% formic acid in methanol
- Flow Rate: 0.5 mL/min
- Gradient: A suitable gradient program to ensure separation of analytes from matrix components.
- Injection Volume: 5-10 µL
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Selected Reaction Monitoring (SRM)
- SRM Transitions (Precursor Ion → Product Ion):
- Lumefantrine: m/z 528.2 → 510.2
- Desbutyl Lumefantrine: m/z 472.3 → 454.2
- This compound (IS): m/z 481.9 → 463.2 (example transition, verify with instrument)
4. Data Analysis:
- Quantify the concentration of Lumefantrine and Desbutyl Lumefantrine by calculating the peak area ratio of the analyte to the internal standard (this compound).
Protocol 2: LC-MS/MS Quantification in Human Plasma (Method B)
This method employs solid-phase extraction (SPE) for cleaner sample preparation.
1. Sample Preparation:
- To 100 µL of plasma, add the internal standard solution (this compound).
- Precondition an Oasis HLB SPE cartridge (1cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.
- Elute the analytes with 1 mL of acetonitrile containing 1% formic acid.
- Evaporate the eluate to dryness and reconstitute in mobile phase for injection.
2. Chromatographic Conditions:
- Column: XTerra RP18 (100 x 2.1 mm, 5.0 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.2-0.4 mL/min
- Gradient: A linear gradient from low to high organic phase (acetonitrile).
- Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive ESI
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lumefantrine, Desbutyl Lumefantrine, and this compound.
The following diagram outlines the general workflow for these analytical methods.
Caption: General workflow for the quantification of Lumefantrine and its metabolite.
Conclusion
This compound is an indispensable tool for researchers engaged in the study of antimalarial drugs, particularly Lumefantrine. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Lumefantrine and its highly active metabolite, Desbutyl Lumefantrine. The information and protocols provided in this guide are intended to support the design and execution of robust analytical methods for pharmacokinetic, drug metabolism, and clinical research studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. veeprho.com [veeprho.com]
- 5. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Desbutyl Lumefantrine D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desbutyl Lumefantrine D9, a deuterated analog of a primary metabolite of the antimalarial drug Lumefantrine. This document compiles essential chemical data and outlines a probable synthetic pathway, offering a valuable resource for researchers engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Core Compound Data
This compound serves as a crucial internal standard for the precise quantification of Desbutyl Lumefantrine in biological samples using mass spectrometry and liquid chromatography techniques.[1] Its stable isotope labeling ensures accurate analytical results.[1]
| Property | Value | Source |
| CAS Number | 1346606-35-6 | [2][3][4] |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO | |
| Molecular Weight | 481.89 g/mol | |
| Synonyms | Desbutyl-benflumetol D9, α-[(Butylamino-d9)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol | |
| Form | E/Z-Mixture | |
| Application | Labeled internal standard for quantification of Lumefantrine and its metabolites by GC- or LC-mass spectrometry. |
Inferred Synthetic Pathway
The synthesis of this compound can be inferred from the established synthesis of Lumefantrine and its non-deuterated impurities. The process likely involves the condensation of a deuterated butylamine with a suitable fluorene derivative.
A plausible synthetic route involves the reaction of 2-(butylamino-d9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with p-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol. The reaction mixture is typically heated to reflux to facilitate the condensation reaction that forms the final product.
Caption: Inferred synthetic workflow for this compound.
Experimental Protocols
General Procedure for Condensation:
-
A solution of p-chlorobenzaldehyde in methanol is prepared.
-
2-(butylamino-d9)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is added to the solution to form a suspension.
-
A solution of sodium hydroxide in methanol is added to the suspension.
-
The reaction mixture is heated to reflux temperature (approximately 50-60°C).
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and stirred overnight to allow for precipitation of the product.
-
The solid product is isolated by filtration, washed with methanol, and dried under vacuum.
Biological Activity of the Non-Deuterated Metabolite
The non-deuterated form, Desbutyl-lumefantrine (DBL), is a known metabolite of Lumefantrine and has demonstrated potent in vitro antimalarial activity. Studies have shown that DBL can be more potent than the parent compound against Plasmodium falciparum field isolates and exhibits synergy with artemisinin. The geometric mean 50% inhibitory concentrations (IC₅₀s) for DBL against chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of P. falciparum were found to be 9.0 nM and 9.5 nM, respectively. These values are significantly lower than those for the parent compound, Lumefantrine.
References
The Symbiotic Relationship of Lumefantrine and its Potent Metabolite, Desbutyl Lumefantrine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumefantrine, a critical component of the widely used artemisinin-based combination therapy (ACT) artemether-lumefantrine, plays a pivotal role in the treatment of uncomplicated Plasmodium falciparum malaria. While the parent drug itself possesses antimalarial properties, its efficacy is significantly bolstered by its primary metabolite, desbutyl-lumefantrine. This technical guide provides an in-depth exploration of the metabolic relationship, comparative bioactivity, and analytical considerations of lumefantrine and desbutyl-lumefantrine, including its deuterated analog, desbutyl-lumefantrine-D9, which is instrumental in pharmacokinetic studies.
Metabolic Pathway and Chemical Structures
Lumefantrine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, desbutyl-lumefantrine.[1][2][3][4][5] This biotransformation involves the removal of a butyl group from the parent compound.
Chemical Structures:
-
Lumefantrine: A fluorene derivative, its chemical name is (Z)-2-(dibutylamino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol.
-
Desbutyl-lumefantrine: The N-debutylated metabolite of lumefantrine.
-
Desbutyl-lumefantrine-D9: A deuterated analog of desbutyl-lumefantrine, where nine hydrogen atoms on the butyl group are replaced by deuterium. This stable isotope-labeled compound is crucial as an internal standard for accurate quantification in bioanalytical methods.
Metabolic conversion of Lumefantrine to Desbutyl-lumefantrine.
Comparative In Vitro Antimalarial Activity
A significant body of evidence demonstrates that desbutyl-lumefantrine exhibits substantially greater in vitro potency against P. falciparum than its parent compound, lumefantrine. This heightened activity suggests that the metabolite plays a crucial role in the overall therapeutic effect of artemether-lumefantrine treatment.
Table 1: In Vitro Potency of Lumefantrine and Desbutyl-lumefantrine against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) [95% CI] | Reference |
| Desbutyl-lumefantrine | 3D7 (chloroquine-sensitive) | 9.0 [5.7-14.4] | |
| Lumefantrine | 3D7 (chloroquine-sensitive) | 65.2 [42.3-100.8] | |
| Desbutyl-lumefantrine | W2mef (chloroquine-resistant) | 9.5 [7.5-11.9] | |
| Lumefantrine | W2mef (chloroquine-resistant) | 55.5 [40.6-75.7] |
Pharmacokinetics and Therapeutic Relevance
Following oral administration, lumefantrine is absorbed and metabolized to desbutyl-lumefantrine. While the plasma concentrations of desbutyl-lumefantrine are generally lower than those of the parent drug, its superior intrinsic antimalarial activity suggests a significant contribution to parasite clearance. Some studies have indicated that day 7 plasma concentrations of desbutyl-lumefantrine may correlate better with treatment outcomes than those of lumefantrine.
Table 2: Pharmacokinetic Parameters of Lumefantrine and Desbutyl-lumefantrine
| Parameter | Lumefantrine | Desbutyl-lumefantrine | Reference |
| Mean Plasma Concentration (Day 7) | 370 ng/mL (699 nM) | 15.5 ng/mL (31.9 nM) | |
| Range of Plasma Concentration (Day 7) | 26-1720 ng/mL (49-3251 nM) | 0.6-58.2 ng/mL (1.3-123.1 nM) | |
| Mean Lumefantrine to Desbutyl-lumefantrine Ratio | 27.4 | - | |
| Elimination Half-life | 4-6 days (in malaria patients) | - |
Experimental Protocols
In Vitro Antimalarial Activity Assessment
The in vitro activity of lumefantrine and desbutyl-lumefantrine is commonly assessed using a tritium-labeled hypoxanthine uptake inhibition assay.
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 and W2mef strains) are cultured in vitro.
-
Drug Preparation: Stock solutions of lumefantrine and desbutyl-lumefantrine are prepared and serially diluted.
-
Assay: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well plates.
-
Radiolabeling: After a specified incubation period, [³H]-hypoxanthine is added to the cultures.
-
Harvesting and Scintillation Counting: The parasites are harvested, and the incorporation of [³H]-hypoxanthine, which reflects parasite growth, is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentrations (IC50s) are calculated by fitting the dose-response data to a sigmoidal model.
Workflow for in vitro antimalarial activity assessment.
Quantification of Lumefantrine and Desbutyl-lumefantrine in Plasma
Accurate quantification of lumefantrine and desbutyl-lumefantrine in biological matrices is essential for pharmacokinetic studies. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analytes. Desbutyl-lumefantrine-D9 is added as an internal standard at the beginning of this process.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 column using a suitable mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
The relationship between lumefantrine and its metabolite, desbutyl-lumefantrine, is a compelling example of a parent drug and its more potent derivative working in concert to achieve a therapeutic effect. Desbutyl-lumefantrine's superior in vitro antimalarial activity underscores its importance in the clinical efficacy of artemether-lumefantrine. For researchers and drug development professionals, a thorough understanding of this metabolic activation, the comparative potencies, and the appropriate analytical methodologies for their quantification is paramount for future antimalarial drug discovery and development, as well as for optimizing current therapeutic strategies. The use of deuterated standards like desbutyl-lumefantrine-D9 is indispensable for robust and accurate pharmacokinetic and pharmacodynamic modeling.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 3. Pharmacogenetics of artemether‐lumefantrine influence on nevirapine disposition: Clinically significant drug–drug interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumefantrine - Wikipedia [en.wikipedia.org]
- 5. pure.uva.nl [pure.uva.nl]
The Metabolic Conversion of Lumefantrine to Desbutyl-Lumefantrine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumefantrine, an essential component of the artemisinin-based combination therapy (ACT) artemether-lumefantrine, plays a crucial role in the treatment of uncomplicated Plasmodium falciparum malaria. Its efficacy is influenced by its pharmacokinetic profile, particularly its metabolic conversion to the active metabolite, desbutyl-lumefantrine. This technical guide provides an in-depth exploration of this metabolic pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the process for enhanced comprehension. The biotransformation of lumefantrine is a critical consideration in drug development and clinical pharmacology due to the significant antimalarial activity of its metabolite.
The Core Metabolic Pathway: N-Debutylation via Cytochrome P450
The primary metabolic pathway of lumefantrine is an N-debutylation reaction, which converts the parent drug into its major active metabolite, desbutyl-lumefantrine. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Key Enzyme Involvement:
-
CYP3A4: Extensive in vitro and in vivo evidence has identified CYP3A4 as the principal enzyme responsible for the N-debutylation of lumefantrine.[1][2] Genetic polymorphisms in the CYP3A4 gene can lead to inter-individual variability in lumefantrine metabolism, potentially affecting drug exposure and therapeutic outcomes.[3]
-
CYP2D6: Some studies suggest a minor role for CYP2D6 in the metabolism of lumefantrine, although its contribution is considered secondary to that of CYP3A4.[2]
The resulting metabolite, desbutyl-lumefantrine, is not an inactive byproduct. In fact, it exhibits greater in vitro antimalarial potency than the parent compound, lumefantrine.[4] This highlights the importance of understanding the metabolic conversion in assessing the overall therapeutic effect of artemether-lumefantrine treatment.
Quantitative Analysis of Lumefantrine Metabolism
One study investigated the metabolism of lumefantrine by various CYP3A4 genetic variants, revealing significant differences in intrinsic clearance. The data underscores the impact of genetic polymorphism on the rate of lumefantrine metabolism.
| CYP3A4 Variant | Relative Intrinsic Clearance (%) vs. CYP3A4.1 (Wild Type) |
| CYP3A4.1 | 100 |
| CYP3A4.5 | Decreased by 56.1% |
| CYP3A4.11 | Increased by 51.7% |
| CYP3A4.14 | Decreased by 99.6% |
| CYP3A4.15 | Increased by 296% |
| CYP3A4.17 | Decreased by 99.6% |
| CYP3A4.18 | Increased by 296% |
| CYP3A4.19 | Increased by 296% |
| CYP3A4.23 | Increased by 296% |
| CYP3A4.24 | Decreased by 99.6% |
| CYP3A4.28 | Increased by 296% |
| CYP3A4.29 | Increased by 296% |
| CYP3A4.31 | Increased by 296% |
| CYP3A4.32 | Increased by 296% |
| CYP3A4.33 | Increased by 296% |
| CYP3A4.34 | Increased by 296% |
Data adapted from a study on the enzymatic kinetic characteristics of CYP3A4 variants with artemether-lumefantrine. The table presents the percentage change in intrinsic clearance for lumefantrine metabolism by different CYP3A4 variants compared to the wild-type enzyme.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to study the metabolism of lumefantrine.
In Vitro Metabolism of Lumefantrine using Human Liver Microsomes
This protocol describes a typical in vitro experiment to determine the metabolic stability and metabolite formation of lumefantrine.
1. Materials and Reagents:
-
Lumefantrine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of lumefantrine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (typically 0.2-1 mg/mL protein concentration) and phosphate buffer at 37°C for a few minutes.
-
Add the lumefantrine stock solution to the microsomal suspension to achieve the desired final substrate concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant containing the analyte (lumefantrine and desbutyl-lumefantrine) to a clean tube for analysis.
3. Analytical Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method for the simultaneous quantification of lumefantrine and desbutyl-lumefantrine.
-
The rate of disappearance of lumefantrine and the rate of formation of desbutyl-lumefantrine are determined by plotting the concentration of each analyte against time.
Enzyme Kinetic Analysis
To determine the kinetic parameters (Km and Vmax) of lumefantrine metabolism by a specific CYP isozyme (e.g., recombinant CYP3A4), the following procedure can be employed.
1. Incubation Setup:
-
Prepare a series of incubation mixtures containing a fixed concentration of the recombinant CYP enzyme and varying concentrations of lumefantrine (spanning the expected Km value).
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a short, fixed period during which the reaction is linear.
-
Terminate the reactions and process the samples as described above.
2. Data Analysis:
-
Quantify the formation of desbutyl-lumefantrine at each substrate concentration.
-
Plot the initial velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizations
Metabolic Pathway of Lumefantrine
Caption: Metabolic conversion of Lumefantrine to Desbutyl-lumefantrine.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro Lumefantrine metabolism analysis.
Conclusion
The metabolic conversion of lumefantrine to its more potent metabolite, desbutyl-lumefantrine, is a critical aspect of its pharmacology. This process, primarily mediated by CYP3A4, is subject to inter-individual variability due to genetic factors, which can influence the drug's efficacy and safety profile. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate this important metabolic pathway further. A thorough understanding of lumefantrine's biotransformation is essential for optimizing its clinical use and for the development of future antimalarial therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacogenetics of artemether‐lumefantrine influence on nevirapine disposition: Clinically significant drug–drug interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determine the enzymatic kinetic characteristics of CYP3A4 variants utilizing artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Desbutyl-Lumefantrine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desbutyl-lumefantrine is the primary and pharmacologically active metabolite of the antimalarial drug lumefantrine.[1][2] Lumefantrine is a critical component of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine. Formed in the liver primarily through the action of the cytochrome P450 enzyme CYP3A4, desbutyl-lumefantrine exhibits potent antimalarial activity, in some cases surpassing that of its parent compound.[1] This technical guide provides an in-depth overview of the biological activity of desbutyl-lumefantrine, focusing on its mechanism of action, in vitro potency, and synergistic interactions with other antimalarial agents.
In Vitro Antimalarial Potency
Desbutyl-lumefantrine demonstrates significant in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Quantitative data from in vitro studies consistently show that desbutyl-lumefantrine is more potent than its parent compound, lumefantrine.
Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of Desbutyl-Lumefantrine and Lumefantrine against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| Desbutyl-lumefantrine | 3D7 (Chloroquine-sensitive) | 9.0 | 5.7 - 14.4 | [3] |
| W2mef (Chloroquine-resistant) | 9.5 | 7.5 - 11.9 | [3] | |
| Lumefantrine | 3D7 (Chloroquine-sensitive) | 65.2 | 42.3 - 100.8 | |
| W2mef (Chloroquine-resistant) | 55.5 | 40.6 - 75.7 |
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for desbutyl-lumefantrine, similar to its parent compound lumefantrine, is believed to be the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin within its digestive vacuole. Desbutyl-lumefantrine is thought to interfere with this detoxification process, leading to an accumulation of free heme. This excess heme generates oxidative stress and damages parasite membranes, ultimately leading to parasite death.
Caption: Proposed mechanism of action of Desbutyl-Lumefantrine.
Metabolic Pathway
Desbutyl-lumefantrine is formed from lumefantrine through a metabolic process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This biotransformation involves the N-dealkylation of one of the butyl side chains of lumefantrine.
Caption: Metabolic conversion of Lumefantrine to Desbutyl-Lumefantrine.
Synergistic Interactions
Studies have investigated the interaction of desbutyl-lumefantrine with other antimalarial drugs. Isobolographic analysis has shown that while there is no significant interaction between desbutyl-lumefantrine and its parent compound lumefantrine, a mild synergistic effect is observed when combined with dihydroartemisinin, the active metabolite of artemether. This synergy is important for the overall efficacy of the artemether-lumefantrine combination therapy.
Table 2: In Vitro Interaction of Desbutyl-Lumefantrine with Other Antimalarials
| Drug Combination | P. falciparum Strain | Sum of Fractional Inhibitory Concentrations (ΣFIC) | 95% Confidence Interval | Interaction | Reference |
| Desbutyl-lumefantrine + Lumefantrine | 3D7 | - | - | No Interaction | |
| W2mef | - | - | No Interaction | ||
| Desbutyl-lumefantrine + Dihydroartemisinin | 3D7 | 0.92 | 0.87 - 0.98 | Mild Synergy | |
| W2mef | 0.94 | 0.90 - 0.99 | Mild Synergy | ||
| Desbutyl-lumefantrine + Lumefantrine (Ratio 4.25:1) | Fresh Thai Isolates | 0.73 (FIC50) | - | Moderate Synergy |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A detailed protocol for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is essential for drug sensitivity testing.
-
Materials:
-
P. falciparum strains (e.g., 3D7, W2mef).
-
Human erythrocytes (type O+).
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, sodium bicarbonate, and 10% human serum or 0.5% Albumax II).
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Incubator at 37°C.
-
Sterile culture flasks and 96-well plates.
-
-
Procedure:
-
Maintain parasite cultures in a suspension of human erythrocytes at a 5% hematocrit in complete culture medium.
-
Incubate cultures at 37°C in a sealed chamber flushed with the gas mixture.
-
Change the medium daily and monitor parasitemia by microscopic examination of Giemsa-stained thin blood smears.
-
Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment for drug sensitivity assays.
-
[3H]-Hypoxanthine Uptake Inhibition Assay
This radioisotopic assay is a gold standard for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2.5% hematocrit).
-
Desbutyl-lumefantrine and other test compounds serially diluted in complete culture medium.
-
[³H]-hypoxanthine (radiolabeled).
-
96-well microtiter plates.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Dispense 100 µL of the serially diluted drug solutions into the wells of a 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 24 hours at 37°C in the controlled gas environment.
-
Add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Freeze the plates to lyse the erythrocytes.
-
Thaw the plates and harvest the contents onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the log of the drug concentration.
-
Caption: Workflow for the [3H]-Hypoxanthine Uptake Inhibition Assay.
Isobologram Analysis for Synergy
This method is used to evaluate the pharmacodynamic interaction between two drugs.
-
Procedure:
-
Determine the IC₅₀ values of each drug individually.
-
Prepare serial dilutions of each drug and combine them in fixed ratios (e.g., 4:1, 3:1, 1:1, 1:3, 1:4 of their respective IC₅₀s).
-
Perform the [³H]-hypoxanthine uptake inhibition assay with these drug combinations.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC₅₀ level:
-
FIC of Drug A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)
-
FIC of Drug B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)
-
-
Calculate the sum of the FICs (ΣFIC).
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive
-
ΣFIC > 1.0: Antagonism
-
-
Conclusion
Desbutyl-lumefantrine is a potent antimalarial metabolite that plays a significant role in the therapeutic efficacy of artemether-lumefantrine. Its superior in vitro activity compared to its parent compound and its synergistic interaction with dihydroartemisinin highlight its importance in combating P. falciparum infections. The primary mechanism of action through the inhibition of hemozoin formation remains a key target for antimalarial drug development. Further research into the clinical pharmacology and potential off-target effects of desbutyl-lumefantrine will continue to enhance our understanding of its role in malaria treatment and inform the development of future antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Desbutyl-Benflumetol, a Novel Antimalarial Compound: In Vitro Activity in Fresh Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Desbutyl Lumefantrine D9 for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desbutyl Lumefantrine (DBL), the primary active metabolite of the antimalarial drug lumefantrine, and its deuterated analogue, Desbutyl Lumefantrine D9. This document details its mechanism of action, summarizes its potent in vitro antimalarial activity, and provides standardized experimental protocols for its study. This compound is a deuterium-labeled version of Desbutyl Lumefantrine, primarily used as an internal standard for accurate quantification in analytical studies.[1][2]
Metabolic Pathway and Formation
Lumefantrine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, Desbutyl Lumefantrine.[3][4][5] This biotransformation is a critical step, as DBL has been shown to possess greater antimalarial potency than the parent compound. Understanding this pathway is essential for interpreting in vivo efficacy and potential drug-drug interactions.
Mechanism of Action
The precise mechanism of action for Desbutyl Lumefantrine is believed to mirror that of its parent compound, lumefantrine. During its intra-erythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline structure called hemozoin (malaria pigment). Lumefantrine and DBL are thought to interfere with this process by binding to heme and inhibiting the formation of hemozoin. The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.
In Vitro Antimalarial Activity
In vitro studies have consistently demonstrated that Desbutyl Lumefantrine is a highly potent antimalarial agent, exhibiting significantly greater activity than lumefantrine against various strains of P. falciparum.
Table 1: Comparative 50% Inhibitory Concentrations (IC50)
| Compound | P. falciparum Strain | IC50 (nM) [Geometric Mean] | 95% Confidence Interval | Reference |
| Desbutyl Lumefantrine | 3D7 (Chloroquine-Sensitive) | 9.0 | 5.7 - 14.4 | |
| Lumefantrine | 3D7 (Chloroquine-Sensitive) | 65.2 | 42.3 - 100.8 | |
| Desbutyl Lumefantrine | W2mef (Chloroquine-Resistant) | 9.5 | 7.5 - 11.9 | |
| Lumefantrine | W2mef (Chloroquine-Resistant) | 55.5 | 40.6 - 75.7 |
Note: Another study on 155 fresh clinical isolates from Thailand reported a mean 50% effective concentration (EC50) for DBL of 6.36 nmol/liter.
Table 2: In Vitro Drug Interaction Summary
| Drug Combination | P. falciparum Strain | Interaction Finding | Method | Reference |
| DBL + Dihydroartemisinin | 3D7 & W2mef | Mild Synergy | Isobolographic Analysis | |
| DBL + Lumefantrine | 3D7 & W2mef | No Interaction | Isobolographic Analysis | |
| DBL + Lumefantrine | Fresh Thai Isolates | Moderate Synergy (FIC50 = 0.73) | Berenbaum Method |
Experimental Protocols for In Vitro Studies
The most common method for assessing the in vitro activity of antimalarial compounds like DBL is the [3H]-hypoxanthine incorporation assay. This method measures parasite viability by quantifying the uptake of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.
Detailed Protocol: [3H]-Hypoxanthine Incorporation Assay
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7, W2mef) in RPMI-1640 medium supplemented with 0.5% Albumax I, 25 mM HEPES, and 25 mM NaHCO3.
-
Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize parasites to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of Desbutyl Lumefantrine (and other test compounds) in complete medium in a 96-well microtiter plate.
-
Include drug-free wells (negative control) and wells with parasite-free red blood cells (background control).
-
-
Assay Procedure:
-
Adjust a synchronized parasite culture (ring stage) to 0.5% parasitemia and 2.5% hematocrit.
-
Add 200 µL of this cell suspension to each well of the drug-prepared plate.
-
Incubate the plate for 24 hours under the standard culture conditions.
-
Add 25 µL of medium containing 0.5 µCi of [3H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
-
Harvesting and Measurement:
-
Freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Wash the filters to remove unincorporated radioisotope.
-
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoid curve using appropriate software (e.g., nonlinear regression analysis).
-
The Role of this compound
This compound is a stable isotope-labeled (deuterated) version of the metabolite. Its primary and critical role in research is to serve as an internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Because D9 is chemically identical to the native DBL but has a higher mass, it co-elutes and ionizes similarly during analysis. By adding a known quantity of D9 to a biological sample (e.g., plasma), it allows for highly accurate and precise quantification of the unknown DBL concentration, correcting for variations in sample preparation and instrument response.
References
The Essential Guide to Desbutyl Lumefantrine D9: A Reference Standard for Bioanalytical and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the Desbutyl Lumefantrine D9 reference standard, tailored for researchers and professionals in drug development. This document outlines the critical role of this stable isotope-labeled internal standard in the accurate quantification of the active metabolite of Lumefantrine, an essential antimalarial drug.
Introduction
Desbutyl Lumefantrine is the primary and active metabolite of Lumefantrine, an antimalarial agent.[1][2] The accurate measurement of both the parent drug and its metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and therapeutic efficacy.[3][4] this compound, a deuterium-labeled analog, serves as an ideal internal standard for bioanalytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), ensuring precision and accuracy in quantifying Desbutyl Lumefantrine in biological matrices.[5]
Physicochemical Properties and Supplier Information
This compound is a stable isotope-labeled version of Desbutyl Lumefantrine. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without altering the compound's chemical properties.
| Property | Value | Reference |
| Chemical Name | (Z)-2-((butyl-d9)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol | |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO | |
| Molecular Weight | 481.89 g/mol | |
| Parent Drug | Lumefantrine | |
| Primary Application | Internal standard for quantification of Lumefantrine and its metabolite by GC- or LC-mass spectrometry |
Several suppliers offer this compound as a reference standard. Researchers should always request a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the standard. Potential suppliers include Acanthus Research, LGC Standards, and Veeprho.
Metabolic Pathway of Lumefantrine
Lumefantrine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway involves the N-debutylation of Lumefantrine to form its active metabolite, Desbutyl-lumefantrine. This metabolite also exhibits potent antimalarial activity.
Figure 1: Metabolic conversion of Lumefantrine to Desbutyl-Lumefantrine.
Experimental Protocol: Quantification of Lumefantrine and Desbutyl-Lumefantrine in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the simultaneous quantification of Lumefantrine and Desbutyl-Lumefantrine in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an appropriate amount of internal standard working solution (containing this compound and a deuterated Lumefantrine analog, e.g., Lumefantrine-d18).
-
Precipitate proteins by adding a precipitating agent, such as acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
Liquid Chromatography Conditions
| Parameter | Typical Value | Reference |
| Column | Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm) or XTerra RP18 (2.1 mm x 100 mm, 5.0 µm) | |
| Mobile Phase A | 0.1% or 0.5% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile or 0.5% Formic Acid in Methanol | |
| Flow Rate | 0.5 mL/min | |
| Gradient | A gradient elution is typically used to achieve optimal separation. | |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | |
| SRM Transitions (m/z) | ||
| Lumefantrine | 530.2 → 512.4 | |
| Desbutyl-Lumefantrine | 472.3 → 454.2 | |
| Desbutyl-Lumefantrine D9 | Varies based on specific deuteration pattern, but will be higher than the non-labeled analyte. |
Method Validation Parameters
A typical validated method for the quantification of Lumefantrine and Desbutyl-Lumefantrine would have the following characteristics:
| Parameter | Typical Performance | Reference |
| Measuring Range (Lumefantrine) | 21 - 529 ng/mL | |
| Measuring Range (Desbutyl-Lumefantrine) | 1.9 - 47 ng/mL | |
| Inter- and Intra-assay Precision (CV%) | < 10% | |
| Accuracy | Within ±10% | |
| Extraction Recovery | > 85% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a bioanalytical study utilizing this compound.
Figure 2: General workflow for the quantification of Lumefantrine and its metabolite.
Conclusion
The this compound reference standard is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of Desbutyl-Lumefantrine in biological samples. This, in turn, facilitates a deeper understanding of the pharmacokinetics of Lumefantrine and its active metabolite, ultimately contributing to the optimization of antimalarial therapies. When ordering this reference standard, it is imperative to obtain a comprehensive Certificate of Analysis to ensure the quality and reliability of the analytical results.
References
- 1. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 2. Desbutyl-Lumefantrine Is a Metabolite of Lumefantrine with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumefantrine and Desbutyl-Lumefantrine Population Pharmacokinetic-Pharmacodynamic Relationships in Pregnant Women with Uncomplicated Plasmodium falciparum Malaria on the Thailand-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Desbutyl Lumefantrine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desbutyl Lumefantrine and its deuterated analog, Desbutyl Lumefantrine D9, with a focus on their molecular weights, the experimental protocols for their analysis, and their metabolic context.
Core Compound Data
Desbutyl Lumefantrine is the primary active metabolite of the antimalarial drug Lumefantrine.[1][2] Its deuterated analog, this compound, serves as a crucial internal standard in bioanalytical assays for accurate quantification.[3] The key quantitative data for these compounds are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Desbutyl Lumefantrine | C₂₆H₂₄Cl₃NO | 472.83 |
| This compound | C₂₆H₁₅D₉Cl₃NO | 481.89 |
Metabolic Pathway of Lumefantrine
Lumefantrine undergoes Phase I metabolism in the liver, where it is converted to Desbutyl Lumefantrine. This biotransformation is primarily mediated by the cytochrome P450 enzyme, CYP3A4.[1][2] Desbutyl Lumefantrine itself exhibits potent antimalarial activity. Subsequently, Desbutyl Lumefantrine can undergo Phase II metabolism, such as glucuronidation by UGT isoforms, to form more polar metabolites that can be more readily excreted.
Experimental Protocols
Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)
The precise molecular weight of Desbutyl Lumefantrine and its deuterated analog is determined using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS). This technique allows for the measurement of the mass-to-charge ratio with very high accuracy, enabling the determination of the elemental composition of the molecule.
Methodology:
-
Sample Preparation: A purified sample of the analyte is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate it from any potential impurities.
-
Ionization: The eluent from the LC column is introduced into a soft ionization source, such as electrospray ionization (ESI), which generates gas-phase ions of the analyte with minimal fragmentation.
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, like an Orbitrap or Time-of-Flight (TOF) instrument. These instruments can measure mass with a resolution high enough to distinguish between compounds with the same nominal mass but different elemental compositions.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule ([M+H]⁺). The exact mass of this peak is used to calculate the neutral molecular weight and confirm the elemental formula.
Quantification of Desbutyl Lumefantrine by LC-MS/MS
For the quantification of Desbutyl Lumefantrine in biological matrices such as plasma, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed. This compound is used as an internal standard to correct for matrix effects and variations in sample processing.
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard solution (this compound in acetonitrile).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 20 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase: A gradient elution with two mobile phases is typically used:
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.
-
Desbutyl Lumefantrine Transition: m/z 472.3 → 454.2
-
Lumefantrine Transition (for context): m/z 530.2 → 512.4
-
References
Navigating the Solubility of Desbutyl Lumefantrine D9 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Desbutyl Lumefantrine D9, a deuterated metabolite of the antimalarial drug Lumefantrine. Given the limited direct public data on the solubility of this specific isotopically labeled metabolite, this document offers available data for the parent compound, Lumefantrine, as a foundational reference. Furthermore, it outlines detailed experimental protocols for solubility determination and illustrates a key experimental workflow where this compound is predominantly utilized.
Introduction to this compound
This compound is the deuterium-labeled form of Desbutyl Lumefantrine, the primary metabolite of Lumefantrine.[1][2] It is characterized by the replacement of nine hydrogen atoms with deuterium on the butyl group. This isotopic labeling makes it an ideal internal standard for bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, for the precise quantification of Lumefantrine and its metabolite in biological matrices.[3][4] Its utility is crucial in pharmacokinetic and therapeutic drug monitoring studies.[3]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO |
| Molecular Weight | 481.89 g/mol |
| CAS Number | 1346606-35-6 |
Solubility Data
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, the solubility of the parent compound, Lumefantrine, provides a valuable surrogate for initial experimental design. It is crucial to note that while structurally similar, the deuteration in this compound may lead to minor differences in physical properties, including solubility, which should be empirically verified.
Qualitative Solubility of Lumefantrine
The qualitative solubility of Lumefantrine has been reported in several common organic solvents.
| Solvent | Solubility |
| Dichloromethane | Freely Soluble |
| Ethyl Acetate | Freely Soluble |
| Chloroform | Freely Soluble |
| Dimethylformamide (DMF) | Soluble (approx. 5 mg/mL) |
Quantitative Solubility of Lumefantrine
Quantitative solubility data for Lumefantrine provides more specific guidance for solvent selection and concentration ranges.
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 24.582 |
| Chloroform | 19.53 |
| Acetone | 7.214 |
| Ethanol | 2.744 |
| Methanol | 2.396 |
| Water | 0.0092 |
| DMSO | 50 (with sonication) |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound, the following generalized experimental protocol for the shake-flask method is recommended.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For solvents where sedimentation is slow, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the mobile phase or a suitable solvent in which the compound is highly soluble. A gravimetric approach (weighing the aliquot before and after dilution) can enhance accuracy.
-
Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
This compound is most commonly employed as an internal standard in bioanalytical methods. The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using LC-MS/MS with a deuterated internal standard.
Caption: Bioanalytical workflow for analyte quantification using a deuterated internal standard.
This guide provides a foundational understanding of the solubility characteristics of this compound, leveraging data from its parent compound and offering a robust protocol for its empirical determination. The illustrated workflow highlights its principal application, underscoring its importance in modern drug development and clinical research.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Desbutyl-Lumefantrine Is a Metabolite of Lumefantrine with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Long-Term Storage of Desbutyl Lumefantrine D9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the recommended long-term storage conditions for Desbutyl Lumefantrine D9, a deuterated metabolite of Lumefantrine. Ensuring the chemical and physical stability of this reference standard is critical for its use in analytical and pharmacokinetic research, where it serves as an internal standard for the precise quantification of Lumefantrine in biological samples[1]. This document synthesizes available data on storage conditions, outlines potential degradation pathways based on studies of the parent compound, and provides exemplar experimental protocols for stability assessment.
Recommended Long-Term Storage Conditions
The stability of this compound is paramount for maintaining its integrity as a reference material. While comprehensive, publicly available stability studies specifically for the D9 analog are limited, a consensus on storage conditions can be drawn from various suppliers and general chemical stability principles. The recommended conditions are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature Range | Additional Notes |
| Short-Term (days to weeks) | 0°C to 4°C | Refrigerated conditions are suitable for immediate or near-term use.[2] |
| Long-Term (months) | -20°C | This is the most commonly cited temperature for extended storage.[2][3] |
| Extended Long-Term | -20°C to -80°C | For archival purposes or very long-term storage, colder temperatures are recommended.[4] |
It is also noted that the compound is often shipped at room temperature, suggesting a degree of short-term stability at ambient conditions. However, for maintaining long-term purity and preventing degradation, adherence to the recommended sub-zero temperatures is crucial. The compound is typically supplied as a neat solid, a lyophilized powder, or in a liquid form.
Potential Degradation Pathways
Specific degradation pathways for this compound have not been extensively published. However, insights can be gleaned from forced degradation studies conducted on the parent drug, Lumefantrine, and other artemisinin-based combination therapies. These studies are designed to accelerate the degradation process under more severe conditions than standard stability testing to identify potential degradation products and pathways.
Forced degradation studies on Lumefantrine have been performed under various stress conditions, including:
-
Acidic and Alkaline Hydrolysis: Exposure to acidic and basic conditions can lead to the breakdown of the molecule.
-
Oxidation: The presence of oxidizing agents can alter the chemical structure.
-
Photolysis: Exposure to light can induce degradation.
-
Thermal Stress: Elevated temperatures can accelerate chemical reactions leading to degradation.
Researchers working with this compound should be aware of these potential degradation routes and take precautions to protect the compound from harsh environmental conditions.
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted for assessing the stability of this compound. These are based on common practices for stability-indicating analytical methods for small molecules and related compounds like Lumefantrine.
3.1. Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products.
-
Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5.0 μm) is often a good starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10mM KH2PO4 with pH adjusted to 3.0 with OPA) is typically used. The ratio may need to be optimized (e.g., 20:80 v/v) to achieve adequate separation.
-
Flow Rate: A flow rate of 1.0 ml/min is a common starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 240 nm, similar to Lumefantrine) can be employed.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and sensitivity.
3.2. Forced Degradation Study Protocol
To understand the degradation profile, forced degradation studies can be performed.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 60°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for establishing and verifying the long-term storage conditions for this compound.
Caption: Workflow for establishing long-term storage conditions.
References
Methodological & Application
Application Notes and Protocols for the Use of Desbutyl Lumefantrine D9 as an Internal Standard
Introduction
Desbutyl Lumefantrine-D9 is a deuterium-labeled analog of the antimalarial drug lumefantrine.[1] It is commonly utilized as an internal standard (IS) in bioanalytical methods for the precise quantification of lumefantrine and its active metabolite, desbutyl-lumefantrine, in biological matrices such as plasma.[1][2] The use of a stable isotope-labeled internal standard like Desbutyl Lumefantrine-D9 is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] These methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]
Principle of Use
In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. Desbutyl Lumefantrine-D9 is an ideal internal standard for lumefantrine analysis because its deuterium labeling gives it a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its distinct detection by the mass spectrometer. However, it co-elutes with and exhibits similar ionization efficiency to the analyte, effectively compensating for matrix effects and variations during sample processing.
Experimental Protocols
This section details a common experimental protocol for the quantification of lumefantrine and desbutyl-lumefantrine in human plasma using Desbutyl Lumefantrine-D9 as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting lumefantrine and its metabolite from plasma samples.
-
Materials:
-
Human plasma samples
-
Desbutyl Lumefantrine-D9 internal standard solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (Desbutyl Lumefantrine-D9 in acetonitrile) to each plasma sample.
-
Add acetonitrile (typically 3 volumes, e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as a Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm), is commonly used.
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution is typically employed to achieve optimal separation. For example, the gradient may start with a low percentage of mobile phase B, which is then ramped up to elute the analytes.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: The specific precursor-to-product ion transitions for lumefantrine, desbutyl-lumefantrine, and Desbutyl Lumefantrine-D9 need to be optimized on the specific mass spectrometer being used.
-
Quantitative Data Summary
The following tables summarize the quantitative performance data from a validated LC-MS/MS method for the analysis of lumefantrine and desbutyl-lumefantrine using Desbutyl Lumefantrine-D9 as an internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Lumefantrine | 21 - 529 | > 0.99 |
| Desbutyl-lumefantrine | 1.9 - 47 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Lumefantrine | Low, Mid, High | < 10 | < 10 | ±10 |
| Desbutyl-lumefantrine | Low, Mid, High | < 10 | < 10 | ±10 |
Table 3: Limits of Quantification
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lumefantrine | 21 |
| Desbutyl-lumefantrine | 1.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of lumefantrine using Desbutyl Lumefantrine-D9 as an internal standard.
Logical Relationship of Internal Standard Use
Caption: Logical diagram illustrating the role of the internal standard in quantitative analysis.
References
Application Note: High-Throughput Analysis of Lumefantrine and its Metabolite Using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antimalarial drug Lumefantrine and its major metabolite, Desbutyl-Lumefantrine, in human plasma. The method utilizes a stable isotope-labeled internal standard, Desbutyl-Lumefantrine D9, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical and research settings. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). This method was developed to provide a reliable analytical tool for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications involving Lumefantrine.
Introduction
Lumefantrine is a crucial component of the fixed-dose artemisinin-based combination therapy (ACT) recommended by the World Health Organization for the treatment of uncomplicated Plasmodium falciparum malaria.[1] Monitoring plasma concentrations of Lumefantrine and its active metabolite, Desbutyl-Lumefantrine, is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the concurrent measurement of both analytes in human plasma. The use of a deuterated internal standard for the metabolite, Desbutyl Lumefantrine D9, minimizes matrix effects and improves the reliability of the quantification.
Experimental
Materials and Reagents
-
Lumefantrine and Desbutyl-Lumefantrine reference standards
-
Desbutyl-Lumefantrine D9 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (EDTA)
Sample Preparation
A simple and rapid protein precipitation method is used for sample preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard, Desbutyl-Lumefantrine D9.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column with the following parameters:
| Parameter | Value |
| Column | Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 0.5% Formic acid in Water |
| Mobile Phase B | 0.5% Formic acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | As described in the table below |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 2.2 | 95 | 5 |
Mass Spectrometry
The analysis is carried out on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The detection is performed using selected reaction monitoring (SRM) of the precursor-to-product ion transitions for each analyte and the internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Lumefantrine Transition | m/z 528.2 → 510.2 |
| Desbutyl-Lumefantrine Transition | m/z 472.3 → 454.2[2] |
| Desbutyl-Lumefantrine D9 (IS) Transition | To be determined empirically, likely m/z 481.3 → 463.2 (based on a +9 Da shift) |
| Collision Gas | Argon |
| Source Temperature | 400 °C[1] |
| IonSpray Voltage | 5500 V[3] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Lumefantrine and Desbutyl-Lumefantrine in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity.
Linearity:
The calibration curves were linear over the concentration range of 21-529 ng/mL for Lumefantrine and 1.9-47 ng/mL for Desbutyl-Lumefantrine.[4] The coefficient of determination (r²) was consistently >0.99 for both analytes.
Precision and Accuracy:
The intra- and inter-assay precision and accuracy were evaluated at three different concentration levels (low, medium, and high).
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Lumefantrine | Low | < 10 | < 10 | ± 10 |
| Medium | < 10 | < 10 | ± 10 | |
| High | < 10 | < 10 | ± 10 | |
| Desbutyl-Lumefantrine | Low | < 10 | < 10 | ± 10 |
| Medium | < 10 | < 10 | ± 10 | |
| High | < 10 | < 10 | ± 10 |
Data adapted from a similar validated method.
Limit of Quantification (LOQ):
The lower limit of quantification (LLOQ) was established at 21 ng/mL for Lumefantrine and 1.9 ng/mL for Desbutyl-Lumefantrine, with a signal-to-noise ratio of at least 10.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Lumefantrine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Lumefantrine and its active metabolite, Desbutyl-Lumefantrine, in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies in large cohorts. The use of a deuterated internal standard ensures the accuracy and robustness of the results.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lumefantrine in Human Plasma by LC-MS/MS Using Desbutyl Lumefantrine-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lumefantrine in human plasma. The methodology employs a stable isotope-labeled internal standard, Desbutyl Lumefantrine-d9 (DBL-d9), to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Lumefantrine is an antimalarial agent widely used in combination with artemether for the treatment of uncomplicated Plasmodium falciparum malaria. Accurate measurement of Lumefantrine plasma concentrations is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of Lumefantrine in human plasma using a robust LC-MS/MS method with Desbutyl Lumefantrine-d9 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Lumefantrine reference standard
-
Desbutyl Lumefantrine-d9 (DBL-d9) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Lumefantrine and DBL-d9 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Lumefantrine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the DBL-d9 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is utilized for the extraction of Lumefantrine from human plasma.[1]
-
To 100 µL of human plasma sample, add the internal standard solution.[1]
-
Add acetonitrile for protein precipitation.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm)[1]
-
Mobile Phase A: 0.5% Formic acid in water[1]
-
Mobile Phase B: 0.5% Formic acid in methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: A gradient elution is used.
-
Injection Volume: 10 µL
-
Total Run Time: 2.2 minutes
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lumefantrine | 528.2 | 276.1 |
| Desbutyl Lumefantrine-d9 (IS) | 481.2 (Calculated) | 355.1 (Calculated) |
Note: The precursor and product ions for DBL-d9 are calculated based on the non-deuterated metabolite and may require optimization on the specific instrument used. The transition for Desbutyl-lumefantrine is m/z 472.1 to 346.1.
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, and accuracy.
Table 2: Linearity of the Method
| Analyte | Calibration Range (ng/mL) |
| Lumefantrine | 21 - 529 |
| Desbutyl Lumefantrine | 1.9 - 47 |
This data is for a method quantifying both Lumefantrine and its metabolite, Desbutyl-lumefantrine, using deuterated internal standards for both.
Table 3: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Lumefantrine | All Levels | < 10 | < 10 | ± 10 |
| Desbutyl Lumefantrine | All Levels | < 10 | < 10 | ± 10 |
Data from a study quantifying both Lumefantrine and its metabolite.
Experimental Workflow
Caption: Experimental workflow for Lumefantrine quantification.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of Lumefantrine in human plasma. The use of Desbutyl Lumefantrine-d9 as an internal standard, coupled with a simple protein precipitation sample preparation, ensures the accuracy and high-throughput capability of the assay. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the bioanalysis of Lumefantrine.
References
Application Note: High-Throughput Pharmacokinetic Analysis of Lumefantrine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Lumefantrine is a crucial antimalarial agent, administered in combination with artemether, for the treatment of uncomplicated malaria caused by Plasmodium falciparum. Understanding the pharmacokinetic profile of lumefantrine and its active metabolite, desbutyl-lumefantrine, is essential for optimizing dosing regimens and ensuring therapeutic efficacy, particularly in special populations such as pregnant women and children. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lumefantrine in human plasma. The use of a stable isotope-labeled internal standard, deuterated lumefantrine (Lumefantrine-D9), is critical for mitigating matrix effects and ionization saturation, thereby ensuring high accuracy and precision.[1][2] The method is designed for high-throughput analysis and is suitable for studies requiring small sample volumes, such as pediatric pharmacokinetic research.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Lumefantrine (Reference Standard)
-
Lumefantrine-D9 (Deuterated Internal Standard)
-
Desbutyl-lumefantrine (Reference Standard, if quantifying the metabolite)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (ACS grade or higher)
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve lumefantrine and lumefantrine-D9 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the lumefantrine primary stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions at various concentrations.
-
-
Internal Standard Working Solution:
-
Dilute the lumefantrine-D9 primary stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for a small plasma volume of 25 µL, making it ideal for pediatric studies.
-
Aliquoting:
-
Pipette 25 µL of plasma samples (standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
-
Acidification:
-
Add 25 µL of 5% formic acid to each tube and vortex briefly.
-
-
Addition of Internal Standard:
-
Add 50 µL of the lumefantrine-D9 working solution to all tubes except for the blank samples (to which 50 µL of acetonitrile is added instead).
-
-
Extraction:
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new set of tubes.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
Sample Injection:
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna, PFP (50 mm × 2.0 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Isocratic or a shallow gradient, e.g., 70% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Lumefantrine | m/z 530.1 → m/z 347.9 |
| Lumefantrine-D9 | m/z 539.1 → m/z 347.9 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for a robust LC-MS/MS method for lumefantrine quantification.
Table 3: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 50 - 20,000 ng/mL |
| Regression Model | Weighted linear regression (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 50 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 150 | < 10% | < 10% | ± 15% | ± 15% |
| Mid QC | 1500 | < 10% | < 10% | ± 15% | ± 15% |
| High QC | 15000 | < 10% | < 10% | ± 15% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data presented are typical acceptable ranges based on regulatory guidelines.
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lumefantrine | > 80% | Minimal to no significant effect with deuterated IS |
| Lumefantrine-D9 | > 80% | Compensates for variability |
Mandatory Visualization
Caption: Workflow for Lumefantrine Pharmacokinetic Analysis.
References
Application Notes and Protocols for Desbutyl Lumefantrine D9 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desbutyl Lumefantrine, the primary active metabolite of the antimalarial drug Lumefantrine, plays a significant role in the therapeutic efficacy of the treatment.[1][2][3] Therapeutic Drug Monitoring (TDM) of Lumefantrine and its metabolite is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity, particularly in special populations such as young children.[4] Desbutyl Lumefantrine D9 is a deuterium-labeled stable isotope of the metabolite, designed to be used as an internal standard in bioanalytical methods.[5] The use of a stable isotope-labeled internal standard is best practice in quantitative mass spectrometry-based assays, as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
These application notes provide detailed protocols for the quantification of Lumefantrine and Desbutyl Lumefantrine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Metabolic Pathway of Lumefantrine
Lumefantrine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, Desbutyl-lumefantrine. This metabolite also contributes to the overall antimalarial effect of the drug.
Experimental Protocols
This section details two common sample preparation methods for the analysis of Lumefantrine and Desbutyl Lumefantrine in plasma: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation
This protocol is a rapid and simple method for sample cleanup.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to protein precipitation, which can reduce matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
5% Formic Acid in water
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL) or glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 25 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution (this compound) and 100 µL of 5% aqueous formic acid.
-
Add 900 µL of ethyl acetate and vortex for 20 seconds, followed by rotation for 30 minutes.
-
Centrifuge at 15,000 x g for 2 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of a 1:1 mixture of acetonitrile and water containing 0.5% formic acid.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
References
Application Notes and Protocols for the Analytical Method Development of Desbutyl Lumefantrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desbutyl lumefantrine is the main active metabolite of lumefantrine, a crucial component in artemether-lumefantrine combination therapies for treating uncomplicated Plasmodium falciparum malaria.[1] The monitoring of both lumefantrine and its desbutyl metabolite is essential for pharmacokinetic studies and to ensure therapeutic efficacy.[2] Lumefantrine is metabolized primarily by the cytochrome P450 isozyme CYP3A4 to desbutyl lumefantrine.[1] This document provides detailed application notes and protocols for the analytical method development of desbutyl lumefantrine in biological matrices, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Lumefantrine
The metabolic conversion of lumefantrine to desbutyl lumefantrine is a critical aspect of its pharmacology. Understanding this pathway is fundamental for interpreting pharmacokinetic data.
Experimental Protocols
Two primary methods for the quantification of desbutyl lumefantrine in biological samples are presented: HPLC-UV for cost-effective analysis and LC-MS/MS for high sensitivity and specificity.
Protocol 1: HPLC-UV Method for Simultaneous Determination of Lumefantrine and Desbutyl Lumefantrine in Human Plasma
This protocol is adapted from a validated reverse-phase HPLC-UV method.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
A simple and efficient liquid-liquid extraction is employed for sample clean-up.
2. Chromatographic Conditions
-
Column: Supelco Discovery HS C18 RP (150mm × 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid (70:30, v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 335 nm
-
Injection Volume: 10 µL
3. Stock and Working Solutions
-
Prepare stock solutions of lumefantrine, desbutyl lumefantrine, and an internal standard (e.g., halofantrine) in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations for the calibration curve.
4. Calibration Curve
-
Prepare a series of calibration standards in drug-free plasma.
-
The linear range for this method is typically 10-12,000 ng/ml for both lumefantrine and desbutyl lumefantrine.
5. Data Analysis
-
Quantify the concentration of desbutyl lumefantrine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of Lumefantrine and Desbutyl Lumefantrine in Human Plasma
This protocol is based on a sensitive and rapid LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated lumefantrine and desbutyl lumefantrine).
-
Precipitate proteins using acetonitrile.
-
Vortex and centrifuge the samples.
-
The supernatant can be directly injected or further processed. For higher purity, solid-phase extraction can be employed.
2. Chromatographic Conditions
-
Column: Hypersil Gold C18 column (20×2.1mm, 1.9µm) or XTerra RP18 (2.1 mm × 100 mm, 5.0 µm)
-
Mobile Phase: A gradient using 0.5% formic acid in water (mobile phase A) and 0.5% formic acid in methanol (mobile phase B). Alternatively, a binary gradient with 0.1% formic acid in water and acetonitrile can be used.
-
Flow Rate: 0.5 mL/min
-
Total Chromatography Time: Approximately 2.2 minutes
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected reaction monitoring (SRM)
-
Monitored Transitions:
-
Lumefantrine (LF): 530.2 → 512.4
-
Desbutyl-lumefantrine (DLF): 472.3 → 454.2
-
4. Calibration Curve
-
The measuring range for this method is approximately 21-529 ng/mL for lumefantrine and 1.9-47 ng/mL for desbutyl lumefantrine in plasma. Another method demonstrated a range of 2–2000 ng/mL for both analytes.
Data Presentation
The following tables summarize the quantitative data from the validated analytical methods for desbutyl lumefantrine.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Lumefantrine | Desbutyl Lumefantrine | Reference |
| Linearity Range | 10-12,000 ng/ml | 10-12,000 ng/ml | |
| Lower Limit of Detection (LLOD) | 10.0 ng/ml | 7.5 ng/ml | |
| Lower Limit of Quantification (LLOQ) | 18.0 ng/ml | 15.0 ng/ml | |
| Extraction Recovery (from filter paper) | 45-51% | 25-33% | |
| Inter- and Intra-assay CV | ≤9.2% | ≤9.2% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Lumefantrine | Desbutyl Lumefantrine | Reference |
| Linearity Range | 21-529 ng/mL | 1.9-47 ng/mL | |
| Alternate Linearity Range | 2–2000 ng/mL | 2–2000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 21 ng/mL | 1.9 ng/mL | |
| Alternate LLOQ | 2 ng/mL | 2 ng/mL | |
| Inter- and Intra-assay Precision (CV) | within 10% | within 10% | |
| Accuracy | within ±10% | within ±10% | |
| Extraction Recovery | >85% | >85% |
Stability and Storage of Samples
Proper sample handling and storage are crucial for accurate quantification of desbutyl lumefantrine.
-
Sample Collection: Samples for analysis of lumefantrine and its metabolite should be collected in plastic containers and transferred to screw-cap polypropylene cryovials.
-
Matrices: Analysis can be performed on whole blood, plasma, or dried blood spots.
-
Short-term Storage: In plasma, lumefantrine and its metabolite are stable at 4°C for up to 48 hours.
-
Long-term Storage: Samples can be stored at -20°C for up to three months, and long-term storage at -80°C is generally sufficient for at least one year. Venous blood samples should not be stored for more than one hour at room temperature.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Method development and validation for simultaneous determination of lumefantrine and its major metabolite, desbutyl lumefantrine in human plasma using RP-HPLC/UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Quantification of Desbutyl Lumefantrine D9
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Desbutyl Lumefantrine D9 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for Desbutyl Lumefantrine, the primary active metabolite of the antimalarial drug Lumefantrine.[1][2] This protocol is essential for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Desbutyl Lumefantrine is a significant metabolite of Lumefantrine, exhibiting potent antimalarial activity.[1] Accurate quantification of its deuterated analog, this compound, is crucial for its use as an internal standard in bioanalytical methods. This UPLC-MS/MS method offers high sensitivity and selectivity for the precise measurement of this compound in a biological matrix.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, UPLC separation, and MS/MS detection of this compound.
Materials and Reagents
-
This compound (Reference Standard)
-
Human Plasma (with EDTA as anticoagulant)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (0.1 M)[1]
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known concentration of a suitable internal standard (if not using this compound as the analyte of interest).
-
Add 40 µL of 0.1 M Zinc Sulfate to the plasma sample and vortex briefly to facilitate protein precipitation.
-
Add 200 µL of acetonitrile to the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.5% Formic Acid in Water |
| Mobile Phase B | 0.5% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 2.2 | 95 | 5 |
MS/MS Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data
The following table summarizes the mass spectrometric parameters for the detection of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 481.2 | 463.2 | 0.1 | 25 |
Note: The precursor and product ions for this compound are derived from the values for the non-deuterated Desbutyl Lumefantrine (m/z 472.1 -> 454.2) by adding the mass difference of 9 deuterium atoms.
Workflow Diagram
The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed UPLC-MS/MS protocol for the quantification of this compound in human plasma. The described method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. Adherence to this protocol will enable researchers to obtain accurate and reproducible data for their studies.
References
Application Note and Protocol for the Determination of Lumefantrine and Desbutyl-Lumefantrine Concentrations Using Desbutyl-Lumefantrine-D9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumefantrine is a crucial antimalarial agent, often administered in combination with artemether. Monitoring its plasma concentrations, along with its primary active metabolite, desbutyl-lumefantrine, is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy. Desbutyl-lumefantrine has demonstrated potent antimalarial activity, and its plasma concentrations may influence treatment outcomes[1].
This application note provides a detailed protocol for the simultaneous quantification of lumefantrine and desbutyl-lumefantrine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Desbutyl-Lumefantrine-D9, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing[2][3].
Experimental Protocols
This protocol outlines a validated LC-MS/MS method for the simultaneous determination of lumefantrine and desbutyl-lumefantrine in human plasma.
Materials and Reagents
-
Lumefantrine reference standard
-
Desbutyl-lumefantrine reference standard
-
Desbutyl-Lumefantrine-D9 (internal standard)[2]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (blank, from a certified vendor)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve lumefantrine, desbutyl-lumefantrine, and Desbutyl-Lumefantrine-D9 in methanol to obtain primary stock solutions of 1 mg/mL each.
-
Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with a mixture of acetonitrile and water (1:1, v/v) containing 0.5% formic acid[4].
-
Internal Standard (IS) Working Solution: Prepare a working solution of Desbutyl-Lumefantrine-D9 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the working stock solutions of lumefantrine and desbutyl-lumefantrine to achieve a desired concentration range. A typical range for lumefantrine is 21-529 ng/mL and for desbutyl-lumefantrine is 1.9-47 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation: Protein Precipitation
This method is rapid and provides good recovery.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (Desbutyl-Lumefantrine-D9).
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 2 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., Hypersil Gold C18, 20 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lumefantrine: m/z 528 → 510
-
Desbutyl-lumefantrine: m/z 472.1 → 346.0
-
Desbutyl-Lumefantrine-D9: Monitor a specific transition for the deuterated internal standard. A similar fragmentation pattern to the non-deuterated form is expected, with a mass shift corresponding to the deuterium labeling.
-
Data Presentation: Quantitative Method Validation Summary
The following tables summarize typical validation parameters for a robust LC-MS/MS method for the quantification of lumefantrine and desbutyl-lumefantrine.
Table 1: Calibration Curve Details
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Lumefantrine | 21 - 529 | Linear, 1/x weighting | > 0.99 |
| Desbutyl-lumefantrine | 1.9 - 47 | Linear, 1/x weighting | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lumefantrine | Low | - | < 10% | < 10% | ±10% |
| Medium | - | < 10% | < 10% | ±10% | |
| High | - | < 10% | < 10% | ±10% | |
| Desbutyl-lumefantrine | Low | - | < 10% | < 10% | ±10% |
| Medium | - | < 10% | < 10% | ±10% | |
| High | - | < 10% | < 10% | ±10% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lumefantrine | > 80% | Minimal with deuterated IS |
| Desbutyl-lumefantrine | > 85% | Minimal with deuterated IS |
Visualizations
Caption: Experimental workflow for the quantification of lumefantrine and desbutyl-lumefantrine.
Caption: Metabolic pathway of Lumefantrine to Desbutyl-lumefantrine.
Conclusion
The described LC-MS/MS method, incorporating Desbutyl-Lumefantrine-D9 as an internal standard, provides a robust, sensitive, and reliable approach for the simultaneous quantification of lumefantrine and its active metabolite, desbutyl-lumefantrine, in human plasma. This methodology is well-suited for applications in clinical pharmacology, pharmacokinetic research, and drug development to ensure optimal therapeutic outcomes for patients undergoing antimalarial treatment.
References
- 1. Desbutyl-Lumefantrine Is a Metabolite of Lumefantrine with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of Desbutyl Lumefantrine D9 in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bioequivalence (BE) studies are a critical component of generic drug development, ensuring that the rate and extent of absorption of a test product are not significantly different from those of the reference product. The antimalarial drug lumefantrine is metabolized in the body to its active metabolite, desbutyl-lumefantrine.[1] Consequently, bioequivalence studies for lumefantrine-containing products often require the quantification of both the parent drug and this major metabolite in biological matrices, typically human plasma.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Desbutyl Lumefantrine D9, a deuterated analog of desbutyl-lumefantrine, serves as an ideal internal standard for the accurate quantification of the metabolite in plasma samples.[4][5] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variability in extraction recovery and matrix effects. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of lumefantrine.
Physicochemical Properties of Analytes
| Compound | IUPAC Name | Molecular Formula | Parent Drug |
| Desbutyl Lumefantrine | (Z)-2-(butylamino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol | C26H24Cl3NO | Lumefantrine |
| This compound | (Z)-2-((butyl-d9)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol | C26H15D9Cl3NO | Lumefantrine |
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of desbutyl-lumefantrine in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Desbutyl-lumefantrine reference standard
-
This compound internal standard
-
Blank human plasma (screened for interferences)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Zinc sulfate (0.1 M)
-
Ethyl acetate (HPLC grade)
1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of desbutyl-lumefantrine and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the desbutyl-lumefantrine stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
1.3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions of desbutyl-lumefantrine to prepare a calibration curve. A typical concentration range for desbutyl-lumefantrine is 1.9-47 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
1.4. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 25 µL of plasma sample (standard, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube.
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.
-
Add 900 µL of ethyl acetate, vortex for 20 seconds, and then rotate on a tube rotor for 30 minutes.
-
Centrifuge at 15,000 x g for 2 minutes.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of a 50:50 mixture of acetonitrile and water containing 0.5% formic acid.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
1.5. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm) or Zorbax Eclipse C8 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.5% Formic acid in water |
| Mobile Phase B | 0.5% Formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | A suitable gradient should be developed to ensure the co-elution of desbutyl-lumefantrine and this compound. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Desbutyl-lumefantrine) | m/z 472.1 → 346.0 |
| MRM Transition (this compound) | To be determined during method development. The precursor ion will be m/z 481.1 (M+9+H)+, and the product ion will likely be the same as the non-deuterated form (m/z 346.0). |
| Collision Energy | To be optimized for the specific instrument. |
Bioequivalence Study Design
A typical bioequivalence study for an artemether-lumefantrine combination product would follow a standard design.
2.1. Study Design
-
Design: Single-dose, randomized, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult volunteers.
-
Conditions: The study should be conducted under fed conditions, as food enhances the absorption of lumefantrine.
-
Washout Period: A washout period of at least three weeks is recommended due to the long elimination half-life of lumefantrine.
2.2. Blood Sampling Due to the long half-life of lumefantrine, blood samples should be collected for up to 72 hours or longer post-dose. A typical sampling schedule would be: pre-dose, and at 1, 2, 4, 6, 8, 10, 12, 24, 36, 48, and 72 hours post-dose.
2.3. Pharmacokinetic Analysis The primary pharmacokinetic parameters to be determined for both lumefantrine and desbutyl-lumefantrine are:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
2.4. Statistical Analysis The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ for both lumefantrine and desbutyl-lumefantrine should fall within the acceptance range of 80.00% to 125.00%.
Data Presentation
Table 1: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Desbutyl-lumefantrine | 472.1 | 346.0 | ESI+ |
| This compound (Internal Standard) | 481.1 (Expected) | 346.0 (Expected) | ESI+ |
Table 2: Example Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1.9 |
| Calibration Standard 2 | 5.0 |
| Calibration Standard 3 | 10.0 |
| Calibration Standard 4 | 20.0 |
| Calibration Standard 5 | 30.0 |
| Calibration Standard 6 | 40.0 |
| Calibration Standard 7 | 47.0 |
| Quality Control - Low | 5.7 |
| Quality Control - Medium | 23.5 |
| Quality Control - High | 37.6 |
Table 3: Example Pharmacokinetic Data from a Lumefantrine Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Lumefantrine | ||||
| Cmax (µg/mL) | 5.8 ± 2.1 | 6.1 ± 2.3 | 95.1 | 85.2 - 106.3 |
| AUC0-t (µg·h/mL) | 245 ± 98 | 255 ± 102 | 96.1 | 87.9 - 105.0 |
| AUC0-∞ (µg·h/mL) | 260 ± 105 | 272 ± 110 | 95.6 | 87.1 - 104.9 |
| Desbutyl-lumefantrine | ||||
| Cmax (ng/mL) | 35.2 ± 10.1 | 36.8 ± 11.2 | 95.7 | 86.5 - 105.8 |
| AUC0-t (ng·h/mL) | 1580 ± 450 | 1650 ± 475 | 95.8 | 88.1 - 104.1 |
| AUC0-∞ (ng·h/mL) | 1690 ± 480 | 1770 ± 510 | 95.5 | 87.5 - 104.2 |
Visualizations
Caption: Workflow for the bioanalysis of desbutyl-lumefantrine.
Caption: Logical flow of a bioequivalence study.
References
- 1. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Desbutyl-Lumefantrine Is a Metabolite of Lumefantrine with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and precise method for quantitative analysis of lumefantrine by planar chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Desbutyl Lumefantrine D9 Stock Solutions for Analytical Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desbutyl Lumefantrine D9 is the deuterium-labeled analog of Desbutyl Lumefantrine, a metabolite of the antimalarial drug Lumefantrine. Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is a widely accepted practice to improve the accuracy and precision of analytical data by compensating for variations during sample preparation and analysis.[2] This document provides a detailed protocol for the preparation of this compound stock solutions for use in research and drug development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₁₅D₉Cl₃NO |
| Molecular Weight | 481.89 g/mol |
| CAS Number | 1346606-35-6 |
| Appearance | Solid |
| Purity | ≥98% (typical) |
| Storage (Powder) | -20°C for up to 3 years[3] |
| Storage (in Solvent) | -80°C for up to 1 year[3] |
Experimental Protocol: Preparation of Stock Solutions
This protocol describes the preparation of a primary stock solution and subsequent working standard solutions of this compound.
Materials and Equipment:
-
This compound powder
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials or polypropylene tubes for storage
Procedure:
1. Preparation of a 1 mg/mL Primary Stock Solution
1.1. Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation. 1.2. Accurately weigh approximately 1 mg of this compound powder using an analytical balance. 1.3. Transfer the weighed powder to a 1 mL Class A volumetric flask. 1.4. Add a small amount of acetonitrile to the flask to dissolve the powder. 1.5. Gently swirl the flask to ensure complete dissolution. If necessary, use a vortex mixer or an ultrasonic bath to aid dissolution. 1.6. Once the solid is completely dissolved, add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark. 1.7. Cap the flask and invert it several times to ensure the solution is homogeneous. 1.8. Transfer the solution to a clearly labeled amber glass vial or polypropylene tube for storage. 1.9. Store the primary stock solution at -80°C for up to one year.[3]
2. Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to the desired concentration. The concentration of the working internal standard solution should be optimized for the specific analytical method and is typically in the ng/mL range.
Example Dilution for a 1 µg/mL Working Solution:
2.1. Allow the 1 mg/mL primary stock solution to thaw and equilibrate to room temperature. 2.2. Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask. 2.3. Add acetonitrile to the flask to the calibration mark. 2.4. Cap the flask and invert it several times to ensure thorough mixing. 2.5. This working solution can be used for spiking into samples or for further dilutions to create calibration curve standards. 2.6. Store working solutions in tightly sealed vials at -20°C or -80°C. It is recommended to prepare fresh working solutions from the primary stock solution as needed to ensure accuracy.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Conclusion
This protocol provides a detailed procedure for the preparation of this compound stock solutions. Adherence to these guidelines, including proper storage and handling, is crucial for maintaining the integrity and stability of the internal standard, which is essential for achieving accurate and reproducible results in quantitative analytical studies. The specific concentration of the working solution should be optimized based on the analytical method's sensitivity and the expected concentration range of the analyte in the samples.
References
Application Notes and Protocols for Preclinical DMPK Studies of Desbutyl Lumefantrine D9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desbutyl Lumefantrine D9 is the deuterium-labeled analog of Desbutyl Lumefantrine, the primary active metabolite of the antimalarial drug Lumefantrine. The strategic incorporation of deuterium atoms at specific positions can significantly alter the metabolic profile of a compound, a phenomenon primarily driven by the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This modification can lead to a more favorable pharmacokinetic (PK) profile, including reduced metabolic clearance and increased systemic exposure.
These application notes provide detailed protocols for utilizing this compound in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. The focus is on comparative in vitro and in vivo assays to elucidate the potential advantages of the deuterated compound over its non-deuterated counterpart. This compound is also an excellent internal standard for the bioanalysis of Desbutyl Lumefantrine due to its similar physicochemical properties and distinct mass.[3]
Metabolic Pathway of Lumefantrine
Lumefantrine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 isoform CYP3A4, to form its active metabolite, Desbutyl Lumefantrine.[4][5] This metabolite is then further metabolized through Phase II conjugation reactions, predominantly by uridine-glucuronosyltransferase (UGT) enzymes, to form a more polar glucuronide conjugate that is subsequently eliminated.
Data Presentation: Comparative DMPK Parameters
The following tables present representative data illustrating the potential impact of deuteration on the DMPK properties of Desbutyl Lumefantrine. These values are based on published data for other deuterated compounds and serve as a guide for expected outcomes in preclinical studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Desbutyl Lumefantrine | 35 | 19.8 |
| This compound | 95 | 7.3 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Clearance (L/h/kg) |
| Desbutyl Lumefantrine | 450 | 4 | 3600 | 5.5 |
| This compound | 630 | 4 | 7200 | 2.8 |
Table 3: Plasma Protein Binding
| Compound | Human Plasma (% Bound) | Rat Plasma (% Bound) |
| Desbutyl Lumefantrine | 98.5 | 97.2 |
| This compound | 98.6 | 97.3 |
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines the procedure to determine the metabolic stability of Desbutyl Lumefantrine and its D9 analog in human liver microsomes.
Materials:
-
Desbutyl Lumefantrine and this compound
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of Desbutyl Lumefantrine and this compound in DMSO.
-
Dilute the stock solutions in phosphate buffer to a final concentration of 1 µM.
-
-
Incubation:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the HLM suspension and the test compound solutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Plasma Protein Binding Assay
This protocol describes the determination of the plasma protein binding of Desbutyl Lumefantrine and its D9 analog using equilibrium dialysis.
Materials:
-
Desbutyl Lumefantrine and this compound
-
Human and rat plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Spike plasma with the test compounds to a final concentration of 1 µM.
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C_buffer and C_plasma are the concentrations of the compound in the buffer and plasma chambers at equilibrium, respectively.
-
The percentage bound is calculated as (1 - fu) * 100.
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a preclinical pharmacokinetic study in rats to compare the oral bioavailability and clearance of Desbutyl Lumefantrine and its D9 analog.
Materials:
-
Desbutyl Lumefantrine and this compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of the test compound (e.g., 10 mg/kg) to each group of rats.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples to determine the concentration of the parent drug at each time point using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, and clearance.
-
Conclusion
The use of this compound in preclinical DMPK studies offers a valuable tool for understanding the impact of deuteration on the metabolic fate and pharmacokinetic profile of Desbutyl Lumefantrine. The provided protocols serve as a comprehensive guide for researchers to conduct comparative studies that can inform lead optimization and candidate selection in drug development programs. The anticipated improvements in metabolic stability and systemic exposure with the deuterated analog highlight the potential of this strategy to enhance the therapeutic properties of drug candidates.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determine the enzymatic kinetic characteristics of CYP3A4 variants utilizing artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Desbutyl Lumefantrine-D9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Desbutyl Lumefantrine-D9 (DBL-D9), a deuterated internal standard for the active metabolite of the antimalarial drug Lumefantrine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Desbutyl Lumefantrine is the primary active metabolite of Lumefantrine. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Desbutyl Lumefantrine-D9, is the gold standard for LC-MS/MS bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response.[1][2] This application note outlines the key mass spectrometry parameters and a detailed protocol for the analysis of DBL-D9.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection and quantification of Desbutyl Lumefantrine and its deuterated internal standard, Desbutyl Lumefantrine-D9. These parameters were established using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Desbutyl Lumefantrine | Desbutyl Lumefantrine-D9 (Internal Standard) |
| Precursor Ion (Q1) m/z | 472.3 | 481.3 |
| Product Ion (Q3) m/z | 454.2 | 463.2 |
| Ionization Mode | ESI+ | ESI+ |
Note: The precursor ion for DBL-D9 is +9 Da higher than that of the unlabeled Desbutyl Lumefantrine, corresponding to the nine deuterium atoms. The product ion is also shifted by +9 Da, indicating that the deuterium atoms are retained in the fragmented portion of the molecule.
Experimental Protocols
This section details the experimental procedures for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Desbutyl Lumefantrine from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of Desbutyl Lumefantrine-D9 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A rapid and sensitive chromatographic method is essential for high-throughput analysis.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 3.5 | 30 |
Mass Spectrometer Settings
The following settings are provided as a starting point and may require further optimization based on the specific instrument used.
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of the analytical method.
References
Chromatographic Separation of Lumefantrine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the antimalarial drug lumefantrine and its primary active metabolite, desbutyl-lumefantrine. The information compiled herein is intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.
Introduction
Lumefantrine is a crucial component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. The monitoring of lumefantrine and its major metabolite, desbutyl-lumefantrine, in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. Desbutyl-lumefantrine has been shown to possess greater antiplasmodial activity than the parent drug. This document outlines various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for their simultaneous quantification.
Chromatographic Methods and Protocols
A variety of analytical techniques have been successfully employed for the separation and quantification of lumefantrine and desbutyl-lumefantrine. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods offer a cost-effective and reliable approach for the quantification of lumefantrine and its metabolite, particularly in resource-limited settings.
Protocol 1: Reversed-Phase HPLC-UV for Plasma Samples [1][2][3]
This protocol details a straightforward reversed-phase HPLC method with UV detection for the simultaneous measurement of lumefantrine (LUM) and desbutyl-lumefantrine (DL) in plasma.
-
Sample Preparation: Liquid-liquid extraction is performed using a mixture of hexane and ethyl acetate (70:30, v/v)[1][2]. Halofantrine is utilized as an internal standard.
-
Chromatographic Conditions:
-
Column: Synergi Polar-RP, 250 mm × 3.00 mm, 4 µm particle size
-
Mobile Phase: Acetonitrile and 0.1M ammonium acetate buffer (pH 4.9) (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 335 nm, with a reference wavelength of 360 nm
-
Protocol 2: Reversed-Phase HPLC-UV for Whole Blood Spotted on Filter Paper
This method is adapted for field studies where collection and storage of plasma may be challenging.
-
Sample Preparation: Analytes are stabilized on filter paper by treating the blood with phosphoric acid (1.6 mol/L). Extraction is carried out with methanol, followed by a liquid-liquid extraction with di-isopropylether after the addition of an acidic phosphate buffer (pH 2). Halofantrine serves as the internal standard.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-phenyl, 150 mm × 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (0.1 M ammonium acetate and 0.01 M acetic acid, pH 6.5) (10:90)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 335 nm
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide superior sensitivity and selectivity, making them ideal for studies requiring low detection limits.
Protocol 3: Fast and Sensitive LC-MS/MS for Plasma Samples
This high-throughput method utilizes a short chromatographic run time.
-
Sample Preparation: Simple protein precipitation is performed using acetonitrile containing deuterated lumefantrine (LUM-d18) and desbutyl-lumefantrine (DBL-d9) as internal standards.
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18, 20 × 2.1 mm, 1.9 µm particle size
-
Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in methanol (B).
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 2.2 minutes
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Selected reaction monitoring (SRM)
-
Protocol 4: LC-MS/MS with Solid-Phase Extraction for Plasma Samples
This method employs solid-phase extraction for cleaner sample preparation.
-
Sample Preparation: Samples are loaded onto Oasis HLB 1cc (30 mg) extraction columns after a solvent precipitation step.
-
Chromatographic Conditions:
-
Column: XTerra RP18, 100 mm × 2.1 mm, 5.0 µm particle size
-
Mobile Phase: A binary gradient of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI)
-
Mode: Multiple reaction monitoring (MRM)
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from the described methods to facilitate comparison.
Table 1: HPLC-UV Methods Quantitative Data
| Parameter | Protocol 1 (Plasma) | Protocol 2 (Dried Blood Spot) |
| Analyte | Lumefantrine (LUM) & Desbutyl-lumefantrine (DL) | Lumefantrine (LF) & Desbutyl-lumefantrine (DLF) |
| Lower Limit of Quantification (LLOQ) | LUM: 12.5 ng/mL, DL: 6.5 ng/mL | 300 nM for both LF and DLF |
| Extraction Recovery | LUM: 88%, DL: 90% | LF: 45-51%, DLF: 25-33% |
| Inter- and Intra-assay CV (%) | ≤ 10% | ≤ 9.2% |
Table 2: LC-MS/MS Methods Quantitative Data
| Parameter | Protocol 3 (Plasma) | Protocol 4 (Plasma) |
| Analyte | Lumefantrine (LUM) & Desbutyl-lumefantrine (DBL) | Lumefantrine (LF) & Desbutyl-lumefantrine (DLF) |
| Measuring Range | LUM: 21-529 ng/mL, DBL: 1.9-47 ng/mL | 2–2000 ng/mL for both LF and DLF |
| Inter- and Intra-assay Precision (CV %) | Within 10% | Not explicitly stated |
| Accuracy (%) | Within ±10% | Not explicitly stated |
| Sample Volume | 100 µL | 100 µL |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described analytical methods.
References
Troubleshooting & Optimization
Lumefantrine Quantification: A Technical Support Guide to Overcoming Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in Lumefantrine quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Lumefantrine quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected endogenous components in the sample matrix (e.g., plasma, blood).[1][2][3] In the context of Lumefantrine quantification, a highly hydrophobic compound, matrix effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[4][5] For instance, a simple protein precipitation method for Lumefantrine in plasma has been shown to result in significant ion suppression, in some cases exceeding 77%.
Q2: What are the common signs of matrix effects in my LC-MS/MS data for Lumefantrine?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Non-linear calibration curves, especially at lower concentrations.
-
Inaccurate quantification of quality control (QC) samples.
-
Significant variation in the internal standard (IS) signal across samples.
-
Peak shape distortion or shifting retention times.
Q3: What is the most effective strategy to compensate for matrix effects when quantifying Lumefantrine?
A3: The use of a co-eluting stable isotope-labeled internal standard (SIL-IS), such as deuterated Lumefantrine (LF-D9), is considered the gold standard for mitigating matrix effects. The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for accurate correction and reliable quantification.
Q4: Can I use a different internal standard if a deuterated version of Lumefantrine is unavailable?
A4: While a SIL-IS is ideal, other structurally similar compounds can be used as an internal standard. Halofantrine has been successfully used as an internal standard in HPLC-UV methods for Lumefantrine. However, it is crucial to validate that the chosen IS adequately compensates for the matrix effects on Lumefantrine.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Symptoms:
-
Low signal intensity for Lumefantrine and/or the internal standard.
-
Inability to reach the desired lower limit of quantification (LLOQ).
-
High variability in analyte response.
Troubleshooting Steps:
-
Optimize Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing interfering matrix components for a hydrophobic drug like Lumefantrine. Consider more rigorous extraction techniques:
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to PPT and can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): SPE can offer even better cleanup than LLE but may require more extensive method development. A combination of PPT followed by SPE has also been shown to be effective.
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of Lumefantrine from endogenous matrix components, particularly phospholipids which are a common cause of ion suppression.
-
Employ a gradient elution with a high percentage of organic solvent to wash the column after each injection, which helps to remove strongly retained matrix components.
-
Consider using a column with a different stationary phase chemistry to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a co-eluting SIL-IS is the most effective way to compensate for unpredictable ion suppression.
Issue 2: Poor Recovery of Lumefantrine
Symptoms:
-
Low analyte peak areas in extracted samples compared to neat standards.
-
Inconsistent recovery across different concentrations and sample lots.
Troubleshooting Steps:
-
Optimize Extraction Solvent in LLE: The choice of organic solvent is critical for extracting the highly hydrophobic Lumefantrine. Ethyl acetate has been shown to provide good recovery.
-
Adjust pH during Extraction: Acidification of the plasma sample prior to extraction can significantly improve the recovery of Lumefantrine. Using formic acid has been demonstrated to be effective. Insufficient acidification can lead to low recovery.
-
Evaluate SPE Sorbent and Elution Solvents: If using SPE, screen different sorbent materials (e.g., C8, C18) and optimize the wash and elution solvent compositions to ensure efficient recovery of Lumefantrine while removing interferences.
Issue 3: Cumulative Matrix Effects and Ionization Saturation
Symptoms:
-
Decreasing internal standard signal with increasing Lumefantrine concentration.
-
Non-linearity of the calibration curve at higher concentrations.
Troubleshooting Steps:
-
Implement a Co-eluting Deuterated Internal Standard: This is the most effective solution to correct for both cumulative matrix effects and ionization saturation. The SIL-IS will be affected similarly to the analyte, maintaining a consistent analyte-to-IS ratio.
-
Dilute Samples: If high concentrations of Lumefantrine are causing saturation of the mass spectrometer's detector, consider diluting the samples to bring the analyte concentration within the linear range of the instrument.
-
Optimize Ion Source Parameters: Adjust ion source settings, such as spray voltage and gas flows, to minimize saturation effects.
Data Summary
Table 1: Comparison of Sample Preparation Methods for Lumefantrine Quantification
| Sample Preparation Method | Typical Recovery (%) | Observed Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 65% | High (>77%) | Simple, fast | Significant matrix effects, low recovery |
| Liquid-Liquid Extraction (LLE) | > 80% | Negligible with proper optimization | Cleaner extracts, reduced matrix effects | More labor-intensive than PPT |
| Solid-Phase Extraction (SPE) | Method Dependent | Can be minimized with optimization | High selectivity, clean extracts | Can be expensive and require more development |
| PPT followed by SPE | Method Dependent | Low | Effective for complex matrices | Labor-intensive, multi-step process |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Lumefantrine in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.
Materials:
-
Human plasma samples
-
Lumefantrine and deuterated Lumefantrine (LF-D9) stock solutions
-
5% Formic Acid in water
-
Ethyl Acetate
-
Acetonitrile
-
Water
Procedure:
-
To a 25 µL aliquot of plasma sample, add 25 µL of the LF-D9 internal standard working solution.
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.
-
Add 900 µL of ethyl acetate and vortex for 20 seconds, followed by rotation for 30 minutes to extract Lumefantrine.
-
Centrifuge at 15,000 x g for 2 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of a 1:1 mixture of acetonitrile and water containing 0.5% formic acid.
-
Vortex for 10 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is based on a validated HPLC-UV method.
Materials:
-
Human plasma samples
-
Lumefantrine and Halofantrine (Internal Standard) stock solutions
-
Acetonitrile with 0.2% Perchloric Acid
-
Hypersep C8 SPE cartridges (50 mg/1 cc)
-
Water
-
Acetonitrile-water (2:3) with 0.1% Trifluoroacetic Acid (TFA)
-
Methanol with 0.1% TFA
Procedure:
-
To a 0.2 mL aliquot of plasma, add 50 µL of the Halofantrine internal standard solution.
-
Precipitate proteins by adding 0.5 mL of acetonitrile containing 0.2% perchloric acid.
-
Vortex and then centrifuge the sample.
-
Condition a Hypersep C8 SPE cartridge.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water three times.
-
Perform a second wash with 0.5 mL of acetonitrile-water (2:3) containing 0.1% TFA.
-
Elute Lumefantrine and the internal standard from the cartridge with methanol containing 0.1% TFA.
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC-UV analysis.
Visualizations
A troubleshooting decision tree for inaccurate Lumefantrine quantification.
A generalized workflow for Lumefantrine sample preparation from plasma.
References
- 1. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Desbutyl Lumefantrine Detection
Welcome to the technical support center for the sensitive detection of Desbutyl Lumefantrine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Desbutyl Lumefantrine in biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of Desbutyl Lumefantrine in biological matrices such as plasma.[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Q2: What are the key challenges in developing a sensitive assay for Desbutyl Lumefantrine?
A2: The primary challenges include managing matrix effects from complex biological samples, ensuring efficient extraction and recovery of the analyte, and optimizing chromatographic conditions to achieve good peak shape and separation from potential interferences.[1][3] Additionally, for LC-MS/MS, optimizing ionization of Desbutyl Lumefantrine is crucial for achieving high sensitivity.
Q3: What type of sample preparation is recommended for Desbutyl Lumefantrine analysis?
A3: Several sample preparation techniques can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] While PPT is a simpler method, LLE and SPE often provide cleaner extracts, which can help in reducing matrix effects and improving sensitivity. The choice of method depends on the required sensitivity, sample volume, and available resources.
Q4: How can matrix effects be minimized in Desbutyl Lumefantrine analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant challenge in bioanalysis. Strategies to mitigate these effects include:
-
Efficient Sample Preparation: Using techniques like LLE or SPE to remove interfering substances from the sample matrix.
-
Chromatographic Separation: Optimizing the HPLC method to separate Desbutyl Lumefantrine from co-eluting matrix components.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS), such as deuterated Desbutyl Lumefantrine, can compensate for matrix effects.
Q5: What are the typical lower limits of quantification (LLOQ) for Desbutyl Lumefantrine?
A5: With optimized LC-MS/MS methods, LLOQs for Desbutyl Lumefantrine in plasma can reach as low as 1.9 ng/mL. The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and sample volume.
Troubleshooting Guides
Issue 1: Low or No Signal for Desbutyl Lumefantrine
This is a common issue that can arise from problems in sample preparation, the LC system, or the MS detector.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For SPE, ensure the sorbent is appropriate for Desbutyl Lumefantrine's polarity and that the conditioning, loading, washing, and elution steps are optimized. For LLE, check the suitability of the extraction solvent and pH. |
| Analyte Degradation | Ensure proper sample handling and storage conditions to prevent degradation of Desbutyl Lumefantrine. |
| Poor Ionization in MS Source | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the ionization of Desbutyl Lumefantrine. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for Desbutyl Lumefantrine in your MS/MS method. |
| LC Column Issues | Check for column clogging or degradation, which can lead to poor peak shape and reduced signal intensity. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can affect the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and pH. For basic compounds like Desbutyl Lumefantrine, a mobile phase with a slightly acidic pH can improve peak shape. |
| Secondary Interactions with Column | Use a high-quality, end-capped C18 column to minimize interactions between the analyte and residual silanol groups on the stationary phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Issue 3: High Background Noise or Interferences
High background noise can significantly impact the signal-to-noise ratio and the limit of detection.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phase and samples. |
| Matrix Effects | Implement more rigorous sample cleanup procedures (e.g., SPE or LLE) to remove interfering components from the biological matrix. |
| Carryover | Introduce a needle wash step in your autosampler sequence and inject blank samples between your analytical runs to check for carryover. |
| Dirty MS Source | Clean the ion source components, such as the capillary and ion transfer tube, as per the manufacturer's recommendations. |
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for Desbutyl Lumefantrine Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| LC Column | Hypersil Gold C18 (20x2.1mm, 1.9µm) | Not Specified | SB-CN (250x4.6mm) |
| Mobile Phase | Gradient with 0.5% formic acid in water and methanol | Isocratic with 65% organic mobile phase | Acetonitrile-sodium phosphate buffer (pH 2.0) |
| Detection | ESI+ SRM | ESI+ | UV Detection |
| LLOQ | 1.9 ng/mL | Not Specified | 21 ng/mL |
| Precision (%CV) | < 10% | Not Specified | < 4.5% (within-day) |
| Accuracy (%) | ± 10% | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Sensitive LC-MS/MS Method for Desbutyl Lumefantrine in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an appropriate amount of deuterated internal standards for lumefantrine and desbutyl-lumefantrine dissolved in acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from interferences.
-
Injection Volume: Appropriate volume based on system sensitivity.
-
Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
-
Detection Mode: Selected Reaction Monitoring (SRM).
Visualizations
Caption: Experimental workflow for Desbutyl Lumefantrine detection.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. simbecorion.com [simbecorion.com]
Technical Support Center: Desbutyl Lumefantrine D9 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Desbutyl Lumefantrine D9, a deuterated internal standard, in processed samples for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
The stability of this compound, like other deuterated compounds, can be influenced by several factors post-processing. These include:
-
Temperature: Elevated temperatures, such as those in a warm autosampler, can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, may cause photodegradation.
-
pH: The pH of the final sample solution (reconstitution solvent) can impact the stability of the molecule.
-
Oxidation: The presence of oxidizing agents in the sample or solvent can lead to degradation.
-
Matrix Components: Residual matrix components after sample extraction can sometimes contribute to the degradation of the analyte and internal standard.
Q2: My this compound signal is inconsistent across my analytical run. What should I investigate?
Inconsistent signal from a deuterated internal standard can stem from several issues:
-
Inaccurate Pipetting: Verify the precision and accuracy of the pipettes used for adding the internal standard solution.
-
Variability in Sample Preparation: Ensure consistent extraction and reconstitution procedures across all samples.
-
Matrix Effects: Even with a deuterated internal standard, significant variations in the sample matrix can sometimes lead to differential ion suppression or enhancement.[1][2]
-
Autosampler Stability: The internal standard may be degrading in the autosampler over the course of the run. It is crucial to assess the post-preparative stability of the extracted samples.[3]
Q3: Can the deuterium label on this compound exchange with hydrogen from the solvent?
Deuterium atoms should be placed on a chemically stable part of the molecule to avoid hydrogen-deuterium exchange.[4] It is best to avoid labeling at exchangeable sites such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. For this compound, the deuterium atoms are typically on the butyl chain, which is generally not prone to exchange under typical bioanalytical conditions.
Q4: Why is it important for this compound to co-elute with the non-deuterated Desbutyl Lumefantrine?
Co-elution of the analyte and the deuterated internal standard is critical for compensating for matrix effects.[5] If they separate chromatographically, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components, which can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Gradual Decrease in this compound Signal Over a Run
This issue often points to instability in the autosampler.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Temperature-related degradation | Assess autosampler stability at different temperatures (e.g., 4°C vs. room temperature). | If degradation is observed at room temperature, set the autosampler to a lower temperature (e.g., 4-8°C). |
| Photodegradation | Protect samples from light by using amber vials or a dark autosampler. | Conduct a photostability experiment by exposing a set of samples to light while keeping another set in the dark. |
| Evaporation of solvent | Check the seals on vials or plates. | Use high-quality, well-sealing caps or seals to prevent solvent evaporation. |
Issue 2: Abrupt or Random Loss of this compound Signal in Some Samples
This is often related to sample preparation or instrument issues.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Internal Standard Spiking Error | Review the sample preparation workflow. Manually check the preparation of the affected samples if possible. | Implement a double-check system for the addition of the internal standard. |
| Inconsistent Extraction Recovery | Evaluate the extraction efficiency for both the analyte and the internal standard. | Optimize the extraction procedure to ensure consistent and high recovery. |
| Autosampler Injection Issues | Check the autosampler for air bubbles in the syringe and ensure the injection needle is not clogged. | Perform a system suitability test with repeated injections of a standard solution to check for injection precision. |
| Contamination in the LC-MS System | Flush the system with appropriate solvents to remove potential contaminants. | If the problem persists, clean the ion source and check for any blockages. |
Experimental Protocols
Protocol 1: Assessment of Post-Preparative (Autosampler) Stability
Objective: To evaluate the stability of this compound in the final processed sample extract under conditions mimicking an analytical run in the autosampler.
Methodology:
-
Sample Preparation: Pool a sufficient volume of blank matrix (e.g., plasma) and process it using the established extraction method.
-
Spiking: Spike the pooled, processed extract with this compound at a concentration similar to that used in the analytical method.
-
Aliquoting: Aliquot the spiked extract into multiple vials.
-
Time Zero Analysis: Immediately analyze a set of aliquots (n=3 or 5) to establish the initial peak area or concentration.
-
Stability Assessment: Store the remaining aliquots in the autosampler under the intended run conditions (temperature and light exposure).
-
Time Point Analysis: Analyze sets of aliquots at various time points (e.g., 4, 8, 12, 24 hours) that cover the expected duration of an analytical run.
-
Data Analysis: Calculate the mean peak area or concentration at each time point and compare it to the time-zero value. The mean value at each time point should be within ±15% of the initial value for the internal standard to be considered stable.
Protocol 2: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Time Points: Take samples at various time points from each stress condition.
-
Analysis: Analyze the stressed samples by LC-MS to identify any degradation products and to quantify the remaining this compound.
-
Data Evaluation: Evaluate the percentage of degradation under each condition. This information helps in identifying potential stability issues and in developing a stability-indicating method.
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape for Desbutyl Lumefantrine D9
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape during the analysis of Desbutyl Lumefantrine D9.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, protonated amine groups on the molecule can interact strongly with ionized residual silanol groups on the silica-based column packing material, leading to a distorted peak with a pronounced tail.[1][2]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is critical. This compound is a basic compound. If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. Operating at a low pH (e.g., pH 2-4) ensures the analyte is fully protonated and minimizes interactions with silanol groups, which are also protonated at low pH, resulting in a much sharper, more symmetrical peak.
Q3: Can my sample solvent cause peak distortion?
A3: Yes. If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your initial mobile phase, it can lead to peak fronting or splitting. The strong solvent carries the analyte band too quickly at the start of the separation. It is always recommended to dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: What are the signs that my HPLC column is degraded and causing poor peak shape?
A4: Signs of column degradation include a gradual increase in peak tailing or broadening for all compounds, a consistent increase in backpressure, split peaks, and a loss of resolution between peaks. These issues can arise from contamination buildup at the column inlet, voids forming in the packed bed, or the stationary phase being stripped under harsh pH conditions.
Q5: Could column overload be the reason for my poor peak shape?
A5: Yes, injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing. To check for this, dilute your sample by a factor of 10 and reinject it. If the peak shape improves significantly, you were likely overloading the column.
Systematic Troubleshooting Guide
When encountering poor peak shape for this compound, a systematic approach is the most effective way to identify and resolve the issue. The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.
Data Presentation: Recommended LC Conditions
The following tables summarize recommended starting conditions for the analysis of this compound, based on published methods for Lumefantrine and its metabolites.
Table 1: Recommended LC-MS/MS Starting Parameters
| Parameter | Recommended Setting | Rationale for Good Peak Shape |
| Column | C18 or PFP, ≤ 2.1 mm ID, < 3 µm particle size | Smaller particle sizes and IDs improve efficiency and reduce peak broadening. |
| Mobile Phase A | 0.1 - 0.5% Formic Acid in Water | Low pH protonates silanol groups, minimizing secondary interactions. |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1-0.5% Formic Acid) | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (>90%) | Ensures analyte is properly focused on the column head before elution. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Optimized for column dimensions to prevent excessive peak dispersion. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Small volumes minimize solvent effects and the risk of column overload. |
Experimental Protocols
Protocol 1: Reversed-Phase (C18) Column Cleaning and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a thorough wash procedure can restore performance. Before starting, disconnect the column from the detector to avoid contamination. For standard analytical columns (not UHPLC), reversing the flow direction for the wash can be more effective.
Objective: To remove strongly retained hydrophobic and polar contaminants from the column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (optional, for highly non-polar contaminants)
Procedure:
-
Initial Flush: Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., 95:5 Water/ACN). This prevents buffer precipitation.
-
Acetonitrile Flush: Flush with 20 column volumes of 100% Acetonitrile to remove retained hydrophobic compounds.
-
Isopropanol Flush: Flush with 5 column volumes of 100% Isopropanol. IPA is a strong solvent that is miscible with both acetonitrile and hexane.
-
(Optional) Hexane Flush: For severe contamination with non-polar compounds, flush with 20 column volumes of Hexane.
-
Isopropanol Back-Flush: If hexane was used, flush again with 5 column volumes of Isopropanol to remove the hexane.
-
Acetonitrile Re-flush: Flush with 20 column volumes of 100% Acetonitrile.
-
Aqueous Re-flush: Flush with 20 column volumes of a buffer-free mobile phase mixture (e.g., 95:5 Water/ACN).
-
Re-equilibration: Reconnect the column to the detector in the correct flow direction and equilibrate with your initial mobile phase conditions for at least 20-30 column volumes, or until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation for Basic Analytes
Objective: To prepare a mobile phase that minimizes peak tailing for basic compounds like this compound.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile or Methanol
-
High-purity Formic Acid (or other suitable acidifier)
-
Sterile, filtered containers
Procedure:
-
Aqueous Phase Preparation:
-
Measure the required volume of HPLC-grade water.
-
Add the acidifier to achieve the target concentration. For example, to make 1 L of 0.1% Formic Acid, add 1 mL of Formic Acid to 999 mL of water.
-
Crucially, measure the pH of the aqueous component before mixing it with the organic solvent. The target pH should be well below the pKa of silanol groups (typically < pH 4).
-
Filter the aqueous mobile phase through a 0.22 µm filter to remove particulates.
-
-
Organic Phase Preparation:
-
If required by the method, add the same concentration of acidifier to the organic solvent (e.g., 1 mL of Formic Acid to 999 mL of Acetonitrile). This ensures consistent pH across the gradient.
-
Filter the organic phase if it has not been used for an extended period.
-
-
Degassing: Degas both mobile phase components thoroughly using an inline degasser, sonication, or helium sparging to prevent air bubbles from forming in the pump and detector, which can cause baseline noise and pressure fluctuations.
-
System Priming: Prime all relevant pump lines with the fresh mobile phase to ensure the system is free of old solvents and air bubbles.
References
minimizing ion suppression for Lumefantrine analysis
Welcome to the technical support center for Lumefantrine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Lumefantrine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Lumefantrine.[1][2] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] In the analysis of Lumefantrine from biological matrices like plasma, endogenous components such as phospholipids are common causes of ion suppression.[4][5]
Q2: I am observing poor signal intensity for Lumefantrine. What are the likely causes?
A2: Poor signal intensity for Lumefantrine can stem from several factors. A primary cause is often ion suppression from the sample matrix. Other potential reasons include suboptimal sample preparation leading to a "dirty" extract, inadequate chromatographic separation from interfering compounds, or non-optimized mass spectrometry settings.
Q3: How can I determine if ion suppression is affecting my Lumefantrine analysis?
A3: A common method to assess ion suppression is to compare the signal response of Lumefantrine in a post-extraction spiked blank matrix sample to the response in a neat solvent. A significantly lower signal in the matrix sample indicates the presence of ion suppression. Another technique involves the post-column infusion of a constant concentration of Lumefantrine while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
Q4: What is the best internal standard to use for Lumefantrine analysis to combat ion suppression?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. Specifically, a deuterated Lumefantrine (e.g., Lumefantrine-D9) that co-elutes with the analyte is considered the best choice to effectively compensate for matrix effects and ionization saturation.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Symptoms:
-
Low Lumefantrine signal intensity.
-
Poor reproducibility of results.
-
Inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Switch to Liquid-Liquid Extraction (LLE): LLE is generally superior to protein precipitation (PPT) for generating cleaner sample extracts and minimizing ion suppression. Simple protein precipitation can lead to significant ion suppression, sometimes exceeding 77%.
-
Consider Solid-Phase Extraction (SPE): SPE is another effective technique for removing interfering matrix components.
-
-
Enhance Chromatographic Separation:
-
Implement Gradient Elution: Use a gradient elution program that effectively separates Lumefantrine from early-eluting polar interferences and late-eluting hydrophobic compounds like phospholipids.
-
Incorporate a Column Wash: Following the elution of Lumefantrine, include a wash step with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove strongly retained matrix components from the column.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and separate Lumefantrine from co-eluting interferences more effectively than traditional HPLC.
-
-
Utilize an Appropriate Internal Standard:
-
Employ a Stable Isotope-Labeled Internal Standard: A co-eluting SIL-IS like deuterated Lumefantrine is crucial for compensating for variations in signal due to matrix effects.
-
Issue 2: Inconsistent Results and Carryover
Symptoms:
-
Variable peak areas for the same concentration.
-
Detection of Lumefantrine in blank injections following a high concentration sample.
Troubleshooting Steps:
-
Improve Column Cleaning:
-
As mentioned, a robust column wash with a high organic phase at the end of each run is critical to prevent the buildup of hydrophobic matrix components that can cause carryover.
-
-
Optimize the Injection Sequence:
-
Injecting blank samples after high-concentration standards or samples can help assess and mitigate carryover.
-
-
Review Sample Preparation:
-
Inadequate sample cleanup can lead to the accumulation of matrix components on the column, contributing to inconsistent results and carryover. Re-evaluate your sample preparation method for efficiency.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Lumefantrine Matrix Effect
| Sample Preparation Method | Matrix Effect (%) | Ion Suppression (%) |
| Protein Precipitation (PPT) | 22.7 | >77 |
| Liquid-Liquid Extraction (LLE) | 97.9 - 100.4 | Minimal |
Matrix Effect of 100% indicates no ion suppression.
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method shown to effectively minimize ion suppression.
-
Sample Acidification: To a 25 µL plasma sample, add 5% formic acid. This step is important for achieving high recovery.
-
Extraction: Add ethyl acetate as the extraction solvent.
-
Vortex and Centrifuge: Vigorously mix the sample and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Recommended LC-MS/MS Conditions
The following conditions have been demonstrated to provide good chromatographic separation and minimize ion suppression for Lumefantrine analysis.
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax C8, 50 x 2.1 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 4.0
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-4 min: 50-100% B (linear gradient)
-
4-6 min: 100% B (column wash)
-
6-6.1 min: 100-50% B (re-equilibration)
-
6.1-8 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Lumefantrine: m/z 528 → 510
-
Deuterated Lumefantrine (IS): m/z 537 → 519
-
Visualizations
Caption: Workflow for Lumefantrine analysis with optimized sample preparation.
Caption: Decision tree for troubleshooting ion suppression in Lumefantrine analysis.
References
- 1. longdom.org [longdom.org]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Technical Support Center: Desbutyl Lumefantrine D9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Desbutyl Lumefantrine D9 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterium-labeled analog of Desbutyl Lumefantrine, which is the principal active metabolite of the antimalarial drug, Lumefantrine.[1] Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Desbutyl Lumefantrine in biological matrices such as plasma.[2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation and analysis, leading to more accurate and precise results.
Q2: What are the common causes of signal variability when using this compound as an internal standard?
Signal variability of this compound can arise from several factors, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inconsistent signal intensity.[3]
-
Instrumental Issues: A contaminated ion source, inconsistent autosampler injection volumes, or fluctuations in mass spectrometer performance can all contribute to signal instability.[4][5]
-
Sample Preparation Inconsistencies: Variations in extraction efficiency or sample handling during the preparation steps can lead to differing amounts of the internal standard being introduced into the analytical system.
-
Chromatographic Problems: Poor chromatographic peak shape, shifting retention times, or co-elution with interfering substances can affect the consistency of the signal. In some cases, a slight difference in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects.
-
Instability of the Standard: Degradation of the this compound standard due to improper storage or handling can result in a decreased signal over time.
Q3: What are the acceptable limits for internal standard signal variation?
While there are no universally fixed acceptance criteria for internal standard response variability, a common practice in regulated bioanalysis is to investigate any significant or systematic variations. Some laboratories establish internal guidelines, for instance, flagging samples for re-analysis if the internal standard response is less than 50% or greater than 150% of the mean response of the calibrators and quality control samples in the same analytical run. However, the primary focus should be on ensuring that any variability does not impact the accuracy and precision of the analyte quantification. For the bioanalytical method itself, the precision, represented as the coefficient of variation (%CV), should generally not exceed 15% for calibration standards and quality control samples, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. The mean accuracy should be within ±15% of the nominal values (±20% at the LLQO).
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a frequent cause of signal variability for internal standards. This guide provides a systematic approach to identify and address this issue.
Symptoms:
-
Inconsistent this compound peak areas across samples from different donors.
-
High %CV for the internal standard response in a batch.
-
Inaccurate quantification of quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Perform a Post-Extraction Spike Experiment: This is a key diagnostic test to determine if the matrix is affecting the this compound signal.
-
Analyze and Interpret the Data: A significant difference in the internal standard's peak area between the neat solution and the post-spiked matrix extract indicates the presence of ion suppression or enhancement.
-
Implement Corrective Actions:
-
Optimize Sample Preparation: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Improve Chromatographic Separation: Modify the LC method (e.g., change the gradient, use a different column) to separate the this compound from the co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Guide 2: Addressing Instrumental and Methodological Issues
If matrix effects are ruled out, the signal variability may stem from the analytical instrument or the method itself.
Symptoms:
-
Gradual or abrupt shifts in this compound signal intensity over an analytical run.
-
Poor peak shape or inconsistent retention times.
-
High variability observed even in neat (matrix-free) solutions.
Troubleshooting Workflow:
Caption: Troubleshooting instrumental and method issues.
Detailed Steps:
-
System Suitability Check: Regularly inject a standard solution of this compound to monitor the performance of the LC-MS system.
-
Inspect the LC System: Check for leaks, ensure proper pump performance, and verify the accuracy and precision of the autosampler injections.
-
Clean and Tune the Mass Spectrometer: A dirty ion source is a common cause of signal drift and suppression. Perform routine cleaning and tuning of the mass spectrometer according to the manufacturer's recommendations.
-
Review Method Parameters: Ensure that the analytical method is robust. For example, excessively high source temperatures can sometimes lead to in-source degradation of the analyte or internal standard.
Quantitative Data Summary
The following tables provide typical acceptance criteria for bioanalytical method validation and performance data for Desbutyl Lumefantrine analysis from published literature.
Table 1: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 15% |
Table 2: Example Performance Data for Desbutyl Lumefantrine LC-MS/MS Analysis
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | < 10% | < 10% | Within ±10% |
| Medium | < 10% | < 10% | Within ±10% |
| High | < 10% | < 10% | Within ±10% |
| Data adapted from a published LC-MS/MS method for Lumefantrine and Desbutyl-lumefantrine. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment for Matrix Effect Evaluation
Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike the dried extract with the same concentration of this compound as in Set A, using the same reconstitution solvent.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and measure the peak area of this compound.
-
Calculation: Calculate the matrix factor (MF) for each lot of the biological matrix:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MF across the different lots should be ≤ 15%.
-
Protocol 2: LC-MS/MS Method for Desbutyl Lumefantrine Quantification
Objective: To provide a representative LC-MS/MS method for the analysis of Desbutyl Lumefantrine.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 20 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the appropriate precursor to product ion transitions for Desbutyl Lumefantrine and this compound.
-
Visualizations
Metabolic Pathway of Lumefantrine
Lumefantrine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its active metabolite, Desbutyl-lumefantrine.
Caption: Metabolic conversion of Lumefantrine.
References
- 1. Desbutyl Lumefantrine Metabolite [benchchem.com]
- 2. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. One moment, please... [zefsci.com]
impact of biological matrix on Desbutyl Lumefantrine D9 accuracy
This technical support guide provides troubleshooting information and frequently asked questions regarding the impact of biological matrices on the quantitative analysis of Desbutyl Lumefantrine, utilizing Desbutyl Lumefantrine-D9 as a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and how does it impact the analysis of Desbutyl Lumefantrine?
A1: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components present in the biological sample.[1][2] These endogenous components, such as phospholipids, salts, or proteins, can interfere with the ionization of Desbutyl Lumefantrine and its internal standard in the mass spectrometer source, potentially leading to inaccurate and imprecise quantitative results.[1][3] For example, in the analysis of the parent drug, lumefantrine, a simple protein precipitation method resulted in ion suppression greater than 77%.[4]
Q2: Why is using a stable isotope-labeled internal standard like Desbutyl Lumefantrine-D9 crucial for accuracy?
A2: A stable isotope-labeled internal standard (SIL-IS) like Desbutyl Lumefantrine-D9 is considered the best choice for quantitative bioanalysis. Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization variations. By calculating the ratio of the analyte signal to the IS signal, these variations can be effectively compensated for, significantly improving the accuracy and precision of the quantification. This approach can overcome issues like ionization saturation that may occur at high analyte concentrations.
Q3: Which sample preparation technique is most effective at minimizing matrix effects for Desbutyl Lumefantrine analysis?
A3: While protein precipitation (PP) is a simple and fast technique, it is often associated with significant matrix effects due to incomplete removal of endogenous components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are superior methods for generating cleaner samples. LLE, in particular, has been shown to be effective for lumefantrine and its metabolites, providing higher recovery and cleaner extracts compared to protein precipitation. Optimizing the LLE procedure, for instance by acidifying the plasma sample with formic acid before extraction with ethyl acetate, can achieve recoveries of over 80%.
Q4: What are acceptable ranges for the matrix factor (MF) and recovery?
A4: Ideally, the absolute matrix factor, which assesses signal suppression or enhancement, should be between 0.75 and 1.25. The internal standard normalized MF (the ratio of the analyte MF to the internal standard MF) should be close to 1.0 to demonstrate that the IS is effectively compensating for the matrix effect. Recovery does not need to be 100%, but it should be consistent, precise, and reproducible across the concentration range. Recoveries of over 80% have been reported for lumefantrine using LLE.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Internal Standard (Desbutyl Lumefantrine-D9) Signal | 1. Inconsistent sample preparation. 2. Significant, non-uniform matrix effects between samples. 3. Instability of the IS in the processed sample. 4. Contamination in the LC-MS system. | 1. Automate or standardize the sample extraction procedure to ensure consistency. 2. Improve the sample cleanup method (e.g., switch from protein precipitation to LLE or SPE). 3. Evaluate IS stability under different storage conditions. 4. Implement rigorous wash steps between injections and check for system contamination. |
| Poor Accuracy and Precision in Quality Control (QC) Samples | 1. Uncompensated matrix effects affecting the analyte and IS differently. 2. Inaccurate standard and QC sample preparation. 3. Analyte instability during sample processing or storage. 4. Chromatographic issues like peak splitting or broadening. | 1. Re-evaluate the matrix effect using at least six different lots of the biological matrix. Ensure the IS is co-eluting with the analyte. 2. Verify concentrations of stock solutions and review dilution procedures. 3. Conduct stability tests (e.g., freeze-thaw, bench-top). 4. Optimize chromatography: check for column degradation, ensure injection solvent is not stronger than the mobile phase, and inspect for blockages. |
| Significant Ion Suppression or Enhancement Observed | 1. Inadequate removal of matrix components like phospholipids. 2. Co-elution of the analyte with highly concentrated matrix components. 3. Ionization source is contaminated or not optimized. 4. Inappropriate ionization mode (e.g., ESI is often more susceptible than APCI). | 1. Switch to a more rigorous sample cleanup method (LLE or SPE). 2. Modify the chromatographic gradient to better separate the analyte from the matrix interference zone. 3. Clean the ion source. Optimize source parameters (e.g., temperature, gas flows). 4. If possible, test Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects for certain compounds. |
| Analyte Signal Detected in Blank Injections (Carryover) | 1. Contamination of the autosampler needle, syringe, or injection port. 2. Buildup of analyte on the analytical column. 3. Contamination within the mass spectrometer's ion source. | 1. Optimize the autosampler wash solution; use a wash solvent with stronger elution power than the mobile phase. 2. Implement a high-organic wash step at the end of each gradient run to flush the column. 3. Check for and clean any contamination in the MS source. |
Quantitative Data Summary
The following table summarizes assay performance data from studies analyzing Desbutyl Lumefantrine (DBL) and its parent compound, Lumefantrine (LF), in biological matrices.
| Parameter | Analyte | Sample Preparation | Biological Matrix | Result | Citation |
| Recovery | Lumefantrine | Liquid-Liquid Extraction (LLE) | Human Plasma | > 80% | |
| Recovery | Lumefantrine | Protein Precipitation (PP) | Rat Plasma | 50 - 65% | |
| Matrix Effect (Ion Suppression) | Lumefantrine | Protein Precipitation (PP) | Human Plasma | > 77% | |
| Absolute Matrix Effect | Lumefantrine & LF-D9 | Liquid-Liquid Extraction (LLE) | Human Plasma | 100 ± 8% | |
| Linear Range | Desbutyl-Lumefantrine | Protein Precipitation (PP) | Human Plasma | 0.5 - 100 ng/mL | |
| Inter-day Precision (%CV) | Desbutyl-Lumefantrine | Protein Precipitation (PP) | Human Plasma | 3.36% - 9.98% | |
| Intra-day Precision (%CV) | Desbutyl-Lumefantrine | Protein Precipitation (PP) | Human Plasma | 2.47% - 8.16% | |
| Matrix Effect (Between-subject %CV) | Desbutyl-Lumefantrine | Protein Precipitation (PP) | Human Plasma | 3.37% - 9.43% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This method is recommended for cleaner samples and reduced matrix effects.
-
Aliquot Sample: Pipette 25 µL of human plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the working internal standard solution (Desbutyl Lumefantrine-D9 in a suitable solvent like methanol).
-
Acidify: Add 100 µL of 5% formic acid in water to the tube to acidify the plasma. Vortex briefly.
-
Extract: Add 900 µL of ethyl acetate. Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Inject: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol; parameters should be optimized for the specific instrument used.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.5 x 50 mm, 3.5 µm)
-
Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Mobile Phase B: 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-1.5 min: Ramp to 95% B
-
1.5-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 30% B
-
2.6-3.5 min: Equilibrate at 30% B
-
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (MRM):
-
Desbutyl Lumefantrine: m/z 472.1 → 346.1
-
Desbutyl Lumefantrine-D9: m/z 481.1 → 355.1 (Predicted, requires experimental confirmation)
-
Visualizations
Caption: Experimental workflow for Desbutyl Lumefantrine analysis.
Caption: Impact of matrix components on LC-MS/MS accuracy.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Isotopic Purity of Desbutyl Lumefantrine D9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of Desbutyl Lumefantrine D9 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, handling, and analysis of this compound.
Issue 1: Lower than expected isotopic purity detected by mass spectrometry.
-
Question: My High-Resolution Mass Spectrometry (HRMS) analysis of this compound shows a lower isotopic purity than specified. What are the potential causes and how can I troubleshoot this?
-
Answer: Low isotopic purity can stem from several factors, from the synthesis process to analytical procedures. Here’s a step-by-step guide to investigate and resolve the issue:
-
Verify the absence of isotopic exchange (H/D exchange): Deuterium atoms on the butyl chain of this compound are generally stable. However, exposure to certain conditions can promote hydrogen-deuterium (H/D) exchange.
-
Check your solvents: Storing or dissolving the standard in protic solvents like water or methanol, especially under acidic or basic conditions, can facilitate H/D exchange.[1][2] It is recommended to use aprotic solvents like acetonitrile for stock solutions.[1]
-
Review your LC-MS mobile phase: The mobile phase composition can also contribute to "back-exchange" where deuterium is replaced by hydrogen.[2] If possible, maintain the mobile phase pH between 2.5 and 3 to minimize this effect.[3]
-
Assess temperature effects: Elevated temperatures can accelerate H/D exchange. Ensure that your storage and experimental conditions are at the recommended temperatures.
-
-
Re-evaluate the mass spectrometry data:
-
Confirm correct peak integration: Ensure that the peaks corresponding to the D9 isotopologue and other minor isotopologues (D0-D8) are correctly identified and integrated.
-
Account for natural isotopic abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C) in the molecule can interfere with the isotopic purity calculation. Your HRMS software should be able to correct for these natural isotopic contributions.
-
-
Consider the source of the standard:
-
Review the Certificate of Analysis (CoA): The CoA for your this compound standard should specify the isotopic purity. If your results are significantly different, contact the supplier.
-
Impurities from synthesis: The synthesis of deuterated compounds can sometimes result in incomplete deuteration, leading to a mixture of isotopologues.
-
-
Issue 2: Inconsistent quantification results when using this compound as an internal standard.
-
Question: I am observing high variability in my quantitative LC-MS/MS analysis when using this compound as an internal standard. What could be the reason?
-
Answer: Inconsistent quantification can be due to issues with the internal standard's stability or purity, as well as analytical method parameters.
-
Investigate Isotopic Stability: As mentioned in the previous issue, H/D exchange can lead to a decrease in the internal standard's signal over time, causing inaccurate quantification. Conduct a stability study by incubating the internal standard in your sample matrix and mobile phase at different time points to assess its stability under your specific experimental conditions.
-
Assess Chemical Purity: The presence of chemical impurities in your this compound standard can interfere with the analysis. A chemical purity of >99% is generally recommended.
-
Check for Unlabeled Analyte in the Standard: A common issue is the presence of unlabeled Desbutyl Lumefantrine in the deuterated standard. This will contribute to the analyte signal and lead to an overestimation of the analyte's concentration, especially at lower concentrations. You can assess this by analyzing a "zero sample" (blank matrix spiked only with the internal standard) and checking for a signal at the analyte's mass transition.
-
Chromatographic Separation of Analyte and Internal Standard: Although chemically similar, deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte. This can expose them to different matrix effects, leading to variability. If you observe a significant shift, you may need to adjust your chromatographic method to ensure co-elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended isotopic purity for this compound when used as an internal standard?
A1: For reliable quantitative results, a high isotopic enrichment of ≥98% is generally recommended for deuterated internal standards. This minimizes the contribution of the unlabeled analyte in the standard to the overall analyte signal.
Q2: How can I verify the isotopic purity of my this compound standard?
A2: The isotopic purity of a deuterated standard can be experimentally verified using High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HRMS Analysis: A high-resolution mass spectrum is acquired, and the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are determined to calculate the percentage of each isotopic species.
-
NMR Analysis: A high-resolution proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.
Q3: What are the ideal storage conditions for this compound to maintain its isotopic purity?
A3: To minimize the risk of H/D exchange and ensure long-term stability, it is recommended to:
-
Store in an aprotic solvent: For stock solutions, use aprotic solvents such as acetonitrile or DMSO.
-
Control the temperature: Store solutions at low temperatures, typically -20°C or below, in tightly sealed containers.
-
Avoid extreme pH: Do not store stock solutions in strongly acidic or basic conditions.
Q4: Can the deuterium atoms on this compound exchange with hydrogen from the environment?
A4: The deuterium atoms on the butyl chain of this compound are on carbon atoms and are generally considered non-labile. However, as discussed in the troubleshooting guide, certain conditions such as the presence of protic solvents, extreme pH, and high temperatures can promote H/D exchange.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Desbutyl Lumefantrine and its deuterated analog.
Table 1: Recommended Purity Specifications for this compound Internal Standard
| Parameter | Recommended Specification | Reference |
| Isotopic Enrichment | ≥98% | |
| Chemical Purity | >99% |
Table 2: Mass Spectrometry Parameters for Desbutyl Lumefantrine and its D9 Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Desbutyl Lumefantrine | 472.3 | 454.2 | |
| This compound | 481.89 | User Determined | |
| Lumefantrine | 530.2 | 512.4 | |
| Lumefantrine D9 | 539.1 | 347.9 |
*Note: The product ion for this compound will depend on the fragmentation pattern and should be determined experimentally.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent compatible with your mass spectrometer's infusion pump (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of a resolution of at least 30,000 FWHM.
-
Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range that includes the molecular ions of Desbutyl Lumefantrine and its isotopologues (e.g., m/z 450-500).
-
Collect data for at least 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Desbutyl Lumefantrine (D0).
-
Identify the peak corresponding to the fully deuterated Desbutyl Lumefantrine (D9).
-
Identify and integrate the peaks of all intermediate isotopologues (D1 to D8).
-
Correct the peak intensities for the natural abundance of ¹³C and other isotopes.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of D9 peak / Sum of intensities of all isotopologue peaks (D0 to D9)) * 100
-
-
Protocol 2: Isotopic Enrichment Determination by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard with a well-defined proton signal in a region that does not overlap with the analyte signals (optional, for quantitative purposes).
-
-
Instrumentation and Analysis:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the proton signals corresponding to the non-deuterated positions in the Desbutyl Lumefantrine molecule (e.g., aromatic protons).
-
Identify the region where the signals for the butyl chain protons would appear in the unlabeled compound.
-
Integrate the signals of the non-deuterated protons and any residual signals in the deuterated positions.
-
Calculate the percentage of deuteration by comparing the integral of the residual proton signals in the deuterated positions to the integral of the non-deuterated protons.
-
Visualizations
References
Technical Support Center: High-Throughput Lumefantrine Analysis
Welcome to the technical support center for high-throughput Lumefantrine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Lumefantrine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during high-throughput Lumefantrine analysis.
Q1: What are the most common analytical methods for high-throughput Lumefantrine analysis?
A1: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)[1][2]. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices like plasma[2]. The use of a 96-well plate format can significantly increase sample throughput[3].
Q2: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?
A2: This is likely due to the "matrix effect," a common issue in Lumefantrine quantification where components in the sample matrix (e.g., plasma) interfere with the ionization of the analyte[4]. To address this, consider the following:
-
Use a Deuterated Internal Standard: A deuterated internal standard (IS), such as Lumefantrine-D9, that co-elutes with the analyte is highly effective in compensating for matrix effects and ionization saturation.
-
Optimize Sample Preparation: Simple protein precipitation can lead to significant matrix effects. Liquid-liquid extraction (LLE) or a combination of protein precipitation and solid-phase extraction (SPE) can provide cleaner samples. Acidifying the plasma sample with formic acid prior to extraction has been shown to be effective.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Lumefantrine from interfering matrix components. A gradient elution program with a column wash step can help prevent carryover of hydrophobic substances.
Q3: My calibration curve for Lumefantrine is not linear. What should I do?
A3: Non-linearity in the calibration curve can be caused by several factors:
-
Ionization Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response. Using a deuterated internal standard can help to correct for this.
-
Inappropriate Regression Model: A simple linear regression may not be suitable. Some methods have successfully used a weighted quadratic regression to fit the calibration curve.
-
Sample Preparation Issues: Inconsistent extraction recovery across the concentration range can also lead to non-linearity. Ensure your sample preparation method is robust and reproducible.
Q4: What are the acceptable limits for precision and accuracy in a validated high-throughput Lumefantrine assay?
A4: According to various validated methods, the within-day and between-day precision (expressed as relative standard deviation, %RSD) should generally be less than 15% (or 20% at the Lower Limit of Quantification, LLOQ). Accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). For example, one study reported within-day precisions of 2.5-5.2% and between-day precisions of 2.8-4.0%. Another HPLC method showed a %RSD for accuracy and precision of less than 2.0%.
Q5: How can I improve the throughput of my Lumefantrine analysis?
A5: To increase sample throughput, consider the following strategies:
-
Automated Sample Preparation: Utilize automated solid-phase extraction (SPE) systems or liquid handlers to streamline the sample preparation process.
-
96-Well Plate Format: Switching from individual vials to a 96-well plate format for sample processing and injection can significantly increase the number of samples analyzed per run.
-
Short Chromatographic Run Times: Optimize your chromatographic method to achieve a short run time without compromising the separation quality. Run times as short as 2.5 to 3 minutes have been reported.
Q6: What are the key considerations for Lumefantrine stability during sample handling and storage?
A6: Lumefantrine is a stable compound. Studies have shown no significant degradation in plasma samples stored at -70°C for up to a year or at ambient temperature for three days. For dried blood spots, Lumefantrine concentration was stable for up to 4 months at 22°C. However, it is always good practice to minimize freeze-thaw cycles and store samples at appropriate temperatures until analysis.
Quantitative Data Summary
The following tables summarize key performance parameters from various validated high-throughput Lumefantrine analysis methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Lumefantrine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Mouse Whole Blood & Plasma | Human Plasma |
| Sample Volume | 25 µL | 20 µL | Not Specified |
| Linearity Range | 50 - 20,000 ng/mL | 15.6 - 4000 ng/mL | 200 - 20,000 ng/mL |
| LLOQ | 50 ng/mL | 15.6 ng/mL | 200 ng/mL |
| Internal Standard | Deuterated Lumefantrine (LF-D9) | Deuterated Lumefantrine (D9-LF) | Artesunate |
| Recovery | > 80% | Not Specified | 93.16% |
| Intra-day Precision (%CV) | Not Specified | 3.5% (plasma), 5.5% (whole blood) | < 6.66% |
| Inter-day Precision (%CV) | Not Specified | 5.5% (plasma), 5.5% (whole blood) | < 5.56% |
| Run Time | 8 minutes | 3 minutes | 2.5 minutes |
Table 2: Performance Characteristics of HPLC-UV/HPTLC Methods for Lumefantrine Analysis
| Parameter | HPLC-UV Method 1 | HPTLC Method | HPLC-UV Method 2 |
| Matrix | Human Plasma | Bulk Drug & Liposomal Formulation | Oral Dry Suspension |
| Linearity Range | 200 - 15,000 ng/mL | 100 - 600 ng/spot | 50 - 150% of standard concentration |
| LLOQ | 25 ng/mL | 15.72 ng/spot | 0.0714 mg/mL |
| LOD | 10 ng/mL | 5.19 ng/spot | 0.024 mg/mL |
| Recovery | 85% | 99.8% - 100.3% | 98.89% - 102.12% |
| Intra-day Precision (%RSD) | 2.5% - 5.2% | Not Specified | < 2.0% |
| Between-day Precision (%RSD) | 2.8% - 4.0% | Not Specified | < 2.0% |
| Correlation Coefficient (r²) | Not Specified | 0.998 | 0.9968 |
Detailed Experimental Protocols
Protocol 1: High-Throughput LC-MS/MS Analysis of Lumefantrine in Human Plasma
This protocol is based on a method designed to overcome matrix effects using a deuterated internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 25 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Lumefantrine-D9).
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate for extraction.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse C8, 50 x 2.1 mm, 5 µm
-
Mobile Phase A: 10 mM aqueous ammonium formate, pH 4.0
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 50% B
-
1-4 min: Linear gradient from 50% to 100% B
-
4-6 min: 100% B
-
6-6.1 min: Linear gradient from 100% to 50% B
-
6.1-8 min: 50% B (re-equilibration)
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Specific transitions for Lumefantrine and its deuterated standard should be optimized on the specific instrument). For example, for Lumefantrine: m/z 530.1 → m/z 347.9.
-
Protocol 2: Automated High-Throughput HPLC-UV Analysis of Lumefantrine in Dried Blood Spots
This protocol is adapted from a method using automated solid-phase extraction for high-throughput analysis.
-
Sample Collection and Preparation:
-
Collect capillary blood onto sampling paper and allow it to dry completely.
-
Punch out a disc of a specified diameter from the dried blood spot.
-
Place the disc into a 96-well plate.
-
-
Automated Solid-Phase Extraction (SPE):
-
Program an automated liquid handling system to perform the following steps in the 96-well SPE plate format.
-
Condition the SPE cartridges.
-
Load the sample (eluted from the dried blood spot disc).
-
Wash the cartridges to remove interferences.
-
Elute Lumefantrine and its metabolite.
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: (A suitable C18 or C8 column should be used, e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an appropriate buffer (e.g., 0.01M tetrabutyl ammonium hydrogen sulphate) and acetonitrile (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 234 nm or 266 nm.
-
Injection Volume: 20 µL
-
Visualizations
Caption: High-throughput Lumefantrine analysis workflow.
Caption: Troubleshooting common issues in Lumefantrine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. bjmhr.com [bjmhr.com]
- 3. High throughput assay for the determination of lumefantrine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Carryover Issues with Desbutyl Lumefantrine D9
Welcome to the technical support center for troubleshooting carryover issues with Desbutyl Lumefantrine D9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying and mitigating carryover in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover is the phenomenon where residual analyte from a previous injection appears in the chromatogram of a subsequent analysis.[1] This can lead to inaccurate quantification, particularly when a high-concentration sample is followed by a low-concentration sample or a blank.[1]
Q2: Why might this compound be prone to carryover?
A2: Desbutyl Lumefantrine, the parent compound of the D9 internal standard, is a metabolite of Lumefantrine.[2][3] Compounds like Lumefantrine and its metabolites can be hydrophobic or "sticky," meaning they have a tendency to adsorb to surfaces within the LC-MS system, such as tubing, injector parts, and the analytical column. This adsorption is a common cause of carryover.
Q3: How can I confirm that I have a carryover issue with this compound?
A3: To confirm carryover, inject a high-concentration sample of this compound followed by one or more blank injections (the mobile phase or sample matrix). If a peak corresponding to this compound appears in the blank injection(s), carryover is occurring.
Q4: What are the primary sources of carryover in an LC-MS system?
A4: The most common sources of carryover include the autosampler needle, injection valve rotor seals, sample loop, and the analytical column. Worn or damaged system components can create dead volumes where the analyte can be trapped and slowly released in subsequent injections.
Troubleshooting Guides
Issue 1: Persistent this compound Signal in Blank Injections
This is the most direct evidence of carryover. The goal is to systematically identify and eliminate the source.
Troubleshooting Steps:
-
Isolate the Source (System vs. Column):
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration standard followed by a blank.
-
If carryover persists, the source is likely in the autosampler or transfer tubing.
-
If carryover is significantly reduced or eliminated, the column is a primary contributor.
-
-
Address Autosampler Contamination:
-
Optimize Wash Solvents: The autosampler wash solvent should be strong enough to fully solubilize this compound. A mixture of organic solvents may be more effective than a single solvent. Consider adding a small amount of acid or base to the wash solvent to aid in the removal of the analyte, depending on its pKa.
-
Increase Wash Volume and Time: Extend the duration and volume of the needle wash cycle in your method.
-
Inspect and Clean/Replace Components: Regularly inspect and clean the needle and needle seat. Worn rotor seals in the injection valve are a frequent cause of carryover and should be replaced as part of routine maintenance.
-
-
Address Column-Related Carryover:
-
Increase Column Wash Time: Extend the gradient elution at the final, high organic composition to ensure all analytes are eluted from the column before re-equilibration.
-
Use a Guard Column: A guard column can help trap strongly retained compounds and is more easily replaced than the analytical column.
-
Column Flushing: If carryover is severe, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a high flow rate.
-
Issue 2: Inconsistent Internal Standard Response
Carryover can lead to a gradual increase in the internal standard signal over a run sequence, affecting the accuracy of quantification.
Troubleshooting Steps:
-
Sequence Blank Injections: Place blank injections after high-concentration calibration standards and quality control samples in your analytical run to monitor for and quantify carryover.
-
Review Injection Order: If possible, analyze samples in ascending order of expected concentration to minimize the impact of carryover from a high-concentration sample to a subsequent low-concentration one.
-
Implement a Robust Wash Method: Ensure your autosampler wash method is sufficient to clean the needle and injection port between every injection.
Data Presentation
Table 1: Common Carryover Sources and Recommended Solutions
| Potential Source | Troubleshooting Action | Rationale |
| Autosampler Needle | Optimize wash solvent composition and increase wash volume/time. | Inadequate cleaning of the needle exterior and interior is a primary cause of carryover. |
| Injector Valve Rotor Seal | Inspect for wear and replace if necessary. | Worn seals can create scratches and dead volumes that trap the analyte. |
| Analytical Column | Extend the gradient's final hold time; flush with a strong solvent. | Ensures strongly retained molecules are eluted before the next injection. |
| Sample Solvent | Ensure the sample is fully dissolved in the injection solvent. | Analyte precipitation in the sample vial or on injection can lead to carryover. |
Experimental Protocols
Protocol 1: Systematic Carryover Identification
-
Prepare Samples:
-
High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantitation (ULOQ).
-
Blank: Use the mobile phase or the sample matrix as a blank.
-
-
Injection Sequence:
-
Inject the blank to establish a baseline.
-
Inject the high-concentration standard.
-
Inject three consecutive blanks.
-
-
Data Analysis:
-
Measure the peak area of this compound in each blank injection following the high-concentration standard.
-
Calculate the carryover percentage using the formula: (Peak Area in Blank / Peak Area in ULOQ Standard) * 100.
-
Regulatory guidelines often require carryover to be less than 20% of the peak area at the lower limit of quantitation (LLOQ).
-
Protocol 2: Optimizing Autosampler Wash
-
Prepare Test Solutions:
-
High-concentration this compound standard.
-
Several blank solutions.
-
A variety of potential wash solvents (e.g., 50:50 Methanol:Acetonitrile, 100% Isopropanol, etc.).
-
-
Method Setup:
-
Create several instrument methods, each with a different wash solvent or an increased wash volume/time.
-
-
Execution:
-
For each method, run the carryover identification sequence described in Protocol 1.
-
-
Evaluation:
-
Compare the carryover percentage obtained with each wash method to identify the most effective conditions.
-
Visualizations
Caption: A logical workflow for diagnosing and resolving carryover issues.
Caption: A diagram of the experimental workflow for quantifying carryover.
References
- 1. youtube.com [youtube.com]
- 2. Desbutyl-Lumefantrine Is a Metabolite of Lumefantrine with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Desbutyl Lumefantrine D9 in different biological matrices
Welcome to the technical support center for Desbutyl Lumefantrine D9. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the bioanalysis of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterium-labeled internal standard for Desbutyl Lumefantrine, the primary active metabolite of the antimalarial drug Lumefantrine.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard like this compound is crucial. It mimics the behavior of the unlabeled analyte during sample preparation and analysis, which helps to correct for variability in extraction recovery and potential matrix effects, thereby improving the accuracy and precision of the quantification.[1][2]
Q2: What are the recommended storage conditions for this compound in biological matrices?
While specific stability data for this compound is not extensively published, general guidance for small molecules and the non-deuterated analyte can be followed. For Desbutyl Lumefantrine in human plasma, samples have been found to be stable for up to one week at +5°C and for at least six months when stored at -20°C.[3] For long-term storage, temperatures of -70°C or -80°C are recommended to ensure the stability of the analyte.[4] It is critical to perform your own stability assessments under your specific laboratory conditions.
Q3: How stable is this compound during common laboratory procedures?
The stability of this compound during routine laboratory handling is a critical factor for reliable results. Key stability aspects to consider are:
-
Freeze-Thaw Stability: Repeated freezing and thawing of biological samples can lead to degradation of analytes. It is advisable to limit the number of freeze-thaw cycles.
-
Bench-Top Stability: This refers to the stability of the analyte in the biological matrix at room temperature for the duration of the sample preparation process.
-
Post-Preparative Stability: This assesses the stability of the analyte in the final extracted sample matrix, often in an autosampler, until analysis.
Quantitative data on the stability of this compound under these conditions is summarized in the table below, based on typical acceptance criteria for bioanalytical method validation.
Stability of this compound in Biological Matrices
The following tables summarize the recommended storage durations and conditions for ensuring the stability of this compound in various biological matrices. These are based on general principles for deuterated internal standards and data available for the parent compound. Users are strongly encouraged to validate these conditions within their own laboratory settings.
Table 1: Long-Term Storage Stability
| Biological Matrix | Storage Temperature | Recommended Maximum Duration |
| Plasma | -20°C | Up to 6 months |
| -80°C | Up to 1 year (recommended) | |
| Whole Blood | -80°C | Up to 1 year |
| Urine | -20°C | Up to 6 months |
| -80°C | Up to 1 year |
Table 2: Short-Term and Post-Preparative Stability
| Condition | Matrix | Temperature | Recommended Maximum Duration |
| Bench-Top Stability | Plasma, Blood, Urine | Room Temperature (~25°C) | Up to 12 hours |
| Freeze-Thaw Cycles | Plasma, Blood, Urine | -20°C or -80°C to Room Temp. | Up to 3 cycles |
| Post-Preparative Stability | Processed Sample (in autosampler) | 4°C | Up to 24 hours |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
This protocol outlines the procedure for evaluating the long-term stability of this compound in a biological matrix.
Caption: Workflow for Long-Term Stability Assessment.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of Desbutyl Lumefantrine and its D9 internal standard into the biological matrix of interest (e.g., human plasma).
-
Divide the QC samples into multiple aliquots for each storage condition and time point.
-
Establish the baseline concentration (T=0) by analyzing a set of freshly prepared QC samples.
-
Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from each storage condition.
-
Allow the samples to thaw unassisted at room temperature, process them, and analyze using a validated LC-MS/MS method.
-
Compare the mean concentration of the stored QC samples against the baseline (T=0) values. The analyte is considered stable if the mean concentration is within a predefined acceptance range (typically ±15% of the nominal concentration).
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the analysis of this compound.
Problem 1: Apparent loss of this compound signal over time, not consistent with degradation.
-
Possible Cause: Deuterium-Hydrogen Exchange Deuterium atoms on the internal standard can sometimes exchange with protons from the surrounding solvent or matrix, particularly at non-neutral pH or elevated temperatures. This leads to a decrease in the signal of the deuterated internal standard and a potential increase in the signal of the unlabeled analyte.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of the biological matrix and any buffers used during sample preparation is maintained within a neutral range (pH 6-8) to minimize the risk of acid- or base-catalyzed exchange.
-
Temperature Control: Avoid prolonged exposure of samples to high temperatures. Keep samples on ice or at refrigerated temperatures during processing.
-
Stability Check: Perform an experiment to assess deuterium exchange. Incubate the D9 internal standard in the blank biological matrix at different pH values and temperatures and monitor for any decrease in its signal and a corresponding increase in the signal of the unlabeled Desbutyl Lumefantrine.
-
Caption: Troubleshooting Deuterium-Hydrogen Exchange.
Problem 2: Inaccurate quantification due to signal interference.
-
Possible Cause 1: Isotopic Crosstalk The deuterated internal standard may contain a small percentage of the unlabeled analyte, or the mass spectrometer may not fully resolve the isotopic peaks, leading to a contribution of the internal standard's signal to the analyte's signal.
-
Troubleshooting Steps for Isotopic Crosstalk:
-
Check Purity: Analyze a high concentration solution of the this compound internal standard and monitor the mass transition of the unlabeled analyte. A significant signal indicates impurity.
-
Optimize Chromatography: Improve chromatographic separation to ensure the analyte and internal standard are baseline resolved, if they are not intended to co-elute.
-
Correction Factor: If crosstalk is consistent, a correction factor can be applied during data processing, although this is a less ideal solution.
-
-
Possible Cause 2: Matrix Effects Components in the biological matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.
-
Troubleshooting Steps for Matrix Effects:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Caption: Troubleshooting Signal Interference Issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Transitions for Desbutyl Lumefantrine D9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tandem mass spectrometry (MS/MS) transitions for Desbutyl Lumefantrine D9.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in MS/MS analysis?
A1: this compound is the deuterium-labeled form of Desbutyl Lumefantrine, a metabolite of the antimalarial drug Lumefantrine.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it is commonly used as a stable isotope-labeled internal standard (SIL-IS).[3][4] The use of a SIL-IS is crucial for accurate quantification as it co-elutes with the analyte and helps to compensate for variations in sample preparation, matrix effects, and instrument response.[5]
Q2: What are the typical MS/MS parameters for analyzing Desbutyl Lumefantrine?
A2: While specific parameters should be optimized for your instrument, published methods for the non-deuterated form, Desbutyl Lumefantrine (DBL), can serve as a starting point. The mass spectrometric quantification is typically performed in positive electrospray ionization (ESI+) mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). A common transition for DBL is m/z 472.3 → 454.2. For this compound, the precursor ion (Q1) will be shifted by +9 Da.
Q3: Why is it necessary to optimize MS/MS transitions?
A3: Optimizing MS/MS transitions is a critical step in method development to ensure the highest sensitivity and selectivity for the analyte. This process involves selecting the most abundant and stable precursor and product ions and optimizing instrumental parameters like collision energy (CE) and cell exit potential (CXP) to maximize the signal-to-noise ratio. Proper optimization leads to lower limits of quantification (LLOQ), improved accuracy, and a more robust analytical method.
Troubleshooting Guide
Q1: I am observing a weak or no signal for this compound. What are the possible causes and solutions?
A1:
-
Incorrect MS/MS Transition: Ensure you have selected the correct precursor ion for this compound. The monoisotopic mass will be higher than that of the unlabeled compound. Start with a full scan (Q1 scan) to identify the correct precursor m/z.
-
Suboptimal Ionization: Confirm that the mass spectrometer is operating in the correct ionization mode. For Desbutyl Lumefantrine, positive electrospray ionization (ESI+) is typically used. Optimize source parameters such as capillary voltage, gas flow, and temperature.
-
Poor Fragmentation: The collision energy (CE) may not be optimal. Perform a product ion scan and then a collision energy optimization experiment to find the CE that yields the most intense and stable product ion.
-
Sample Preparation Issues: Evaluate the efficiency of your sample extraction procedure. Inefficient extraction can lead to low recovery of the analyte. A common method for Lumefantrine and its metabolites is protein precipitation followed by solid-phase extraction.
Q2: I am experiencing high background noise or interferences in my chromatogram. How can I resolve this?
A2:
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Additionally, improving sample cleanup, for instance, by using solid-phase extraction (SPE), can reduce matrix components.
-
Chromatographic Resolution: Ensure that your chromatographic method provides adequate separation of this compound from other matrix components. Adjusting the mobile phase gradient or using a different column chemistry may be necessary.
-
Interfering Transitions: Select a more specific product ion. A thorough optimization process should identify product ions that are unique to your analyte and free from background interferences.
Q3: My calibration curve is non-linear, especially at higher concentrations. What could be the issue?
A3:
-
Ionization Saturation: At high concentrations, the ionization process in the ESI source can become saturated, leading to a non-linear response. This can sometimes be addressed by diluting the samples or by using a stable isotope-labeled internal standard, which can help to compensate for this effect.
-
Detector Saturation: The mass spectrometer's detector can also become saturated at very high signal intensities. If this is suspected, review the instrument's tuning and calibration.
-
Inappropriate Regression Model: For some assays, a quadratic regression model with a 1/x or 1/x² weighting may be more appropriate than a linear model to account for heteroscedasticity in the data.
Quantitative Data Summary
The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for the analysis of Lumefantrine and its metabolite, Desbutyl Lumefantrine.
Table 1: Typical MS/MS Transitions for Lumefantrine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Lumefantrine (LUM) | 530.2 | 512.4 | ESI+ |
| Desbutyl-Lumefantrine (DBL) | 472.3 | 454.2 | ESI+ |
Data sourced from a study by Hodel et al.
Table 2: Example of Method Validation Parameters
| Parameter | Lumefantrine (LUM) | Desbutyl-Lumefantrine (DBL) |
| Linearity Range | 21 - 529 ng/mL | 1.9 - 47 ng/mL |
| Inter-assay Precision (%CV) | < 10% | < 10% |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Accuracy | ± 10% | ± 10% |
These values are based on a validated method for human plasma samples.
Experimental Protocols
Protocol for Optimizing MS/MS Transitions for this compound
-
Preparation of Tuning Solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent, typically matching the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Q1 Scan (Precursor Ion Identification): Perform a full scan in the Q1 quadrupole to identify the [M+H]⁺ adduct for this compound. Given the molecular weight of this compound (C₂₆H₁₅D₉Cl₃NO) is approximately 481.89 g/mol , the protonated precursor should be around m/z 482.9.
-
Product Ion Scan: Set the Q1 quadrupole to isolate the precursor ion identified in the previous step. Scan the Q3 quadrupole to identify the most abundant and stable fragment ions (product ions).
-
Multiple Reaction Monitoring (MRM) Optimization:
-
Select the most intense and specific product ions for monitoring. It is recommended to select at least two transitions for confirmation and quantification.
-
For each precursor-product ion pair (transition), perform a collision energy (CE) optimization. This involves ramping the CE voltage and monitoring the signal intensity to find the optimal value that produces the highest signal.
-
If available on your instrument, optimize other parameters such as declustering potential (DP) or cell exit potential (CXP) for each transition.
-
-
Verification in Chromatographic Run: Once the optimal transitions and parameters are determined, inject a standard solution onto the LC-MS/MS system to confirm the signal intensity and peak shape under chromatographic conditions.
Visualizations
Caption: Workflow for MS/MS transition optimization.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of Lumefantrine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of lumefantrine and its primary metabolite, desbutyl-lumefantrine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low levels of lumefantrine and its metabolite, desbutyl-lumefantrine?
The primary challenges stem from the physicochemical properties of lumefantrine and the complex nature of biological matrices. Key difficulties include:
-
Matrix Effects: Endogenous components in plasma and blood can interfere with the ionization of lumefantrine and its metabolite in the mass spectrometer source, leading to ion suppression or enhancement and affecting accuracy and precision. The use of a deuterated internal standard that co-elutes with the analyte is a recommended strategy to overcome this.
-
Low Concentrations of Metabolites: The concentration of desbutyl-lumefantrine is often significantly lower than the parent drug, requiring highly sensitive analytical methods for accurate quantification.[1]
-
High Hydrophobicity: Lumefantrine is a highly hydrophobic compound, which can lead to issues with poor peak shape, carryover between samples, and non-specific binding to analytical hardware.
-
Sample Stability: Lumefantrine can be unstable, particularly when using dried blood spot sampling on filter paper, which may require special treatment of the samples to ensure stability.
-
Extraction Efficiency: Achieving consistent and high recovery of both the parent drug and its metabolite from the biological matrix is crucial for accurate quantification.
Q2: Which analytical techniques are most suitable for quantifying low levels of lumefantrine and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity. While HPLC with UV detection has been used, LC-MS/MS generally offers lower limits of quantification, which is critical for metabolite analysis.
Q3: What are the typical lower limits of quantification (LLOQ) for lumefantrine and desbutyl-lumefantrine?
LLOQs can vary depending on the analytical method and instrumentation. The following table summarizes LLOQs reported in various studies.
| Analyte | LLOQ | Analytical Method | Biological Matrix | Reference |
| Lumefantrine | 21 ng/mL | LC-MS/MS | Human Plasma | |
| Desbutyl-lumefantrine | 1.9 ng/mL | LC-MS/MS | Human Plasma | |
| Lumefantrine | 0.024 µg/mL | LC-UV | Plasma | |
| Desbutyl-lumefantrine | 0.021 µg/mL | LC-UV | Plasma | |
| Lumefantrine | 100 ng/mL | LC-MS/MS | Human Plasma | |
| Lumefantrine | 25 ng/mL | Not Specified | Plasma | |
| Lumefantrine | 12.5 ng/mL | RP-HPLC-UV | Plasma | |
| Desbutyl-lumefantrine | 6.5 ng/mL | RP-HPLC-UV | Plasma | |
| Desbutyl-lumefantrine | 0.5 ng/mL | UPLC-MS/MS | Serum |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like lumefantrine, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape. |
| Column Contamination | Implement a robust column washing procedure after each analytical run. Use a gradient elution that ends with a high percentage of organic solvent to elute strongly retained compounds. |
| Secondary Interactions with Column Stationary Phase | Consider using a column with a different stationary phase (e.g., phenyl instead of C18) or a column with end-capping to minimize secondary interactions. |
| High Analyte Concentration | Dilute the sample to ensure the concentration is within the linear range of the detector. High concentrations of lumefantrine can lead to asymmetrical peaks. |
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions
| Cause | Recommended Solution |
| Matrix Effects | Utilize a stable isotope-labeled internal standard (e.g., deuterated lumefantrine) that co-elutes with the analyte to compensate for variations in ionization. Optimize the sample preparation method to remove interfering matrix components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation. |
| Inconsistent Sample Preparation | Automate the sample preparation process where possible. Ensure precise and consistent pipetting and vortexing steps. |
| Instrument Instability | Perform regular system suitability tests to monitor instrument performance, including retention time stability, peak area, and pressure fluctuations. |
| Carryover | Optimize the autosampler wash solution. A strong organic solvent or a mixture that mimics the mobile phase at high organic content is often effective. Injecting blank samples after high-concentration samples can help identify and quantify carryover. |
Issue 3: Low Analyte Recovery During Sample Extraction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Extraction Solvent | Test a variety of organic solvents for LLE (e.g., ethyl acetate, hexane-ethyl acetate) or different sorbents and elution solvents for SPE. |
| Incorrect pH during LLE | Adjust the pH of the sample to ensure the analytes are in a non-ionized state, which enhances their partitioning into the organic solvent. |
| Incomplete Protein Precipitation | Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient for complete protein removal. Vortex thoroughly and centrifuge at an adequate speed and duration. |
| Analyte Binding to Labware | Use low-binding polypropylene tubes and pipette tips. Silanized glassware may also be considered. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Lumefantrine and Desbutyl-lumefantrine in Human Plasma
This protocol is a composite based on several published methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated lumefantrine and desbutyl-lumefantrine).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-1.5 min: 30-95% B
-
1.5-2.0 min: 95% B
-
2.0-2.2 min: 30% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions (example):
-
Lumefantrine: m/z 530.2 → 512.4
-
Desbutyl-lumefantrine: m/z 472.3 → 454.2
-
Internal Standard (Deuterated Lumefantrine): Adjust m/z based on the level of deuteration.
-
Visualizations
Caption: A typical experimental workflow for the quantification of lumefantrine metabolites.
Caption: A logical troubleshooting flow for common analytical issues.
References
Technical Support Center: Extraction of Lumefantrine and Desbutyl Lumefantrine
This technical support center provides guidance and troubleshooting for the extraction of Lumefantrine and its primary metabolite, Desbutyl Lumefantrine, from biological matrices. The following sections address common questions and issues related to the critical role of pH in achieving efficient and reproducible extractions.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of Lumefantrine and Desbutyl Lumefantrine, and why are they important for extraction?
A1: Lumefantrine is a weakly basic compound with a pKa of approximately 8.73 to 9.72.[1][2] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. This is a critical parameter in developing extraction methods because the ionization state of the molecule dictates its solubility in aqueous versus organic solvents. For weakly basic drugs like Lumefantrine and Desbutyl Lumefantrine, at a pH below their pKa, they will be predominantly in their ionized, more water-soluble form. At a pH above their pKa, they will be in their non-ionized, more lipid-soluble form, which is ideal for extraction into an organic solvent.
Q2: What is the general principle of pH-dependent extraction for these compounds?
A2: The principle relies on controlling the ionization state of Lumefantrine and Desbutyl Lumefantrine to maximize their partitioning into the desired phase (either an organic solvent in Liquid-Liquid Extraction or a solid support in Solid-Phase Extraction). By adjusting the pH of the aqueous sample, you can render the analytes more soluble in the organic extraction solvent. Generally, for basic compounds, the pH of the aqueous sample is raised to at least 2 units above the pKa to ensure they are in their non-ionized form, thus favoring their transfer to the organic phase.
Q3: What are the common extraction techniques used for Lumefantrine and its metabolite?
A3: The most common extraction techniques reported in the literature for Lumefantrine and Desbutyl Lumefantrine from biological matrices such as plasma are:
-
Liquid-Liquid Extraction (LLE): This involves the partitioning of the analytes between an aqueous sample and an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes from the sample, which are then eluted with a suitable solvent.[4]
-
Protein Precipitation (PP): This is often used as an initial clean-up step, where a solvent like acetonitrile is used to precipitate proteins from the plasma sample.[5]
Q4: What pH is generally recommended for the extraction of Lumefantrine and Desbutyl Lumefantrine?
A4: For Liquid-Liquid Extraction of these weakly basic compounds, the pH of the sample should be adjusted to a basic pH, typically above 10, to ensure they are in their non-ionized form. For Solid-Phase Extraction on a reversed-phase sorbent (like C8 or C18), the sample is often acidified to a pH below the pKa (e.g., pH 2-4) to ensure the analytes are ionized and can be retained on the sorbent through polar interactions, or the pH is adjusted to be basic to enhance retention via hydrophobic interactions. The choice of pH will depend on the specific SPE sorbent and the overall method.
Troubleshooting Guide
Issue: Low recovery of Lumefantrine and/or Desbutyl Lumefantrine in Liquid-Liquid Extraction.
-
Possible Cause: The pH of the aqueous sample may be too low, causing the analytes to be in their ionized form and remain in the aqueous phase.
-
Solution: Ensure the pH of the sample is adjusted to be at least 2 pH units above the pKa of Lumefantrine (i.e., pH > 11). Use a suitable base like sodium hydroxide to make this adjustment. Verify the final pH of the aqueous phase before extraction.
Issue: Emulsion formation during Liquid-Liquid Extraction.
-
Possible Cause: High sample pH and vigorous shaking can sometimes lead to the formation of emulsions, especially with plasma samples containing high concentrations of lipids and proteins.
-
Solution:
-
Instead of vigorous shaking, gently invert the extraction tube for a longer period.
-
Add a small amount of salt (salting out), such as sodium chloride, to the aqueous phase to increase its polarity and help break the emulsion.
-
Consider using a Supported Liquid Extraction (SLE) product, which can minimize emulsion formation.
-
Issue: Poor retention of analytes on a reversed-phase SPE cartridge.
-
Possible Cause: If the sample pH is too high during the loading step, the non-ionized analytes may have reduced interaction with the stationary phase and pass through the cartridge without being retained.
-
Solution: Acidify the sample to a pH of approximately 2-4 before loading it onto the SPE cartridge. This will ensure Lumefantrine and Desbutyl Lumefantrine are in their ionized form and can be retained on the sorbent.
Issue: Inconsistent extraction efficiency between samples.
-
Possible Cause: Inadequate pH control or buffering capacity of the sample can lead to variability in the ionization state of the analytes and, consequently, inconsistent extraction.
-
Solution: Use a buffer solution to adjust and maintain the pH of the samples rather than just adding an acid or base. This will ensure a consistent pH across all samples and standards, leading to more reproducible results.
Data Presentation
Table 1: Physicochemical Properties of Lumefantrine and Desbutyl Lumefantrine
| Compound | Formula | pKa (Strongest Basic) | logP |
| Lumefantrine | C₃₀H₃₂Cl₃NO | 8.73 - 9.72 | 6.95 - 9.19 |
| Desbutyl Lumefantrine | C₂₆H₂₄Cl₃NO | ~9.72 | ~7.48 |
Table 2: Recommended pH Conditions for Extraction Methods
| Extraction Method | Recommended Aqueous Phase pH | Rationale |
| Liquid-Liquid Extraction (LLE) | > 10 | To ensure both analytes are in their non-ionized, lipophilic form for efficient partitioning into the organic solvent. |
| Solid-Phase Extraction (SPE) - Reversed Phase | 2 - 4 (for loading) | To ensure both analytes are in their ionized, more polar form for better retention on the non-polar stationary phase. |
Experimental Protocols
Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of 1 M Sodium Hydroxide to adjust the sample pH to >11. Vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ether and hexane).
-
Gently mix by inversion for 10-15 minutes.
-
Centrifuge at 3500 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: pH-Optimized Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 200 µL of 2% formic acid in water to acidify the sample to a pH of ~2-3.
-
Condition an appropriate SPE cartridge (e.g., C8) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge thoroughly.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visual Guides
Caption: Effect of pH on the ionization and extraction of Lumefantrine.
Caption: General workflow for pH-optimized extraction of Lumefantrine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. nru.uncst.go.ug [nru.uncst.go.ug]
- 4. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of Deuterated Internal Standards in Bioanalysis: A Comparative Study Featuring Desbutyl Lumefantrine D9
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data integrity in quantitative analysis. This guide provides an objective comparison of analytical methods for the quantification of Lumefantrine and its major metabolite, Desbutyl Lumefantrine, highlighting the superior performance of the stable isotope-labeled internal standard, Desbutyl Lumefantrine D9, over conventional non-deuterated alternatives.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout sample preparation and analysis. This minimizes variability and leads to more accurate and precise results. This compound is a deuterated analog of Desbutyl Lumefantrine, designed to serve as a robust internal standard in pharmacokinetic and drug metabolism studies of Lumefantrine.
Performance Under the Microscope: A Quantitative Comparison
The superiority of this compound as an internal standard is evident when comparing the validation parameters of analytical methods. Below is a summary of the performance of a highly sensitive LC-MS/MS method utilizing this compound against other methods that employ non-deuterated internal standards.
| Parameter | Method with this compound (LC-MS/MS) | Method with DLF Analogue (LC-UV) | Method with Artesunate (LC-MS/MS) | Method with Mefloquine (LC-MS/MS) |
| Analyte | Lumefantrine (LUM) & Desbutyl Lumefantrine (DBL) | Lumefantrine (LF) & Desbutyl-lumefantrine (DLF) | Lumefantrine | Lumefantrine (LUM) & Desbutyl-lumefantrine (DBL) |
| Internal Standard | LUM-d18 & DBL-d9 | DLF Analogue | Artesunate | Mefloquine |
| Linearity Range | LUM: 21-529 ng/mL, DBL: 1.9-47 ng/mL | Not Specified | 200–20000 ng/mL | LUM/DBL: 5–5,000 ng/mL |
| LLOQ | LUM: 21 ng/mL, DBL: 1.9 ng/mL | LF: 0.024 µg/mL, DLF: 0.021 µg/mL | 200 ng/mL | LUM/DBL: 5 ng/mL |
| Intra-assay Precision (%CV) | < 10% | LF: 2.1-6.6%, DLF: 1.5-4.5% | < 6.66% | LUM: 1.9%, DBL: 4.7% |
| Inter-assay Precision (%CV) | < 10% | LF: 2.9-12.0%, DLF: 0.7-1.2% | < 5.56% | LUM: 4.4%, DBL: 3.5% |
| Accuracy | ±10% | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | LUM: 93.16%, IS: 91.05% | LUM: 97.1%, DBL: 99.4% |
Experimental Protocols: A Closer Look at the Methodologies
Method 1: LC-MS/MS with this compound Internal Standard[1]
This method demonstrates a highly sensitive and specific approach for the simultaneous quantification of Lumefantrine (LUM) and its metabolite Desbutyl-Lumefantrine (DBL) in human plasma.
-
Sample Preparation: Protein precipitation is performed using acetonitrile containing the deuterated internal standards, Lumefantrine-d18 and Desbutyl-Lumefantrine-d9. This straightforward extraction method is efficient and suitable for high-throughput analysis.
-
Chromatography: A Hypersil Gold C18 column (20×2.1mm, 1.9µm) is used with a gradient elution. The mobile phase consists of 0.5% formic acid in water (A) and 0.5% formic acid in methanol (B) at a flow rate of 0.5 mL/min. The total chromatography time is a rapid 2.2 minutes.
-
Mass Spectrometry: Quantification is achieved using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
Method 2: LC-UV with a DLF Analogue as Internal Standard[2]
This method provides an alternative approach using UV detection.
-
Sample Preparation: Plasma proteins are precipitated with an acetonitrile:acetic acid mixture containing a DLF analogue as the internal standard. The supernatant is then loaded onto an octylsilica solid-phase extraction (SPE) column.
-
Chromatography: A SB-CN (250 mm x 4.6 mm) column is used with a mobile phase of acetonitrile-sodium phosphate buffer (pH 2.0; 0.1 M) (55:45, v/v) containing 0.05 M sodium perchlorate.
-
Detection: UV detection is performed to quantify the analytes.
Method 3: LC-MS/MS with Artesunate as Internal Standard[3]
This method utilizes a different non-deuterated internal standard for the quantification of Lumefantrine.
-
Sample Preparation: A simple protein precipitation method is employed.
-
Chromatography: An Inertsil ODS column is used with an isocratic mobile phase. The total run time is 2.5 minutes.
-
Mass Spectrometry: Detection is carried out using an API-3000 system in the positive ionization mode.
Method 4: LC-MS/MS with Mefloquine as Internal Standard[4]
This method describes the simultaneous quantification of Artemether, Dihydroartemisinin, Lumefantrine, and Desbutyl-lumefantrine.
-
Sample Preparation: Analytes are extracted from human plasma via a protein precipitation procedure.
-
Chromatography: A reversed-phase Zorbax SB-Ciano column is used with a mobile phase composed of acetonitrile and 20mM aqueous ammonium formate containing 0.5% (v/v) formic acid.
-
Mass Spectrometry: Multiple reaction monitoring is performed in the positive ion mode for quantification.
Visualizing the Workflow: Bioanalytical Method Validation
The following diagram illustrates the typical workflow for validating a bioanalytical method using an internal standard.
Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.
Conclusion: The Clear Advantage of this compound
The comparative data unequivocally demonstrates that the analytical method utilizing this compound as an internal standard offers superior sensitivity (lower LLOQ) and excellent precision and accuracy. The use of a stable isotope-labeled internal standard that co-elutes with the analyte effectively compensates for matrix effects and variations in instrument response, which is a significant advantage over non-deuterated analogues. For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data for Lumefantrine and its primary metabolite, the adoption of a validated method with this compound is the recommended approach. This ensures the generation of robust, reliable, and defensible pharmacokinetic and drug metabolism data.
cross-validation of Lumefantrine assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various internal standards (IS) used in the bioanalysis of Lumefantrine, a crucial antimalarial drug. The selection of an appropriate internal standard is paramount for achieving accurate, precise, and reliable quantification of drugs in biological matrices. This document summarizes experimental data from multiple studies to aid researchers in selecting the optimal IS for their specific assay requirements.
Principles of Internal Standard Selection in Chromatography
An ideal internal standard should mimic the analyte's chemical and physical properties throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. This mimicry helps to compensate for variations in sample preparation and instrument response. The most effective internal standards are often stable isotope-labeled analogs of the analyte.
Comparison of Internal Standards for Lumefantrine Assays
Several compounds have been utilized as internal standards in Lumefantrine assays. This guide focuses on the performance of deuterated Lumefantrine (a stable isotope-labeled IS) and other structural analogs.
Quantitative Performance Data
The following tables summarize the validation parameters for Lumefantrine assays using different internal standards, as reported in various studies.
Table 1: Assay Validation Parameters with Deuterated Lumefantrine (LF-D9) as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 50–20,000 ng/mL | [1] |
| LLOQ | 50 ng/mL | [1] |
| Intra-day Precision (%CV) | Within ±15% | [1] |
| Inter-day Precision (%CV) | Within ±15% | [1] |
| Accuracy | 85-115% of nominal values | [1] |
| Recovery | >80% |
Table 2: Assay Validation Parameters with Artesunate as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 200–20,000 ng/mL | |
| LLOQ | 200 ng/mL | |
| Intra-run Precision (%CV) | < 6.66% | |
| Inter-run Precision (%CV) | < 5.56% | |
| Accuracy (%RE) | Within ±15% | |
| Recovery | 93.16% |
Table 3: Assay Validation Parameters with a DLF Analogue as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 0.042 - 8.02 µg/mL | |
| LLOQ | 0.024 µg/mL | |
| Within-day Precision (%CV) | 2.1 - 6.6% | |
| Between-day Precision (%CV) | 2.9 - 12.0% | |
| Accuracy | Not explicitly stated | |
| Recovery | Not explicitly stated |
Table 4: Assay Validation Parameters with Mefloquine as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 5–5,000 ng/mL | |
| LLOQ | 5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%RE) | Within ±20% at LLOQ | |
| Recovery | Not explicitly stated |
Table 5: Assay Validation Parameters with Halofantrine as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 50–10,000 ng/mL | |
| LLOQ | 50 ng/mL | |
| Intra-day Precision (%CV) | Acceptable | |
| Inter-day Precision (%CV) | Acceptable | |
| Accuracy | Acceptable | |
| Recovery | 88.2% |
Table 6: Assay Validation Parameters with Glimepiride as Internal Standard
| Parameter | Reported Value | Reference |
| Linearity Range | 100-20,000 ng/mL | |
| LLOQ | 100 ng/mL | |
| Intra-day Precision (%CV) | 1.76% - 6.47% | |
| Inter-day Precision (%CV) | 1.76% - 6.47% | |
| Accuracy | 92.27% - 104.00% | |
| Recovery | >75% |
Discussion
The use of a deuterated internal standard (LF-D9) is considered the gold standard for bioanalytical assays using mass spectrometry. This is because its physicochemical properties are nearly identical to that of the analyte, ensuring it behaves similarly during sample extraction and ionization, thus effectively compensating for matrix effects and variations in instrument response. The data presented for LF-D9 demonstrates good recovery and a wide linear range, making it suitable for various study designs.
Artesunate , Mefloquine , Halofantrine , and Glimepiride are structurally different from Lumefantrine and are examples of analog internal standards. While they have been used successfully in validated assays, they may not perfectly mimic the behavior of Lumefantrine during the analytical process. This can potentially lead to less accurate quantification, especially in the presence of significant matrix effects. However, they can be a viable and more cost-effective alternative when a stable isotope-labeled standard is not available.
The use of a desbutyl-lumefantrine (DLF) analogue as an internal standard has also been reported, showing acceptable precision. As a metabolite of Lumefantrine, its structure is more similar to the parent drug than the other non-isotope labeled options, which could offer better tracking during sample processing.
Experimental Protocols
The methodologies employed in the cited studies generally involve protein precipitation, liquid-liquid extraction, or solid-phase extraction for sample clean-up, followed by chromatographic separation and detection by either UV or mass spectrometry.
Example Experimental Workflow: LC-MS/MS Assay
The following diagram illustrates a typical workflow for a Lumefantrine assay using LC-MS/MS.
References
A Comparative Guide to Internal Standards for Lumefantrine Quantification: Desbutyl Lumefantrine D9 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantification of the antimalarial drug Lumefantrine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results in bioanalytical methods. This guide provides a comparative overview of Desbutyl Lumefantrine D9 and other commonly used internal standards for Lumefantrine analysis, supported by experimental data from various studies.
Performance Comparison of Lumefantrine Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Deuterated analogs of the analyte are often considered the gold standard. Here, we compare this compound with other reported internal standards for Lumefantrine quantification.
The following table summarizes the performance characteristics of different internal standards as reported in various studies. It is important to note that these data are compiled from separate publications and not from a direct head-to-head comparative study. Therefore, variations in instrumentation, matrices, and experimental protocols may influence the results.
| Internal Standard | Analyte(s) | Matrix | Sample Preparation | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| This compound | Lumefantrine & Desbutyl-lumefantrine | Human Plasma | Protein Precipitation | 21-529 (LUM) & 1.9-47 (DBL) | < 10 | < 10 | Within ±10 | [1] |
| Lumefantrine D9 | Lumefantrine | Mouse Whole Blood & Plasma | Protein Precipitation | 15.6-4000 | 5.5 (WB) & 3.5 (Plasma) | 5.5 (WB) & 5.5 (Plasma) | 103 (WB) & 93.7 (Plasma) | [2] |
| Lumefantrine D9 | Lumefantrine | Human Plasma | Liquid-Liquid Extraction | 50-20,000 | Not explicitly stated | Not explicitly stated | Overcame matrix effect and ionization saturation | [3][4] |
| Lumefantrine D18 | Lumefantrine & Desbutyl-lumefantrine | Human Plasma | Protein Precipitation | 21-529 (LUM) & 1.9-47 (DBL) | < 10 | < 10 | Within ±10 | [1] |
| Artesunate | Lumefantrine | Human Plasma | Protein Precipitation | 200-20,000 | 6.66 (at LLOQ) | 5.56 (at LLOQ) | -5.75 (at LLOQ) | |
| Halofantrine | Lumefantrine & Desbutyl-lumefantrine | Whole Blood on Filter Paper | Liquid-Liquid Extraction | 300-3000 (nM) | ≤ 9.2 | ≤ 9.2 | Not explicitly stated |
This compound is a stable isotope-labeled analog of a major metabolite of Lumefantrine. Its use as an internal standard is advantageous as it co-elutes with the metabolite and can effectively compensate for matrix effects and variations in ionization efficiency in LC-MS/MS analysis.
Lumefantrine D9 and D18 are deuterated analogs of the parent drug, Lumefantrine. As stable isotope-labeled internal standards, they are expected to have nearly identical chemical and physical properties to the unlabeled analyte, making them excellent choices for correcting for variability during sample processing and analysis.
Artesunate is another antimalarial drug that has been used as an internal standard for Lumefantrine. While structurally different, its selection is based on its chromatographic behavior and response in the mass spectrometer. However, non-isotope labeled internal standards may not always perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
Halofantrine , another antimalarial drug, has also been employed as an internal standard. Similar to Artesunate, its utility depends on its ability to behave reproducibly throughout the analytical process relative to Lumefantrine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols from studies utilizing different internal standards.
Method Using this compound and Lumefantrine D18
-
Sample Preparation: Protein precipitation. Acetonitrile containing deuterated lumefantrine (LUM-d18) and desbutyl-lumefantrine (DBL-d9) as internal standards is added to human plasma samples.
-
Chromatography: A Hypersil Gold C18 column (20×2.1mm, 1.9µm) is used with a gradient elution of 0.5% formic acid in water (mobile phase A) and 0.5% formic acid in methanol (mobile phase B) at a flow rate of 0.5 mL/min. The total chromatography time is 2.2 minutes.
-
Mass Spectrometry: Quantification is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
Method Using Lumefantrine D9
-
Sample Preparation: Protein precipitation. The analyte is extracted from mouse whole blood or plasma.
-
Chromatography: A Phenomenex Luna, PFP (50mm×2.0mm, 5µm) analytical column is used with a mobile phase of acetonitrile and 0.1% formic acid (3:7, v/v) at a constant flow rate of 0.5 ml/min. The run time is 3 minutes.
-
Mass Spectrometry: Multiple reaction monitoring is performed using the transitions m/z 530.1→m/z 347.9 for Lumefantrine and m/z 539.1→m/z 347.9 for Lumefantrine D9.
Method Using Artesunate
-
Sample Preparation: Protein precipitation from human plasma.
-
Chromatography: An Inertsil ODS column is used with an isocratic mobile phase. The total run time is 2.5 minutes.
-
Mass Spectrometry: Detection is performed with a mass spectrometer in positive ionization mode.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the validation of an analytical method for Lumefantrine quantification using an internal standard.
Caption: Workflow for Analytical Method Validation of Lumefantrine Quantification.
The logical relationship in selecting an internal standard is based on its ability to track the analyte of interest through the entire analytical process, from extraction to detection. A stable isotope-labeled internal standard like this compound is logically superior as its chemical and physical properties are almost identical to the analyte or its key metabolite, ensuring the most accurate correction for experimental variability.
Caption: Logical Relationship in Internal Standard Selection for Lumefantrine Analysis.
References
- 1. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing Bioanalytical Accuracy: A Comparative Analysis of Lumefantrine Quantification Using Desbutyl Lumefantrine-d9
In the landscape of antimalarial drug development and therapeutic drug monitoring, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of methodologies for the quantification of Lumefantrine, a key antimalarial agent, with a focus on the use of its deuterated analog, Desbutyl Lumefantrine-d9, as an internal standard. Through a review of published experimental data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the performance of this method against alternatives, underscoring its role in mitigating matrix effects and enhancing analytical reliability.
Comparative Performance of Analytical Methods
The selection of an appropriate internal standard is critical for compensating for analyte loss during sample preparation and for correcting variations in instrument response. The use of a stable isotope-labeled internal standard, such as Desbutyl Lumefantrine-d9, is considered the gold standard in quantitative mass spectrometry due to its similar physicochemical properties to the analyte of interest. The following tables summarize the accuracy and precision data from various studies employing different analytical techniques and internal standards for Lumefantrine quantification.
Table 1: Performance of LC-MS/MS Method Using Desbutyl Lumefantrine-d9 Internal Standard
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lumefantrine | 21 - 529 | < 10% | < 10% | ±10% | 21 |
| Desbutyl-lumefantrine | 1.9 - 47 | < 10% | < 10% | ±10% | 1.9 |
Data sourced from a study utilizing a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards for both Lumefantrine and its metabolite, Desbutyl-lumefantrine[1].
Table 2: Performance of HPLC-UV Method with a Desbutyl Lumefantrine Analogue Internal Standard
| Analyte | Concentration (µg/mL) | Within-day Precision (%CV) | Between-day Precision (%CV) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Lumefantrine | 0.042 | 6.6% | 12.0% | 0.024 |
| 8.02 | 2.1% | 2.9% | ||
| Desbutyl-lumefantrine | 0.039 | 4.5% | 0.7% | 0.021 |
| 0.777 | 1.5% | 1.2% |
Data from a bioanalytical method using automated solid-phase extraction and LC-UV detection[2].
Table 3: Performance of LC-MS/MS Method with Artesunate as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) | LLOQ (ng/mL) |
| Lumefantrine | 200 - 20000 | ≤ 6.66% | ≤ 5.56% | -5.75% | ≤ -6.02% | 200 |
This method was developed for a bioequivalence study and utilized protein precipitation for sample preparation[3].
Table 4: Performance of LC-MS/MS Method with Glimepiride as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy | LLOQ (ng/mL) |
| Lumefantrine | 100 - 20000 | 1.76% - 6.47% | 1.76% - 6.47% | 92.27% - 104.00% | 100 |
This method involved protein precipitation followed by solid-phase extraction[4].
The data clearly indicates that while various methods can achieve acceptable levels of precision and accuracy, the use of a deuterated internal standard like Desbutyl Lumefantrine-d9 in LC-MS/MS methods generally offers high sensitivity, with LLOQs as low as 21 ng/mL for Lumefantrine[1]. This is a significant advantage for studies requiring the measurement of low drug concentrations. The use of a co-eluting deuterated internal standard is particularly effective in overcoming matrix effects and ionization saturation, which can be significant challenges in the bioanalysis of hydrophobic compounds like Lumefantrine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods discussed.
Protocol 1: LC-MS/MS with Desbutyl Lumefantrine-d9 Internal Standard
This method is designed for the sensitive quantification of Lumefantrine and its metabolite in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard working solution containing deuterated Lumefantrine and Desbutyl Lumefantrine-d9.
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: 0.5% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution program is used to separate the analytes.
-
Total Run Time: 2.2 minutes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
Protocol 2: HPLC-UV with a Desbutyl Lumefantrine Analogue Internal Standard
This method is suitable for the simultaneous determination of Lumefantrine and its desbutyl metabolite in plasma.
1. Sample Preparation:
-
Precipitate plasma proteins with an acetonitrile:acetic acid (99:1, v/v) solution containing the internal standard.
-
Load the supernatant onto an octylsilica Solid-Phase Extraction (SPE) column.
-
Wash the SPE column and elute the analytes.
-
Evaporate the eluate and reconstitute the residue for injection.
2. Chromatographic Conditions:
-
Column: SB-CN (250 mm x 4.6 mm).
-
Mobile Phase: Acetonitrile-sodium phosphate buffer (pH 2.0; 0.1 M) (55:45, v/v) containing 0.05 M sodium perchlorate.
-
Detection: UV detection.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates the experimental workflow for Lumefantrine quantification using an LC-MS/MS method with a deuterated internal standard.
Caption: Workflow for Lumefantrine quantification via LC-MS/MS.
References
- 1. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
A Comparative Guide to Inter-Laboratory Lumefantrine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Lumefantrine, a key antimalarial drug. The performance of commonly employed techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—are objectively evaluated based on experimental data from various studies. Detailed methodologies for each technique are provided to facilitate inter-laboratory reproducibility and comparison.
Performance Comparison of Lumefantrine Quantification Methods
The selection of an appropriate analytical method for Lumefantrine quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and HPTLC methods as reported in the literature.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 50 - 10,000 ng/mL[1] | 15.6 - 4000 ng/mL[2], 50 - 20,000 ng/mL | 1.25 - 12.50 µg/mL[3] |
| Intra-day Precision (%RSD) | < 2.0%[4] | 3.5% - 5.5%[2] | 0.30 - 1.79% |
| Inter-day Precision (%RSD) | < 2.0% | 5.5% | 0.30 - 1.79% |
| Accuracy/Recovery | 99.18 - 100.19% | 93.7% - 103% | Not explicitly stated in the source |
| Limit of Detection (LOD) | 0.25 µg/mL | Not explicitly stated in the source | 0.416 µg |
| Limit of Quantification (LOQ) | 0.75 µg/mL | 15.6 ng/mL | 1.250 µg |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of Lumefantrine using HPLC-UV, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the simultaneous estimation of Artemether and Lumefantrine in pharmaceutical dosage forms.
Sample Preparation: Standard and sample stock solutions are prepared by dissolving the compounds in a suitable solvent, typically a mixture of the mobile phase components.
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (150 × 4.6 mm i.d., 3 µm particle size)
-
Mobile Phase: 0.01M tetrabutyl ammonium hydrogen sulphate and acetonitrile in a ratio of 20:80 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV-visible detector at 222 nm
-
Retention Times: Approximately 4.19 min for Artemether and 5.22 min for Lumefantrine
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for the quantification of Lumefantrine in biological matrices like mouse whole blood and plasma.
Sample Preparation: The analyte is extracted from the matrix using a protein precipitation method.
Chromatographic Conditions:
-
Column: Phenomenex Luna, PFP (50mm × 2.0mm, 5µm) analytical column
-
Mobile Phase: Acetonitrile and 0.1% formic acid (formic acid:water, 1:1000, v/v) at a ratio of 3:7 (v/v)
-
Flow Rate: 0.5 mL/min
-
Internal Standard: Stable isotope-labeled Lumefantrine (D9-LF)
Mass Spectrometry Conditions:
-
Ionization Mode: Multiple reaction monitoring (MRM)
-
Transitions: m/z 530.1 → m/z 347.9 for Lumefantrine and m/z 539.1 → m/z 347.9 for D9-LF
High-Performance Thin-Layer Chromatography (HPTLC)
This planar chromatography method offers a simple and precise alternative for the quantitative analysis of Lumefantrine.
Sample Preparation: A stock solution of Lumefantrine is prepared in methanol and further diluted to obtain working standard solutions.
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC precoated plates
-
Mobile Phase (Solvent System): Methanol:water 9.5:0.5 (v/v)
-
Detection: Densitometric scanning at a detection wavelength of 266 nm
Visualizing Method Comparison and Mechanism of Action
To aid in the understanding of the experimental workflow and the biological context of Lumefantrine, the following diagrams are provided.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and precise method for quantitative analysis of lumefantrine by planar chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
The Gold Standard in Bioanalysis: A Justification for Deuterated Internal Standards
In the landscape of regulated bioanalysis, the pursuit of accurate, precise, and reliable data is paramount for researchers, scientists, and drug development professionals. A critical factor in achieving high-quality results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the choice of an appropriate internal standard (IS). While various options exist, the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated internal standard, is widely recognized as the gold standard.[1][2] This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the preferential use of deuterated standards over alternatives like structural analogs.
The primary function of an internal standard is to compensate for variability throughout the entire analytical process, from sample preparation to detection.[3][4] An ideal internal standard should mimic the physicochemical properties of the analyte to correct for inconsistencies in extraction recovery, matrix effects, and instrument response.[3] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, are chemically almost identical to the analyte of interest. This near-perfect analogy ensures they behave almost identically during sample extraction, chromatographic separation, and mass spectrometric detection, a key advantage that sets them apart.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The core advantage of a deuterated internal standard lies in its ability to effectively compensate for matrix effects. Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a significant source of error in LC-MS/MS-based bioanalysis. Because a deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same degree of matrix effects. This allows for accurate normalization of the analyte's signal, leading to more reliable quantification.
The following table summarizes quantitative data from comparative studies, illustrating the superior performance of deuterated internal standards compared to non-deuterated (structural analog) internal standards.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS | Reference |
| Accuracy (Mean Bias %) | 100.3% | 96.8% | |
| Precision (Standard Deviation) | 7.6% | 8.6% | |
| Matrix Effect | Minimal Impact | Significant Impact | |
| Interpatient Assay Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% |
As the data indicates, deuterated internal standards consistently lead to improved accuracy and precision. A statistical analysis of one study showed that the variance in results using a SIL internal standard was significantly lower, and the accuracy was significantly improved compared to a structural analog.
Experimental Protocol: Evaluation of Matrix Effects
To empirically justify the selection of a deuterated internal standard, a key experiment is the evaluation of its ability to compensate for matrix effects compared to a structural analog.
Objective: To compare the ability of a deuterated internal standard and a structural analog to compensate for matrix effects from different biological sources.
Methodology:
-
Preparation of Samples:
-
Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte at a known concentration.
-
Set 2 (Analyte in Neat Solution): Prepare a solution of the analyte in a neat solvent (e.g., mobile phase) at the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at their working concentrations.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the same six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at their working concentrations.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and each internal standard for each matrix source using the formula:
-
MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-normalized MF for each internal standard in each matrix source:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria: A lower CV for the IS-normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.
Visualizing the Justification and Process
To better understand the experimental workflow and the underlying principles, the following diagrams illustrate the bioanalytical process and the rationale for using deuterated internal standards.
References
The Gold Standard for Bioanalysis: Assessing the Impact of Desbutyl Lumefantrine-D9 on Method Robustness
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of analytical methods for the quantification of Desbutyl Lumefantrine, the primary active metabolite of the antimalarial drug Lumefantrine. We will objectively assess the impact of using a deuterated internal standard, Desbutyl Lumefantrine-D9, on method robustness compared to alternative approaches.
Enhancing Precision and Accuracy with Isotope Dilution
Stable isotope-labeled internal standards (SIL-IS), such as Desbutyl Lumefantrine-D9, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms into the molecular structure, Desbutyl Lumefantrine-D9 is chemically identical to the analyte of interest but isotopically distinct, allowing for its differentiation by the mass spectrometer. This near-identical physicochemical behavior is the key to its superior performance in mitigating analytical variability.
The primary advantage of using a SIL-IS lies in its ability to compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[2] Matrix effects, in particular, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components in the sample, are a significant source of imprecision and inaccuracy in bioanalytical methods.[1] As Desbutyl Lumefantrine-D9 co-elutes with and behaves almost identically to the unlabeled Desbutyl Lumefantrine, it experiences the same degree of matrix effects, enabling a more accurate normalization of the analyte signal.[2]
Performance Under the Microscope: A Quantitative Comparison
The impact of utilizing Desbutyl Lumefantrine-D9 as an internal standard is evident in the enhanced precision and accuracy of the analytical method. The following table summarizes key performance parameters from a validated LC-MS/MS method utilizing Desbutyl Lumefantrine-D9 and compares it with a method employing a non-deuterated, structural analogue internal standard.
| Performance Parameter | Method with Desbutyl Lumefantrine-D9 (LC-MS/MS) | Method with Structural Analogue IS (UPLC-MS/MS) |
| Analyte | Desbutyl Lumefantrine (DBL) | Desbutyl Lumefantrine (DBL) |
| Internal Standard | Desbutyl Lumefantrine-D9 | Hexyl analogue of DBL |
| Intra-Assay Precision (%CV) | Within 10%[3] | Not explicitly stated, but between-day variability reported |
| Inter-Assay Precision (%CV) | Within 10% | Between-day variabilities for Lumefantrine ranged from 4.93% to 11.23% |
| Accuracy (% Bias) | Within ±10% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.9 ng/mL | 0.5 ng/mL |
| Linear Range | 1.9 - 47 ng/mL | 0.5 - 100 ng/mL |
Experimental Protocols
Method 1: Quantification of Desbutyl Lumefantrine using LC-MS/MS with Desbutyl Lumefantrine-D9 Internal Standard
-
Sample Preparation: Protein precipitation of 100 µL human plasma with acetonitrile containing Desbutyl Lumefantrine-D9.
-
Chromatographic Separation:
-
Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: 0.5% formic acid in methanol
-
Flow Rate: 0.5 mL/min
-
Gradient elution with a total run time of 2.2 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Selected reaction monitoring (SRM)
-
Method 2: Quantification of Desbutyl Lumefantrine using UPLC-MS/MS with a Structural Analogue Internal Standard
-
Sample Preparation: To a 20 µL plasma sample, 40 µL of 0.1 M ZnSO4 was added for protein precipitation, followed by 200 µL of acetonitrile containing the hexyl analogue internal standard.
-
Chromatographic Separation:
-
Instrument: 2795/Quattro Premier instrument
-
Mobile Phase: Gradient elution with aqueous 2 mM ammonium acetate-0.1% formic acid and methanolic 2 mM ammonium acetate-0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple-reaction monitoring (MRM) for Desbutyl Lumefantrine (m/z 472.1 -> 346.0) and the internal standard (m/z 500.1 -> 346.0).
-
Visualizing the Impact and the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Impact of Desbutyl Lumefantrine-D9 on mitigating analytical variability.
References
A Comparative Analysis of Protein Precipitation and Liquid-Liquid Extraction for Lumefantrine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Lumefantrine in biological matrices is paramount. The choice of sample preparation technique is a critical determinant of assay performance. This guide provides a detailed comparative analysis of two common methods: protein precipitation (PPT) and liquid-liquid extraction (LLE), for the bioanalysis of Lumefantrine, supported by experimental data and protocols.
Executive Summary
Both protein precipitation and liquid-liquid extraction are viable methods for preparing plasma samples for Lumefantrine analysis. However, they offer a trade-off between simplicity and cleanliness. Protein precipitation is a simpler and faster technique but can be prone to higher matrix effects and lower recovery rates.[1][2] In contrast, liquid-liquid extraction is a more labor-intensive process that yields cleaner extracts and generally higher recovery rates, making it a superior method for sensitive bioanalytical assays.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for protein precipitation and liquid-liquid extraction based on published data for Lumefantrine analysis.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | 50% - 93.16%[1] | >80% - >90% |
| Matrix Effect | Can be significant (e.g., 22.7% ion suppression reported) | Generally lower, providing cleaner samples |
| Process Efficiency | High-throughput, simple, and fast | More time-consuming and labor-intensive |
| Selectivity | Lower, co-extraction of endogenous components is common | Higher, provides cleaner extracts |
Experimental Protocols
Protein Precipitation (PPT) Methodology
This protocol is based on a simple protein precipitation method using acetonitrile.
Materials:
-
Human plasma containing Lumefantrine
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 200 µL aliquot of plasma, add 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for subsequent analysis (e.g., by LC-MS/MS).
A modified protein precipitation method involves the use of acidified acetonitrile to improve recovery. For instance, using acetonitrile containing 0.2% perchloric acid has been shown to enhance recovery to approximately 88.2%.
Liquid-Liquid Extraction (LLE) Methodology
This protocol is based on an LLE method using ethyl acetate following sample acidification.
Materials:
-
Human plasma containing Lumefantrine
-
5% Formic Acid
-
Ethyl Acetate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To a 25 µL aliquot of plasma, add 100 µL of 5% formic acid to acidify the sample.
-
Add 900 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes to facilitate the transfer of Lumefantrine into the organic phase.
-
Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualizing the Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both protein precipitation and liquid-liquid extraction.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for Lumefantrine analysis depends on the specific requirements of the assay. For high-throughput screening where speed is critical and some degree of matrix effect can be tolerated or compensated for with an appropriate internal standard, protein precipitation offers a straightforward approach. However, for methods requiring high sensitivity, accuracy, and minimal matrix effects, such as in pharmacokinetic studies, the superior cleanup provided by liquid-liquid extraction makes it the more robust and reliable choice. Researchers should carefully consider these factors when developing and validating their bioanalytical methods for Lumefantrine.
References
Comparative Analysis of Antimalarial Activity: Lumefantrine vs. Desbutyl Lumefantrine
Guide for Researchers and Drug Development Professionals
Lumefantrine is a critical component of the first-line artemisinin-based combination therapy (ACT), Artemether-Lumefantrine, used globally to treat uncomplicated Plasmodium falciparum malaria.[1][2] Following administration, Lumefantrine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, Desbutyl-lumefantrine (DBL).[3] While both the parent drug and its metabolite contribute to the overall therapeutic effect, their antimalarial activities differ significantly. This guide provides a detailed comparison of their performance, supported by experimental data.
Metabolic Conversion
The biotransformation of Lumefantrine to its more active metabolite is a key pharmacokinetic step. This process is illustrated in the diagram below.
References
Desbutyl-Lumefantrine Demonstrates Superior In Vitro Potency Against Plasmodium falciparum Compared to Parent Drug, Lumefantrine
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published experimental data reveals that desbutyl-lumefantrine, the primary metabolite of the antimalarial drug lumefantrine, exhibits significantly greater in vitro potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This finding suggests the metabolite may play a crucial role in the overall therapeutic efficacy of artemether-lumefantrine combination therapy.
Desbutyl-lumefantrine consistently demonstrates lower 50% inhibitory concentrations (IC50) than its parent compound across both chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of P. falciparum.[1][2][3][4][5] This indicates that a lower concentration of the metabolite is required to inhibit parasite growth by half, highlighting its enhanced antimalarial activity.
Quantitative Comparison of In Vitro Potency
The following table summarizes the geometric mean IC50 values for desbutyl-lumefantrine and lumefantrine against two distinct strains of P. falciparum. The data clearly illustrates the superior potency of the metabolite.
| Compound | P. falciparum Strain | Geometric Mean IC50 (nM) | 95% Confidence Interval (nM) |
| Desbutyl-Lumefantrine | 3D7 (Chloroquine-Sensitive) | 9.0 | 5.7 - 14.4 |
| Lumefantrine | 3D7 (Chloroquine-Sensitive) | 65.2 | 42.3 - 100.8 |
| Desbutyl-Lumefantrine | W2mef (Chloroquine-Resistant) | 9.5 | 7.5 - 11.9 |
| Lumefantrine | W2mef (Chloroquine-Resistant) | 55.5 | 40.6 - 75.7 |
Data sourced from Wong et al., 2011.
Mechanism of Action: Disruption of Heme Detoxification
Both lumefantrine and desbutyl-lumefantrine are believed to exert their antimalarial effects by interfering with the parasite's heme detoxification pathway. During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Lumefantrine and its metabolite inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite. This buildup of free heme is thought to cause oxidative stress and damage to cellular membranes, ultimately resulting in parasite death.
Experimental Protocols
The in vitro potency of desbutyl-lumefantrine and lumefantrine is primarily determined using a [3H]-hypoxanthine uptake inhibition assay. This method is considered the gold standard for assessing the susceptibility of P. falciparum to antimalarial drugs.
Parasite Culture:
-
P. falciparum strains (e.g., 3D7 and W2mef) are cultured in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, in a low-oxygen environment (5% CO2, 5-10% O2, 85-90% N2) at 37°C.
-
Cultures are maintained at a specific hematocrit and parasitemia.
[3H]-Hypoxanthine Uptake Inhibition Assay:
-
Drug Preparation: Stock solutions of lumefantrine and desbutyl-lumefantrine are prepared and serially diluted to the desired concentrations.
-
Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous parasite cultures, primarily at the ring stage, are added to the wells.
-
Incubation: The plates are incubated for 24 hours under standard culture conditions.
-
Radiolabeling: [3H]-hypoxanthine is added to each well. Hypoxanthine is a crucial precursor for nucleic acid synthesis in the parasite.
-
Further Incubation: The plates are incubated for an additional 24-42 hours to allow for the incorporation of the radiolabel into the parasite's DNA.
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined using a nonlinear regression analysis.
Conclusion
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. iddo.org [iddo.org]
- 4. researchgate.net [researchgate.net]
- 5. Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Plasma Concentrations of Lumefantrine and its Active Metabolite, Desbutyl-lumefantrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasma concentrations of the antimalarial drug Lumefantrine and its principal active metabolite, Desbutyl-lumefantrine. The following sections present quantitative data from various studies, detail the experimental protocols for their measurement, and visualize the analytical workflow.
Data Presentation: Plasma Concentrations of Lumefantrine and Desbutyl-lumefantrine
The relationship between the plasma concentrations of Lumefantrine and Desbutyl-lumefantrine is a critical factor in understanding the overall efficacy and pharmacokinetics of Artemether-Lumefantrine combination therapy. While Desbutyl-lumefantrine is a more potent antimalarial agent in vitro, Lumefantrine is present in much higher concentrations in vivo, making it the primary contributor to the overall therapeutic effect.[1]
Several studies have investigated the plasma concentrations of both compounds in different patient populations. The data reveals a consistent pattern of significantly higher Lumefantrine concentrations compared to its metabolite.
| Study Population | Analyte | Mean Plasma Concentration | Concentration Range | Lumefantrine to Desbutyl-lumefantrine Ratio (Mean) | Citation |
| Children with falciparum malaria (Day 7 post-treatment) | Lumefantrine | 370 ng/mL (699 nM) | 26 - 1,720 ng/mL (49 - 3,251 nM) | 27.4 | [2][3] |
| Desbutyl-lumefantrine | 15.5 ng/mL (31.9 nM) | 0.6 - 58.2 ng/mL (1.3 - 123.1 nM) | [2][3] | ||
| Pregnant women with falciparum malaria | Lumefantrine | - | - | 27.4 (similar to children) | |
| Desbutyl-lumefantrine | - | - |
Recent studies have suggested that day 7 plasma concentrations of Desbutyl-lumefantrine may correlate better with treatment outcomes than those of Lumefantrine. However, other research indicates that Lumefantrine concentrations provide better predictive power for treatment success, and a combined model including both parent drug and metabolite did not significantly improve the prediction.
Experimental Protocols
The accurate quantification of Lumefantrine and Desbutyl-lumefantrine in plasma is essential for pharmacokinetic and pharmacodynamic studies. The most common analytical methods employed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Bioanalytical Method using Automated Solid-Phase Extraction and LC-UV
This method allows for the simultaneous determination of Lumefantrine and its metabolite.
-
Sample Preparation:
-
Plasma proteins are precipitated using a solution of acetonitrile and acetic acid (99:1, v/v) which contains an internal standard (a Desbutyl-lumefantrine analog).
-
The sample is then loaded onto an octylsilica (3 M Empore) solid-phase extraction (SPE) column.
-
-
Chromatographic Separation:
-
Column: SB-CN (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and sodium phosphate buffer (pH 2.0; 0.1 M) in a 55:45 (v/v) ratio, containing 0.05 M sodium perchlorate.
-
-
Detection: UV detection.
-
Validation Parameters:
-
Limit of Quantification (LOQ): 0.024 µg/mL for Lumefantrine and 0.021 µg/mL for Desbutyl-lumefantrine.
-
Within-day Precision: For Lumefantrine, 6.6% at 0.042 µg/mL and 2.1% at 8.02 µg/mL. For Desbutyl-lumefantrine, 4.5% at 0.039 µg/mL and 1.5% at 0.777 µg/mL.
-
Between-day Precision: For Lumefantrine, 12.0% at 0.042 µg/mL and 2.9% at 8.02 µg/mL. For Desbutyl-lumefantrine, 0.7% at 0.039 µg/mL and 1.2% at 0.777 µg/mL.
-
Fast and Sensitive Method using LC-MS/MS
This high-throughput method is suitable for large-scale clinical studies.
-
Sample Preparation:
-
Protein precipitation from 100 µL of plasma is performed using acetonitrile.
-
Deuterated Lumefantrine (LUM-d18) and Desbutyl-lumefantrine (DBL-d9) are used as internal standards.
-
-
Chromatographic Separation:
-
Column: Hypersil Gold C18 (20×2.1mm, 1.9μm).
-
Mobile Phase: A gradient of 0.5% formic acid in water (mobile phase A) and 0.5% formic acid in methanol (mobile phase B).
-
Flow Rate: 0.5 mL/min.
-
Total Chromatography Time: 2.2 minutes.
-
-
Detection:
-
Mode: Positive electrospray ionization (ESI+) with selected reaction monitoring (SRM).
-
-
Validation Parameters:
-
Measuring Range: 21-529 ng/mL for Lumefantrine and 1.9-47 ng/mL for Desbutyl-lumefantrine.
-
Inter- and Intra-assay Precision: Within 10% coefficient of variation (CV).
-
Accuracy: Within ±10%.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the determination and correlation analysis of Lumefantrine and Desbutyl-lumefantrine plasma concentrations.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Desbutyl Lumefantrine D9
This guide provides crucial safety and logistical information for the handling and disposal of Desbutyl Lumefantrine D9, a deuterated metabolite of the antimalarial drug Lumefantrine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles with side-shields | Should provide a complete seal around the eyes to protect against splashes.[2] |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. Consider double gloving for added protection, with the outer pair changed immediately upon contamination.[2][3] |
| Body Protection | Impervious Clothing / Lab Coat | A dedicated lab coat should be worn over personal clothing. For operations with a higher risk of splashes, consider disposable coveralls. |
| Respiratory Protection | Suitable Respirator / Fume Hood | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols. A respirator may be necessary for operations with a high risk of aerosol generation. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure that a designated work area, preferably within a fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and solvent dispensers, readily available.
-
Weighing: When weighing the compound, which is typically a powder, perform the task in a ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing. Keep the container covered as much as possible.
-
General Precautions: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Protocol:
-
Temperature: Store this compound in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
-
Environment: Keep the compound away from direct sunlight and sources of ignition.
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Solutions: Solutions containing this compound should be collected in a labeled, sealed waste container for liquid hazardous waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
